Fenoldopam
Description
A dopamine D1 receptor agonist that is used as an antihypertensive agent. It lowers blood pressure through arteriolar vasodilation.
This compound is a Dopaminergic Agonist. The mechanism of action of this compound is as a Dopamine Agonist.
This compound is a benzazepine derivative with vasodilatory and antihypertensive properties. This compound, a dopamine (DA) receptor agonist, binds specifically to peripheral DA1 receptors and to alpha-2 adrenoceptors with moderate affinity. However, this agent exhibits no significant affinity to DA2, other alpha adrenergic, beta adrenergic, muscarinic, or serotonergic receptors. Receptor binding modulates the transmembrane flux of ions, thereby stimulating adenylate cyclase activity, as well as the release of prolactin. This results in vasodilatation, increased renal blood flow thereby enhancing natriuresis and diuresis leading to a lowering in diastolic blood pressure.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and is indicated for hypertension and cardiovascular disease and has 4 investigational indications.
See also: this compound Mesylate (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21/h1-4,7,13,18-21H,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURRHSHRRELCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-57-0 (mesylate), 67287-54-1 (hydrobromide) | |
| Record name | Fenoldopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0043896 | |
| Record name | Fenoldopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fenoldopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.72e-01 g/L | |
| Record name | Fenoldopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoldopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67227-56-9, 67227-57-0 | |
| Record name | Fenoldopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67227-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoldopam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067227569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoldopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00800 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenoldopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0043896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FENOLDOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/INU8H2KAWG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fenoldopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014938 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Fenoldopam: A Technical Guide to its D1 Receptor Selectivity and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenoldopam is a potent and selective dopamine D1 receptor partial agonist. This technical guide provides an in-depth analysis of its receptor binding profile, selectivity, and the associated signaling pathways. The document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative pharmacology and experimental methodologies used to characterize this compound. This compound's high affinity and selectivity for the D1 receptor, coupled with its moderate affinity for α2-adrenergic receptors, underpins its clinical utility as a rapid-acting vasodilator for the management of severe hypertension. This guide summarizes the available binding affinity data, details the experimental protocols for its determination, and illustrates the key signaling cascades and experimental workflows.
Receptor Binding Affinity and Selectivity
This compound exhibits a distinct receptor binding profile characterized by high selectivity for the dopamine D1 receptor subtype. It has moderate affinity for α2-adrenergic receptors and demonstrates negligible affinity for D2-like dopamine receptors, α1- and β-adrenergic receptors, and serotonin (5HT1 and 5HT2) receptors.[1] The biological activity of this compound resides primarily in its (R)-enantiomer, which possesses an approximately 250-fold higher affinity for D1-like receptors than the (S)-enantiomer.[1]
Data Presentation: Binding Affinity of this compound
The following table summarizes the available quantitative data on the binding affinity of this compound for various receptors. It is important to note that binding affinities can vary between studies due to different experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.
| Receptor Subtype | Ligand Parameter | Value (nM) | Species/Tissue | Reference |
| Dopamine Receptors | ||||
| D1-like | EC50 | 57 | Not Specified | [2] |
| D1 | KD | 2.3 ± 0.1 | Rat Striatum | [3] |
| D2-like | Ki | > 10,000 | Not Specified | [4] |
| D3 | Ki | Not Reported | - | |
| D4 | Ki | Not Reported | - | |
| D5 | Ki | Not Reported | - | |
| Adrenergic Receptors | ||||
| α2 | Ki | 15 - 25 | Not Specified | |
| α1 | Ki | No significant affinity | Not Specified | |
| β | Ki | No significant affinity | Not Specified | |
| Serotonin Receptors | ||||
| 5HT1 | Ki | No significant affinity | Not Specified | |
| 5HT2 | Ki | No significant affinity | Not Specified |
Note: EC50 (Half maximal effective concentration) reflects the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. KD (Equilibrium dissociation constant) is a measure of the affinity of a ligand for a receptor. Ki (Inhibition constant) is a measure of the affinity of a competing ligand.
Signaling Pathways
Activation of the dopamine D1 receptor by this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs/olf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that subsequently activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological response.
Diagram: this compound-Mediated D1 Receptor Signaling Pathway
Caption: this compound activates the D1 receptor, initiating a Gs/olf-mediated signaling cascade.
Experimental Protocols
The determination of this compound's binding affinity and selectivity relies on established in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
4.1.1 Materials and Reagents
-
Receptor Source: Cell membranes prepared from cultured cell lines (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest (D1, D2, D3, D4, or D5).
-
Radioligand: A high-affinity radiolabeled antagonist for the specific receptor subtype (e.g., [3H]SCH23390 for D1 receptors, [3H]Spiperone for D2-like receptors).
-
Test Compound: this compound mesylate.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., (+)-butaclamol or haloperidol) to determine the level of non-specific binding of the radioligand.
-
Assay Buffer: Typically, a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter: For quantifying the radioactivity trapped on the filters.
4.1.2 Procedure
-
Membrane Preparation: The cell membranes expressing the receptor of interest are thawed and resuspended in ice-cold assay buffer. The protein concentration is determined using a standard protein assay.
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Total Binding Wells: Contain the radioligand and the cell membrane preparation.
-
Non-specific Binding Wells: Contain the radioligand, the cell membrane preparation, and a high concentration of the non-specific binding control.
-
Competition Wells: Contain the radioligand, the cell membrane preparation, and varying concentrations of this compound.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
Radioactivity Measurement: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
4.1.3 Data Analysis
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Diagram: Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for determining binding affinity using a competitive radioligand binding assay.
Conclusion
This compound is a highly selective dopamine D1 receptor partial agonist with a well-defined pharmacological profile. Its high affinity for the D1 receptor and lack of significant interaction with other major receptor systems, except for a moderate affinity for α2-adrenergic receptors, contribute to its specific vasodilatory effects, particularly in the renal vasculature. The experimental protocols detailed in this guide, primarily radioligand binding assays, are fundamental to elucidating such receptor selectivity and affinity profiles. The understanding of its mechanism of action, through the canonical D1 receptor-G-protein-cAMP signaling pathway, provides a clear rationale for its therapeutic application. This technical guide serves as a comprehensive resource for professionals in the field of pharmacology and drug development, providing the necessary data and methodological insights for the continued study and application of this compound and other selective D1 receptor agonists.
References
R-Isomer of Fenoldopam: A Comprehensive Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoldopam is a selective dopamine D1 receptor partial agonist used clinically as a rapid-acting vasodilator for the management of severe hypertension. It is administered as a racemic mixture of R- and S-enantiomers. However, the biological activity of this compound resides almost exclusively in its R-isomer. This technical guide provides an in-depth exploration of the biological activity of the R-isomer of this compound, focusing on its receptor binding profile, functional activity, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic signaling and cardiovascular therapeutics.
Core Biological Activity of R-Fenoldopam
The primary pharmacological effect of the R-isomer of this compound is its agonist activity at the dopamine D1-like receptors (D1 and D5 subtypes). This interaction initiates a cascade of intracellular events culminating in vasodilation, particularly in renal, mesenteric, and coronary arteries. In contrast, the S-enantiomer is considered essentially inactive.[1] The R-isomer exhibits an approximately 250-fold higher affinity for D1-like receptors compared to the S-isomer.[2]
Receptor Binding and Functional Potency
| Compound/Isomer | Parameter | Value | Receptor/System |
| (±)-Fenoldopam | K D | 2.3 ± 0.1 nM | D1 Dopamine Receptor (Rat Striatum)[2] |
| EC 50 | 57 nM | D1-like Dopamine Receptor (Partial Agonist) | |
| K i | 15 - 25 nM | α2-Adrenoceptor (Antagonist)[3] | |
| R-Fenoldopam | EC 50 | 37 nM | Adenylyl Cyclase Activation (Rat Striatum) |
| S-Fenoldopam | EC 50 | 1.5 µM | Adenylyl Cyclase Activation (Rat Striatum) |
Table 1: Quantitative Data on this compound and its Enantiomers.
Signaling Pathway
The mechanism of action of R-fenoldopam is initiated by its binding to and activation of the D1 dopamine receptor, a Gs protein-coupled receptor (GPCR). This activation leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and vasodilation.
Experimental Protocols
D1 Dopamine Receptor Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of this compound enantiomers to D1 dopamine receptors in rat striatal membranes using [3H]-fenoldopam.
Materials:
-
Rat striatal tissue
-
[3H]-fenoldopam (radioligand)
-
R- and S-isomers of this compound (unlabeled competitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation fluid
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize rat striatal tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh binding buffer and recentrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In triplicate, incubate the striatal membranes with various concentrations of [3H]-fenoldopam for saturation experiments, or a fixed concentration of [3H]-fenoldopam with increasing concentrations of unlabeled R- or S-fenoldopam for competition experiments.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
-
For saturation experiments, determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled dopamine or a D1 antagonist) from total binding. Analyze the data using non-linear regression to calculate the K D and Bmax.
-
For competition experiments, plot the percentage of specific binding against the concentration of the unlabeled ligand and use non-linear regression to determine the IC50 value. Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
-
Dopamine-Sensitive Adenylyl Cyclase Activation Assay
This protocol describes a method to measure the functional activity of this compound enantiomers by quantifying their ability to stimulate adenylyl cyclase and generate cAMP in rat striatal membranes.
Materials:
-
Rat striatal membranes
-
R- and S-isomers of this compound
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2, EGTA, and a phosphodiesterase inhibitor like IBMX)
-
ATP (substrate)
-
GTP (for G-protein coupling)
-
[α-32P]ATP (tracer)
-
Dowex and Alumina columns
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Enzyme Reaction:
-
In a reaction mixture containing assay buffer, ATP, GTP, and [α-32P]ATP, add the rat striatal membranes.
-
Add varying concentrations of R- or S-fenoldopam to the reaction tubes.
-
Initiate the reaction by adding the membranes and incubate at 37°C for a defined period.
-
Terminate the reaction by heating.
-
-
Separation of [32P]cAMP:
-
Separate the newly synthesized [32P]cAMP from the unreacted [α-32P]ATP using a two-step column chromatography process, typically involving Dowex and Alumina resins.
-
-
Quantification and Data Analysis:
-
Quantify the amount of [32P]cAMP in the eluate using liquid scintillation counting.
-
Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/min/mg protein).
-
Plot the enzyme activity against the logarithm of the agonist concentration and use non-linear regression to determine the EC50 value for each enantiomer.
-
Conclusion
The R-isomer of this compound is a potent and selective dopamine D1 receptor agonist, and it is this enantiomer that is responsible for the therapeutic vasodilatory effects of the racemic drug. Its high affinity and functional potency at the D1 receptor, leading to the activation of the adenylyl cyclase signaling pathway, make it a valuable pharmacological tool and an effective clinical agent for the management of severe hypertension. The provided experimental protocols offer a framework for the quantitative assessment of the biological activity of R-fenoldopam and related compounds, facilitating further research and development in the field of dopaminergic therapeutics.
References
- 1. Characterization of the hemodynamic activities of this compound and its enantiomers in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Binding of a novel dopaminergic agonist radioligand [3H]-fenoldopam (SKF 82526) to D-1 receptors in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
The Pharmacodynamics of Fenoldopam in Rodent Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of fenoldopam, a selective dopamine D1 receptor agonist, with a specific focus on its effects in rodent models. This compound's potent vasodilatory and renal-enhancing properties have made it a subject of significant preclinical research. This document synthesizes key findings on its mechanism of action, hemodynamic effects, and renal effects, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating key pathways and workflows through diagrams.
Core Mechanism of Action: D1 Receptor Agonism
This compound exerts its primary pharmacological effects by acting as a selective agonist at post-junctional dopamine D1 receptors.[1][2] These G-protein coupled receptors are predominantly located in the smooth muscle cells of various arterial vascular beds, including the renal, mesenteric, coronary, and cerebral arteries.[1][3] The R-isomer of the racemic this compound mixture is responsible for its biological activity.[2]
Activation of D1 receptors by this compound initiates a signaling cascade that leads to vasodilation. This process involves the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A, ultimately resulting in the relaxation of vascular smooth muscle and a subsequent decrease in peripheral vascular resistance. Notably, this compound has minimal to no affinity for D2-like, alpha-1, alpha-2, or beta-adrenergic receptors, which contributes to its selective vasodilatory profile.
Signaling Pathway of this compound-Induced Vasodilation
Caption: this compound's signaling cascade leading to vasodilation.
Hemodynamic Effects in Rodent Models
In various rodent models, particularly in rats, this compound produces a dose-dependent reduction in mean arterial pressure (MAP). This hypotensive effect is a direct consequence of its vasodilatory action on peripheral arteries.
Quantitative Data on Hemodynamic Parameters
The following tables summarize the quantitative effects of this compound on hemodynamic parameters in rats.
Table 1: Effect of Intravenous this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Rats
| Animal Model | Dose (µg/kg/min) | Change in MAP | Change in Heart Rate (HR) | Reference |
| Sprague-Dawley Rats | 0.5 | Reduced | No significant change | |
| Sprague-Dawley Rats | 2 | Reduced | No significant change | |
| Sprague-Dawley Rats | 16 | Reduced | Increased | |
| Spontaneously Hypertensive Rats (SHR) | 1 - 1000 µg/kg (i.v. bolus) | Dose-dependent reduction | Increased |
Table 2: Effect of this compound on Regional Blood Flow in Spontaneously Hypertensive Rats (SHR)
| Vascular Bed | Maximal Increase in Blood Flow | Reference |
| Mesenteric | 69 ± 10% | |
| Renal | 42 ± 4% |
Experimental Protocols for Hemodynamic Assessment
A common experimental design to assess the hemodynamic effects of this compound in rats is as follows:
Objective: To determine the dose-response relationship of intravenously administered this compound on mean arterial pressure and heart rate.
Animal Model: Male Sprague-Dawley or Spontaneously Hypertensive Rats (weighing 300-400g).
Surgical Preparation:
-
Anesthetize the rat with an appropriate agent (e.g., sodium pentobarbital).
-
Insert a catheter into the carotid artery for continuous measurement of blood pressure.
-
Insert a catheter into the jugular vein for intravenous drug administration.
-
Allow the animal to stabilize after surgery.
Drug Administration:
-
Prepare a stock solution of this compound mesylate in a suitable vehicle (e.g., saline).
-
Administer this compound as a continuous intravenous infusion at escalating doses (e.g., 0.5, 2, and 16 µg/kg/min).
-
Alternatively, administer as intravenous bolus injections of increasing doses.
Data Collection and Analysis:
-
Continuously record mean arterial pressure and heart rate throughout the experiment.
-
Analyze the changes in these parameters from baseline at each dose level.
-
In some studies, regional blood flow is measured using pulsed Doppler flow probes placed around the renal, mesenteric, and hindquarters arteries.
Experimental Workflow for Hemodynamic Studies in Rats
Caption: Workflow for assessing this compound's hemodynamic effects.
Renal Pharmacodynamics in Rodent Models
A key characteristic of this compound is its pronounced effect on renal hemodynamics and function. It is a potent renal vasodilator, increasing renal blood flow even at doses that do not significantly affect systemic blood pressure. This renal-sparing effect is a significant area of investigation.
Quantitative Data on Renal Parameters
The following table summarizes the quantitative effects of this compound on renal parameters in rats.
Table 3: Effect of Intravenous this compound on Renal Function in Anesthetized Rats
| Dose (µg/kg/min) | Change in Urine Output | Change in Urinary Sodium Excretion | Change in Renal Blood Flow | Change in Mean Blood Pressure | Reference |
| 0.5 | Significant increase | Significant increase | No significant change | No significant change |
This demonstrates that this compound can induce diuresis and natriuresis at doses that do not alter systemic or renal hemodynamics, suggesting a direct effect on renal tubules.
Experimental Protocols for Renal Function Assessment
Objective: To evaluate the effect of a low dose of this compound on diuresis and natriuresis in anesthetized rats.
Animal Model: Male Sprague-Dawley rats.
Surgical Preparation:
-
Anesthetize the rats with pentobarbital.
-
Catheterize the femoral artery for blood pressure monitoring and the femoral vein for drug and fluid infusion.
-
Catheterize the bladder for urine collection.
-
Administer a continuous infusion of saline to maintain hydration and promote stable urine flow.
Experimental Procedure:
-
After a stabilization period, collect baseline urine samples.
-
Administer this compound intravenously at a low dose (e.g., 0.5 µg/kg/min).
-
Collect urine at timed intervals during and after this compound infusion.
-
Measure urine volume and sodium concentration to determine urine output and urinary sodium excretion.
-
Monitor mean arterial pressure and heart rate throughout the experiment.
Interactions and Antagonism
The D1 receptor-mediated effects of this compound can be specifically antagonized by D1 receptor antagonists.
-
SCH 23390: A selective D1 receptor antagonist, has been shown to significantly reverse the hypotensive effects of low doses of this compound in rats. It also abolishes the diuretic and natriuretic responses to this compound.
-
Sulpiride: A D2 receptor antagonist, has also been reported to produce a similar reversal of the hypotensive effect as SCH 23390 at low this compound doses.
Summary and Conclusion
This compound exhibits potent and selective dopamine D1 receptor agonist activity in rodent models, leading to significant pharmacodynamic effects. Its primary actions include dose-dependent systemic vasodilation and a pronounced increase in renal blood flow, diuresis, and natriuresis. The hypotensive and renal effects are mediated through the D1 receptor-adenylyl cyclase-cAMP signaling pathway and can be effectively blocked by selective D1 antagonists. The data gathered from rodent studies have been instrumental in characterizing the pharmacological profile of this compound and have provided a strong foundation for its clinical development and application in managing hypertensive crises and conditions requiring renal perfusion enhancement. This guide provides researchers and drug development professionals with a detailed summary of these critical preclinical findings.
References
Fenoldopam's Vascular Effects: A Technical Guide to its Actions in Mesenteric and Coronary Arteries
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoldopam, a selective dopamine D1 receptor agonist, elicits significant vasodilatory effects in various vascular beds, most notably the renal, mesenteric, and coronary arteries.[1][2][3] This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on mesenteric and coronary arterial tone and blood flow, and the experimental methodologies used to elucidate these properties. Detailed signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers and professionals in pharmacology and drug development.
Introduction
This compound is a benzazepine derivative recognized for its rapid-acting vasodilatory properties, which are primarily mediated by the activation of postsynaptic dopamine D1 receptors.[1][4] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent smooth muscle relaxation. Unlike endogenous dopamine, this compound possesses high selectivity for the D1 receptor with no significant affinity for D2, alpha, or beta-adrenergic receptors, minimizing certain cardiovascular side effects. Its pronounced effects on renal and splanchnic circulation have positioned it for the management of hypertensive crises and have sparked interest in its potential for organ protection. This guide focuses specifically on its actions within the mesenteric and coronary vasculature.
Quantitative Effects of this compound
The vasodilatory effects of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings in both mesenteric and coronary arteries.
Mesenteric Artery
| Parameter | Species | Dosage/Concentration | Key Findings | Reference |
| Blood Flow | Conscious Spontaneously Hypertensive Rats | 1-1000 µg/kg (i.v.) | Dose-dependent increase in mesenteric blood flow, with a maximal increase of 69 +/- 10%. | |
| Vascular Resistance | Conscious Spontaneously Hypertensive Rats | 1-1000 µg/kg (i.v.) | Significant decrease in mesenteric vascular resistance at all doses. | |
| Vascular Resistance | Newborn Piglets | 5, 10, and 100 µg/kg/min (i.v. infusion) | Reduction in mesenteric vascular resistance starting at a dose of 5 µg/kg/min. | |
| Lumen Diameter | Rats | 100 mg/kg/day (s.c. for 2 days) | Mean lumen diameter increased from 66.8 ± 17.7 µm (control) to 123.6 ± 13.3 µm. | |
| Blood Flow | Anesthetized Cats | Intra-arterial administration | Increased mean cranial mesenteric vein blood flow from 26.8 +/- 3.4 to 33.7 +/- 2.8 ml/min/100g. | |
| Vascular Resistance | Anesthetized Cats | Intra-arterial administration | Decreased mean intestinal vascular resistance from 3.14 +/- 0.32 to 2.54 +/- 0.2 mm Hg/ml/min/100g. |
Coronary Artery
| Parameter | Species | Dosage/Concentration | Key Findings | Reference |
| Myocardial Blood Flow (Normal Myocardium) | Anesthetized Dogs with Coronary Occlusion | 0.1 µg/kg/min (i.v. infusion) | Augmented transmural myocardial blood flow from 114 +/- 10 to 188 +/- 27 ml/100 gm/min. | |
| Myocardial Blood Flow (Ischemic Border Myocardium) | Anesthetized Dogs with Coronary Occlusion | 0.1 µg/kg/min (i.v. infusion) | Increased myocardial blood flow from 45 +/- 5 to 68 +/- 11 ml/100 gm/min. | |
| Coronary Vascular Resistance (Normal Myocardium) | Anesthetized Dogs with Coronary Occlusion | 0.1 µg/kg/min (i.v. infusion) | Significant reduction in coronary vascular resistance. | |
| Coronary Flow | Anesthetized Open-Chest Dogs | 20, 100, 500, and 2000 nM | Dose-related increase in coronary flow. | |
| Vasorelaxation | Isolated Human Coronary Arteries | In vitro | This compound relaxed precontracted human coronary arteries. |
Experimental Protocols
The following sections detail the methodologies typically employed in studies investigating the effects of this compound.
In Vivo Hemodynamic Studies in Animal Models
-
Animal Models: Conscious, unrestrained spontaneously hypertensive rats (SHR) are often used to model essential hypertension. Anesthetized dogs are frequently used for more invasive cardiovascular studies, including those involving coronary artery occlusion. Newborn piglets have been used to study developmental pharmacology.
-
Surgical Instrumentation:
-
Flow Probes: To measure regional blood flow, pulsed Doppler flow probes are surgically implanted around the mesenteric and renal arteries.
-
Catheterization: For drug administration and blood pressure monitoring, catheters are placed in a femoral vein and artery, respectively. In more complex preparations, catheters may be placed in the left ventricle and iliac artery for microsphere injections and reference blood sampling.
-
-
Drug Administration: this compound is typically administered intravenously, either as a bolus injection over a range of doses (e.g., 1-1000 µg/kg) or as a continuous infusion (e.g., 0.1 µg/kg/min).
-
Data Acquisition: Mean arterial pressure, heart rate, and regional blood flows are continuously recorded. Vascular resistance is calculated by dividing the mean arterial pressure by the regional blood flow.
Isolated Artery and Vascular Smooth Muscle Cell Studies
-
Vessel Preparation: Mesenteric or coronary arteries are dissected from animals or obtained from human organ donors. The arteries are cut into rings and mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Measurement of Vascular Tone: The arterial rings are attached to force transducers to measure isometric tension. The rings are typically pre-contracted with an agonist such as norepinephrine or phenylephrine before the cumulative addition of this compound to assess its relaxant effect.
-
Cell Culture: Vascular smooth muscle cells (e.g., A10 cell line from rat aorta) are cultured to study cellular and molecular mechanisms.
-
Molecular Biology Techniques:
-
Western Blotting: Used to quantify the protein expression of D1 and D3 receptors in response to this compound treatment.
-
Co-immunoprecipitation: To determine if D1 and D3 receptors physically interact.
-
Radioligand Binding Assays: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for D1 receptors. For example, [3H]-fenoldopam can be used in saturation studies with rat striatal membrane preparations.
-
Signaling Pathways and Experimental Workflows
This compound's D1 Receptor Signaling Pathway
The primary mechanism of this compound-induced vasodilation is the activation of the dopamine D1 receptor, a Gs protein-coupled receptor.
References
- 1. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of this compound mesylate for blood pressure control in pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 4. This compound: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular Effects of Fenoldopam on Smooth Muscle Cells: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Fenoldopam is a selective dopamine D1-like receptor agonist utilized for the short-term management of severe hypertension.[1][2] Its therapeutic effect, vasodilation, is rooted in a series of specific intracellular signaling events within vascular smooth muscle cells. This technical guide provides an in-depth examination of the core intracellular mechanism of this compound, focusing on the signaling cascade from receptor activation to smooth muscle relaxation. This document summarizes key quantitative data, details relevant experimental protocols for studying these effects, and presents visual diagrams of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development applications.
Core Mechanism of Action: The D1 Receptor-cAMP Pathway
This compound exerts its vasodilatory effects by selectively activating dopamine D1-like receptors, which are G-protein-coupled receptors located on the surface of smooth muscle cells in various arterial beds, including the renal, mesenteric, and coronary arteries.[3] The R-isomer of this compound is primarily responsible for this biological activity.[1] Unlike other vasodilators, this compound has no significant affinity for D2-like, alpha-1, alpha-2, or beta-adrenergic receptors, which contributes to its specific pharmacological profile.[3]
The activation of the D1 receptor initiates a well-defined intracellular signaling cascade:
-
Adenylyl Cyclase Activation: Upon this compound binding, the D1 receptor activates the associated G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a critical second messenger.
-
Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Inactivation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and thereby inactivates myosin light chain kinase (MLCK).
-
Smooth Muscle Relaxation: The inactivation of MLCK prevents the phosphorylation of myosin light chains. This crucial step inhibits the formation of actin-myosin cross-bridges, which is the molecular basis of muscle contraction. The net result is the relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in peripheral vascular resistance.
References
The Role of Fenoldopam in Modulating Renal Hemodynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoldopam, a selective dopamine D1 receptor agonist, plays a significant role in modulating renal hemodynamics. By selectively targeting D1 receptors in the renal vasculature, this compound induces vasodilation, leading to increased renal blood flow, and promoting natriuresis and diuresis. This guide provides a comprehensive overview of the pharmacological properties, mechanism of action, and hemodynamic effects of this compound on the kidney. It includes a detailed summary of quantitative data from clinical studies, descriptions of experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
Acute kidney injury (AKI) is a critical complication in various clinical settings, often stemming from renal vasoconstriction and subsequent ischemia[1]. This compound mesylate, a benzazepine derivative, has been investigated as a potential renoprotective agent due to its unique mechanism of action[2][3]. Unlike dopamine, which has dose-dependent effects on various receptors, this compound is a selective agonist for the dopamine D1 receptor with minimal to no effect on D2, alpha, or beta-adrenergic receptors[4][5]. This selectivity allows for targeted renal vasodilation and enhancement of renal perfusion. This document serves as a technical guide to the core principles of this compound's action on renal hemodynamics.
Pharmacological Profile
-
Mechanism of Action: this compound's primary mechanism involves the activation of post-synaptic D1 receptors located on the smooth muscle cells of renal arteries and arterioles. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels promote smooth muscle relaxation, resulting in vasodilation, particularly in the renal, mesenteric, coronary, and cerebral vascular beds.
-
Pharmacokinetics: Administered intravenously, this compound has a rapid onset of action, with hemodynamic effects observed within five minutes. It possesses a short half-life of approximately 5 to 10 minutes, allowing for precise and titratable control of its effects. The drug is primarily metabolized in the liver via conjugation, and its inactive metabolites are excreted mainly in the urine.
Modulation of Renal Hemodynamics
This compound exerts several beneficial effects on renal hemodynamics:
-
Increased Renal Blood Flow (RBF): The most prominent effect of this compound is a significant, dose-dependent increase in RBF. By dilating both afferent and efferent arterioles, as well as arcuate and interlobular arteries, this compound enhances blood supply to the renal cortex and medulla. At therapeutic doses, RBF can increase by 30-40%.
-
Effects on Glomerular Filtration Rate (GFR): The impact of this compound on GFR can vary. While some studies report a modest increase of 15-20%, others indicate that GFR is often maintained or unchanged despite the significant increase in RBF. This suggests that this compound may preferentially dilate the efferent arteriole in some circumstances, thus preventing a sharp rise in intraglomerular pressure.
-
Natriuresis and Diuresis: this compound promotes the excretion of sodium (natriuresis) and water (diuresis). This is a direct consequence of D1 receptor activation on renal tubular cells, which inhibits sodium reabsorption, and the overall increase in renal perfusion.
Quantitative Data on Renal Hemodynamic Effects
The following tables summarize the quantitative effects of intravenous this compound on key renal hemodynamic parameters as reported in various studies.
Table 1: Dose-Dependent Effects of this compound on Renal Plasma Flow in Normotensive Subjects
| This compound Dose (µg/kg/min) | Renal Plasma Flow (mL/min) (this compound) | Renal Plasma Flow (mL/min) (Placebo) |
| 0.03 | 670 ± 148 | 576 ± 85 |
| 0.1 | 777 ± 172 | 579 ± 80 |
| 0.3 | 784 ± 170 | 592 ± 165 |
Data from a randomized, double-blind, placebo-controlled, crossover study in 14 normal male volunteers.
Table 2: Effects of this compound on Renal Hemodynamics in Hypertensive Patients
| Parameter | Baseline | During this compound Infusion | % Change |
| Mean Arterial Pressure | - | - | ↓ 12% |
| Renal Plasma Flow | - | - | ↑ 42% |
| Glomerular Filtration Rate | - | - | ↑ 6% |
| Sodium Excretion | - | - | ↑ 202% |
Data from a study in 10 patients with essential hypertension during free-water diuresis.
Table 3: Comparative Effects of this compound and Sodium Nitroprusside in Hypertensive Patients with Impaired Renal Function
| Parameter | This compound | Sodium Nitroprusside |
| Creatinine Clearance (mL/min) | ||
| Baseline | 39 ± 7 | - |
| During Infusion | 75 ± 16 | No significant change |
| Urine Flow (mL/h) | ||
| Baseline | 119 ± 37 | - |
| During Infusion | 275 ± 84 | No significant change |
| Sodium Excretion (µEq/min) | ||
| Baseline | 75 ± 22 | - |
| During Infusion | 227 ± 60 | No significant change |
Data from a study in 19 severely hypertensive patients with impaired renal function.
Experimental Protocols
Measurement of Renal Blood Flow and Glomerular Filtration Rate
A common experimental setup to assess the effects of this compound on renal hemodynamics involves the following steps:
-
Subject Preparation: Healthy volunteers or patients are enrolled after providing informed consent. A high-sodium or low-sodium diet may be implemented to control for volume status.
-
Catheterization: Intravenous lines are placed for the infusion of this compound, placebo, and clearance markers. A bladder catheter is inserted for timed urine collection.
-
Clearance Marker Infusion: A priming dose of inulin and para-aminohippurate (PAH) is administered, followed by a continuous infusion to maintain stable plasma concentrations.
-
Baseline Measurements: After an equilibration period, baseline urine and blood samples are collected to determine baseline GFR (via inulin clearance) and effective renal plasma flow (ERPF, via PAH clearance). Renal blood flow is then calculated from the ERPF and hematocrit.
-
This compound Infusion: this compound is administered as a continuous intravenous infusion at escalating doses.
-
Repeat Measurements: Timed urine and blood samples are collected at each dose level to measure changes in GFR and ERPF.
-
Data Analysis: Clearance rates are calculated using the standard formula: C = (U x V) / P, where C is the clearance, U is the urinary concentration of the substance, V is the urine flow rate, and P is the plasma concentration of the substance.
Assessment of Renal Vasodilation using Doppler Ultrasonography
-
Patient Population: Patients with conditions such as hypertensive chronic kidney disease are recruited.
-
Baseline Imaging: A duplex Doppler ultrasonography is performed to measure baseline systolic and diastolic flow velocities and calculate the renal resistive index (RRI) in the renal, segmental, interlobar, and interlobular arteries.
-
This compound Infusion: A low-dose infusion of this compound (e.g., 0.1 µg/kg/min) is administered intravenously.
-
Post-infusion Imaging: Doppler measurements are repeated during the this compound infusion to assess changes in flow velocities and RRI.
-
Analysis: A significant decrease in RRI and an increase in flow velocities are indicative of renal vasodilation.
Signaling Pathways and Experimental Visualizations
This compound's D1 Receptor Signaling Pathway in Renal Smooth Muscle
Caption: this compound's D1 receptor signaling cascade leading to renal vasodilation.
Experimental Workflow for Assessing Renal Hemodynamics
Caption: Workflow for measuring this compound's effect on GFR and RBF using clearance methods.
Conclusion
This compound's selective D1 receptor agonism provides a targeted approach to enhancing renal perfusion. Its ability to increase renal blood flow and promote natriuresis without significant alterations in systemic blood pressure at lower doses makes it a subject of considerable interest for renal protection strategies. The quantitative data and experimental protocols outlined in this guide offer a foundational understanding for researchers and drug development professionals exploring the therapeutic potential of modulating renal hemodynamics. Further large-scale clinical trials are warranted to fully elucidate the clinical benefits of this compound in preventing and treating acute kidney injury in various patient populations.
References
- 1. The effects of this compound, a selective dopamine receptor agonist, on systemic and renal hemodynamics in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
Fenoldopam's Anti-Inflammatory Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenoldopam, a selective dopamine D1 receptor agonist, is primarily recognized for its vasodilatory and renal-protective effects. However, a growing body of evidence suggests that this compound also possesses significant anti-inflammatory properties. This technical guide provides an in-depth exploration of the mechanisms underlying this compound's anti-inflammatory actions, supported by quantitative data from clinical studies and detailed experimental protocols for key assays. The guide elucidates the signaling pathways involved, including the dopamine D1 receptor cascade and its modulation of critical inflammatory pathways such as NF-κB and MAPK. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of this compound in inflammatory conditions.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. This compound's established role as a D1 receptor agonist has led to its clinical use in managing severe hypertension.[1][2][3][4] Recent investigations, however, have unveiled its potential to modulate the inflammatory response, opening new avenues for its therapeutic application.[5] This guide synthesizes the current understanding of this compound's anti-inflammatory effects, focusing on the molecular mechanisms and providing practical information for further research.
Quantitative Data on Anti-Inflammatory Effects
Clinical research has provided quantitative evidence of this compound's ability to attenuate the systemic inflammatory response. A notable study in patients undergoing on-pump coronary artery bypass grafting demonstrated a significant reduction in key inflammatory mediators in the group receiving this compound infusion. The data from this prospective, randomized, double-blind trial is summarized below.
Table 1: Effect of this compound Infusion on Inflammatory Mediators
| Inflammatory Mediator | This compound Group | Control Group | P-value |
| Postoperative Interleukin-6 (IL-6) Release | Attenuated | Not Attenuated | 0.012 |
| Postoperative Interleukin-8 (IL-8) Release | Attenuated | Not Attenuated | 0.015 |
| Complement 3a (C3a) Release | Attenuated | Not Attenuated | 0.002 |
Data from a prospective randomized study involving 42 patients undergoing elective or inpatient coronary artery bypass grafting. The this compound group (n=14) received a continuous infusion of 0.2 μg/kg per minute.
Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the activation of the dopamine D1 receptor (D1R), a G-protein coupled receptor. Activation of D1R initiates a cascade of intracellular signaling events that can interfere with pro-inflammatory pathways.
Dopamine D1 Receptor Signaling
Upon binding of this compound, the D1 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This elevation in cAMP subsequently activates Protein Kinase A (PKA), a key downstream effector that can modulate various cellular processes, including inflammation.
Modulation of NF-κB and MAPK Pathways
The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines. The PKA activated by D1R signaling can interfere with the activation of NF-κB and the phosphorylation of p38 MAPK, a key member of the MAPK family.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to investigate the anti-inflammatory properties of this compound.
In Vitro Model of Inflammation
A common in vitro model to study inflammation involves the use of immune cells, such as macrophages (e.g., THP-1 cell line or primary macrophages), stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Protocol: LPS-Induced Inflammation in Macrophages
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Differentiation: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Treatment: Replace the medium with fresh, serum-free medium. Pre-treat the differentiated macrophages with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for a specified time (e.g., 6-24 hours) to induce an inflammatory response.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA analysis.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay quantifies the activity of the NF-κB transcription factor.
Protocol:
-
Cell Transfection: Co-transfect HEK293T cells or a macrophage cell line with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.
-
Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with this compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α at 20 ng/mL or LPS at 1 µg/mL) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the vehicle-treated control.
MAPK Phosphorylation Assay (Western Blot)
This protocol details the detection of phosphorylated p38 MAPK, a key indicator of MAPK pathway activation.
Protocol:
-
Sample Preparation: Following treatment with this compound and stimulation with LPS as described in section 4.1, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated p38 MAPK (p-p38).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Re-probing: Strip the membrane and re-probe with an antibody for total p38 MAPK and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the p-p38 MAPK signal to the total p38 MAPK and loading control signals.
AMPK Activity Assay
This assay measures the activity of AMP-activated protein kinase (AMPK), a cellular energy sensor with anti-inflammatory roles.
Protocol (using a commercial kit, e.g., ADP-Glo™ Kinase Assay):
-
Enzyme and Substrate Preparation: Prepare the AMPK enzyme, substrate (e.g., SAMStide), and ATP solution in the provided kinase reaction buffer.
-
Reaction Setup: In a 96-well plate, add the AMPK enzyme, the test compound (this compound), and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding the ATP solution. Incubate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin for the detection of the newly synthesized ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The light output is proportional to the ADP generated and reflects the AMPK activity.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the anti-inflammatory properties of this compound.
Conclusion
The evidence presented in this technical guide strongly supports the anti-inflammatory potential of this compound. Through the activation of the dopamine D1 receptor, this compound can attenuate the production of pro-inflammatory cytokines by modulating key signaling pathways, including NF-κB and MAPK. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research into the therapeutic applications of this compound in a range of inflammatory diseases. Future in vitro studies focusing on dose-response relationships and the precise molecular interactions will be crucial in fully elucidating its anti-inflammatory mechanism and clinical utility beyond its current indications.
References
Fenoldopam: A Novel LSD1 Inhibitor for Cancer Therapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent discoveries in cancer epigenetics have identified Lysine-Specific Demethylase 1 (LSD1) as a promising therapeutic target. Overexpressed in a variety of cancers, LSD1 plays a crucial role in tumorigenesis through the demethylation of histone and non-histone proteins, leading to altered gene expression that promotes cancer cell proliferation, survival, and metastasis. This technical guide focuses on the repurposed FDA-approved antihypertensive drug, fenoldopam, which has been identified as a novel, potent, and reversible inhibitor of LSD1. This document provides a comprehensive overview of the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways involved.
Quantitative Data Summary
This compound has demonstrated significant potential as an LSD1 inhibitor and an anti-cancer agent, particularly in the context of renal cell carcinoma (RCC). The following tables summarize the key quantitative findings from preclinical studies.
Table 1: In Vitro Efficacy of this compound as an LSD1 Inhibitor
| Compound | Target | IC50 (μM) | Inhibition Manner |
| This compound | LSD1 | 0.8974 | Reversible |
This data highlights the potent and direct inhibitory effect of this compound on LSD1 enzymatic activity.
Table 2: Anti-proliferative Activity of this compound in Renal Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (μM) |
| ACHN | 48 | 16.55 |
| ACHN | 72 | 10.34 |
| 786-O | 48 | 57.89 |
| 786-O | 72 | 47.52 |
| HK2 (non-cancerous) | 48 | >300 |
| HK2 (non-cancerous) | 72 | >300 |
This compound shows significant anti-proliferative effects against renal cell carcinoma lines (ACHN and 786-O) in a time-dependent manner, with minimal toxicity to non-cancerous renal cells (HK2).[1]
Table 3: Induction of Apoptosis by this compound in ACHN Cells
| Treatment | Concentration (μM) | Treatment Duration (hours) | Apoptotic Cells (%) |
| Control | - | 72 | 2.2 |
| This compound | 5 | 72 | 47.7 |
| This compound | 10 | 72 | 60.8 |
This compound effectively induces apoptosis in ACHN cancer cells in a dose-dependent manner.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound as an LSD1 inhibitor.
LSD1 Inhibitor Screening Assay (Horseradish Peroxidase-Coupled Assay)
This protocol is based on the commercially available Cayman Chemical LSD1 Inhibitor Screening Assay Kit (#700120), a common method for identifying and characterizing LSD1 inhibitors.[2][3]
Principle: LSD1-mediated demethylation of a substrate peptide produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorometric substrate (10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce the highly fluorescent compound resorufin. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the LSD1 activity.
Materials:
-
LSD1 (human recombinant)
-
LSD1 Assay Buffer
-
LSD1 Assay Peptide (substrate)
-
LSD1 Assay Horseradish Peroxidase (HRP)
-
LSD1 Assay Fluorometric Substrate (ADHP)
-
This compound (or other test compounds)
-
96-well black plate
-
Fluorometric plate reader (excitation 530-540 nm, emission 585-595 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the LSD1 Assay Buffer to 1X. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup:
-
100% Initial Activity Wells (Control): Add Assay Buffer, LSD1 enzyme, HRP, and the fluorometric substrate. Add solvent (without inhibitor).
-
Inhibitor Wells: Add Assay Buffer, LSD1 enzyme, HRP, and the fluorometric substrate. Add this compound at various concentrations.
-
Background Wells: Add Assay Buffer, HRP, and the fluorometric substrate. Do not add LSD1 enzyme or the peptide substrate.
-
-
Initiation of Reaction: Add the LSD1 Assay Peptide to all wells except the background wells to start the enzymatic reaction.
-
Incubation: Cover the plate and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Fluorescence Measurement: Read the fluorescence at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control (100% activity) wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable curve-fitting algorithm.
-
Cell Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
ACHN, 786-O, and HK2 cells
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 48 and 72 hours. Include untreated control wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
ACHN cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat ACHN cells with the desired concentrations of this compound for 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Signaling Pathways and Mechanisms of Action
This compound's anti-cancer activity stems from its ability to inhibit LSD1, which in turn modulates key signaling pathways implicated in cancer progression. Molecular docking studies have predicted that this compound occupies the flavin adenine dinucleotide (FAD) cavity of LSD1, thereby blocking its catalytic activity.[4]
LSD1 and the Wnt/β-Catenin Signaling Pathway
LSD1 has been shown to activate the Wnt/β-catenin signaling pathway by repressing the expression of DKK1, an antagonist of this pathway. Inhibition of LSD1 by this compound is expected to increase DKK1 expression, leading to the downregulation of the Wnt/β-catenin pathway and its downstream targets like c-Myc, which are critical for cell proliferation.
Caption: LSD1's role in the Wnt/β-Catenin pathway.
LSD1 and the HIF-1α Signaling Pathway
LSD1 can also stabilize the Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein, a key regulator of tumor angiogenesis and metabolism. By inhibiting LSD1, this compound can lead to the destabilization and degradation of HIF-1α, thereby suppressing tumor growth and angiogenesis.
Caption: LSD1's regulation of HIF-1α stability.
Experimental Workflow: From Drug Screening to Cellular Effects
The following diagram illustrates the logical workflow for identifying and characterizing a novel LSD1 inhibitor like this compound.
Caption: Workflow for this compound's discovery.
Conclusion
This compound represents a promising new avenue for cancer therapy through its novel function as an LSD1 inhibitor. The data presented in this guide strongly support its potent anti-proliferative and pro-apoptotic effects in cancer cells, particularly renal cell carcinoma. The detailed protocols and pathway diagrams provide a solid foundation for further research and development of this compound and other LSD1 inhibitors as targeted cancer therapeutics. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to fully realize the therapeutic potential of this repurposed drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of lysine-specific demethylase LSD1 induces senescence in Glioblastoma cells through a HIF-1α-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Table 1, LSD1 histone demethylaseassay protocol - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for Fenoldopam Infusion in a Rat Hypertension Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoldopam mesylate is a selective dopamine D1 receptor agonist that functions as a rapid-acting vasodilator.[1][2] It is primarily used for the in-hospital management of severe hypertension.[3][4] Its mechanism of action involves the relaxation of arterial smooth muscle, leading to a reduction in blood pressure.[5] this compound is particularly noted for its beneficial effects on renal blood flow, making it a subject of interest in preclinical studies involving hypertensive models with potential renal complications. These application notes provide a detailed protocol for the continuous intravenous infusion of this compound in a rat model of hypertension, specifically targeting researchers in pharmacology and drug development.
Mechanism of Action
This compound selectively activates post-junctional dopamine D1 receptors, which are prominently located in the renal, mesenteric, coronary, and cerebral arteries. This activation stimulates the enzyme adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inability of MLCK to phosphorylate myosin prevents the cross-bridge formation between actin and myosin, resulting in arterial smooth muscle relaxation and vasodilation. This cascade ultimately leads to decreased systemic vascular resistance and a reduction in blood pressure.
Signaling Pathway of this compound
Caption: this compound's signaling cascade in vascular smooth muscle cells.
Experimental Protocols
Animal Model
Spontaneously Hypertensive Rats (SHR) are a commonly used and appropriate model for this protocol. Age and weight-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls. All animal procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials
-
This compound mesylate powder
-
Sterile 0.9% Sodium Chloride Injection (Saline) or 5% Dextrose in Water (D5W)
-
Infusion pump
-
Catheters (e.g., for femoral or jugular vein)
-
Surgical instruments for catheter implantation
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or indwelling arterial catheter with a pressure transducer)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
Experimental Workflow
Caption: Workflow for this compound infusion in a rat hypertension model.
Detailed Methodology
-
Catheter Implantation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically implant a catheter into the femoral or jugular vein for intravenous infusion.
-
For direct and continuous blood pressure measurement, an arterial catheter can be implanted in the carotid or femoral artery.
-
Exteriorize the catheters at the dorsal scapular region.
-
Allow the animals to recover for at least 48 hours post-surgery.
-
-
Preparation of this compound Infusion Solution:
-
Prepare a stock solution of this compound mesylate in sterile saline or D5W. The concentration of the stock solution should be calculated based on the desired infusion rates and the weight of the rats.
-
Dilute the stock solution to the final desired concentrations for infusion. It is recommended to prepare fresh solutions daily. Discard any unused diluted solution after 4 hours if kept at room temperature or 24 hours if refrigerated.
-
-
Infusion Protocol:
-
Place the rat in a suitable restraining cage that allows for free movement while connected to the infusion and monitoring equipment.
-
Connect the venous catheter to the infusion pump.
-
Record baseline measurements of mean arterial pressure (MAP) and heart rate (HR) for at least 30 minutes before starting the infusion.
-
Initiate the this compound infusion at a low dose. Based on preclinical studies, an initial infusion rate of 0.5 µg/kg/min is a reasonable starting point.
-
The infusion can be maintained at a constant rate or titrated. For dose-response studies, the dose can be incrementally increased. For example, after a steady-state is reached at one dose, the infusion rate can be increased to the next level (e.g., 2 µg/kg/min, then 16 µg/kg/min). Allow at least 15-20 minutes between dose escalations for the blood pressure to stabilize.
-
The duration of the infusion can vary depending on the study's objectives but can be maintained for several hours.
-
-
Monitoring and Data Collection:
-
Continuously monitor and record blood pressure and heart rate throughout the baseline, infusion, and post-infusion periods.
-
Other parameters such as renal blood flow can be monitored using techniques like pulsed Doppler flow probes if the animals are appropriately instrumented.
-
Urine output can also be collected and measured to assess the diuretic effects of this compound.
-
Data Presentation
The following tables summarize the expected effects of this compound infusion on key physiological parameters in a hypertensive rat model. The data presented are representative values derived from published studies.
Table 1: Hemodynamic Effects of this compound Infusion in Spontaneously Hypertensive Rats (SHR)
| Infusion Rate (µg/kg/min) | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Change in Renal Blood Flow |
| 0.5 | ↓ | ↑ | ↑ |
| 2.0 | ↓↓ | ↑↑ | ↑↑ |
| 16.0 | ↓↓↓ | ↑↑↑ | ↑↑↑ |
Arrow notation indicates the direction and magnitude of the change (↓: decrease, ↑: increase). Data synthesized from preclinical studies.
Table 2: this compound Infusion Protocol Summary
| Parameter | Recommendation | Rationale/Reference |
| Animal Model | Spontaneously Hypertensive Rat (SHR) | Established model of genetic hypertension. |
| Route of Administration | Continuous Intravenous Infusion | Allows for precise control of drug delivery and maintenance of steady-state plasma concentrations. |
| Vehicle | 0.9% Saline or 5% Dextrose in Water | Standard, sterile vehicles for intravenous drug administration. |
| Initial Infusion Rate | 0.2 - 0.5 µg/kg/min | A low starting dose to acclimate the animal and observe initial effects. |
| Dose Titration | Increase by 0.3 - 0.5 µg/kg/min every 20-30 minutes | Allows for the establishment of a dose-response relationship while allowing for physiological stabilization between doses. |
| Maximum Infusion Rate | Up to 16 µg/kg/min (in some studies) | Higher doses have been explored in animal models to determine maximal efficacy and potential side effects. |
| Monitoring | Continuous blood pressure and heart rate | Essential for assessing the primary pharmacodynamic effects of this compound. |
Conclusion
This document provides a comprehensive guide for establishing a this compound infusion protocol in a rat model of hypertension. The detailed methodology, workflow, and data presentation will aid researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound and other D1 receptor agonists. Adherence to these protocols will ensure the generation of reliable and reproducible data for the advancement of cardiovascular drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C16H16ClNO3 | CID 3341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound Mesylate: A Narrative Review of Its Use in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
Application Notes and Protocols for the Use of Fenoldopam in a Canine Model of Rhabdomyolysis-Induced Renal Injury
For: Researchers, Scientists, and Drug Development Professionals
Subject: Investigation of Fenoldopam as a potential therapeutic agent in a canine model of rhabdomyolysis-induced acute kidney injury.
Introduction
Rhabdomyolysis is a syndrome characterized by the breakdown of skeletal muscle tissue, leading to the release of intracellular components, including myoglobin, into the bloodstream.[1][2][3] Myoglobinuria can subsequently induce acute kidney injury (AKI), a serious complication with high morbidity and mortality.[1] this compound, a selective dopamine D1 receptor agonist, has been investigated for its potential to protect the kidneys from various insults by increasing renal blood flow and promoting diuresis.[4] These application notes provide a summary of a study that investigated the hypothesis that this compound would be protective against rhabdomyolysis-induced renal injury in a canine model. Contrary to the initial hypothesis, the study found that this compound increased the severity of renal injury in this specific model.
Mechanism of Action of this compound
This compound is a rapid-acting vasodilator that selectively agonizes dopamine D1 receptors, which are abundant in the renal vasculature. Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP results in the relaxation of vascular smooth muscle, causing vasodilation of renal arteries and arterioles. The expected physiological effects include increased renal blood flow, diuresis, and natriuresis.
Caption: this compound's D1 receptor signaling pathway.
Experimental Protocol: Glycerol-Induced Rhabdomyolysis in a Canine Model
The following protocol is based on the methodology described by Sleeman et al. (2003) to investigate the effects of this compound in a canine model of myoglobinuric acute renal failure.
3.1. Animal Model
-
Species: Labrador dogs
-
Number: 10
-
Anesthesia: Anesthetized
3.2. Induction of Rhabdomyolysis
-
Administer 50% glycerol at a dose of 10 mL/kg intramuscularly. This induces rhabdomyolysis and subsequent myoglobinuric acute renal failure.
3.3. Experimental Groups
-
This compound Group: Intravenous infusion of this compound at a rate of 0.1-1.0 µg/kg/min.
-
Placebo Group: Intravenous infusion of saline.
3.4. Monitoring and Data Collection
-
Record baseline hemodynamic measurements, including renal blood flow, before glycerol injection.
-
Continue to record hemodynamic parameters and derived renal function parameters (e.g., creatinine clearance) for 30 minutes following glycerol injection.
-
Commence the infusion of either this compound or saline.
-
Continue monitoring and recording all parameters for 3 hours following the start of the infusion.
-
Measure serum malondialdehyde concentrations at the following time points:
-
Before glycerol administration
-
15 minutes after glycerol administration
-
30 and 150 minutes after the start of the infusion
-
Caption: Experimental workflow for the canine rhabdomyolysis model.
Summary of Quantitative Data
The following tables summarize the key findings from the study by Sleeman et al. (2003).
Table 1: Effect of this compound on Creatinine Clearance
| Time Point (Post-Infusion) | This compound Group (mL/min) | Placebo Group (mL/min) | P-value |
| 1 hour | 12.7 +/- 11.5 | 31.3 +/- 9.9 | 0.04 |
| 2 hours | 8.5 +/- 5.3 | 20.1 +/- 7.4 | 0.03 |
Data are presented as mean +/- standard deviation.
Table 2: Serum Malondialdehyde Concentrations
| Time Point | This compound Group | Placebo Group |
| Before Glycerol | Not specified | Not specified |
| 15 min after Glycerol | Not specified | Not specified |
| 30 min after Infusion Start | A 140-fold increase was noted in one dog. | Not specified |
| 150 min after Infusion Start | Not specified | Not specified |
Results and Conclusion
The study investigating the use of this compound in a canine model of glycerol-induced rhabdomyolysis yielded unexpected results. The primary findings were:
-
Worsened Renal Function: The administration of this compound resulted in a statistically significant decrease in creatinine clearance at 1 and 2 hours post-infusion compared to the placebo group.
-
Increased Oxidative Stress: A substantial increase (140-fold) in serum malondialdehyde, a marker of lipid peroxidation, was observed in one dog in the this compound group.
-
Histopathology: Pathological examination of renal tissue showed evidence of renal injury consistent with rhabdomyolysis in all animals, with no significant difference in the frequency or severity of injury between the two groups on light microscopy.
References
Application Notes and Protocols: Fenoldopam in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoldopam is a selective dopamine D1 receptor agonist that leads to vasodilation and has been investigated for its effects on various cell types in vitro.[1][2][3] Its mechanism of action primarily involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[3][4] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture assays to assess its effects on cell viability and signaling pathways.
Mechanism of Action
This compound selectively binds to and activates dopamine D1-like receptors, which are Gs-protein coupled receptors. This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various in vitro cell culture assays as reported in the literature.
| Cell Line/Type | Assay Type | This compound Concentration | Observed Effect |
| Mesenchymal Stem Cells (MSCs) | Cell Proliferation (CCK-8) | 1, 3, 5 µg/ml | Increased cell growth at all concentrations at 72h. |
| Mesenchymal Stem Cells (MSCs) | Cell Proliferation (CCK-8) | 3 µg/ml | Highest cell viability at 24h. |
| Mesenchymal Stem Cells (MSCs) | Cell Proliferation (CCK-8) | 0.5, 1.0 µg/ml | Highest proliferation capacity at 48h and 72h. |
| ACHN (Renal Cell Carcinoma) | LSD1 Inhibition | IC50 = 0.8974 µM | Potent inhibitor of LSD1. |
| ACHN (Renal Cell Carcinoma) | Antiproliferative & Apoptosis | Not specified | Inhibited proliferation and promoted apoptosis. |
| Listeria monocytogenes-immune spleen cells | Interferon Synthesis Inhibition | Concentration-dependent | Inhibited LPS-induced alpha/beta-interferon synthesis. |
| Rat Striatal Neurons | Intracellular Recording | Not specified | Predominantly decreased excitability. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol is a general guideline for assessing the effect of this compound on cell viability using a tetrazolium-based assay like MTT or a more sensitive assay like CCK-8.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
96-well cell culture plates
-
MTT or CCK-8 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound-containing medium.
-
Include vehicle control wells (medium with the same concentration of solvent used for this compound stock).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT/CCK-8 Addition and Incubation:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For both: Read the absorbance at the appropriate wavelength using a microplate reader (e.g., ~570 nm for MTT, 450 nm for CCK-8).
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: Cyclic AMP (cAMP) Measurement Assay
This protocol outlines the steps to measure changes in intracellular cAMP levels in response to this compound treatment using a competitive immunoassay kit.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
Lysis buffer (provided with the kit or compatible)
-
Plate reader (appropriate for the chosen assay kit)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a suitable culture plate (e.g., 96-well) and grow to the desired confluency.
-
Pre-treat cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 30 minutes) to prevent cAMP degradation.
-
Add this compound at various concentrations to the wells.
-
Incubate for a short duration (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Remove the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions. This step releases the intracellular cAMP.
-
-
cAMP Measurement:
-
Perform the cAMP measurement following the specific protocol of the chosen assay kit. This typically involves the addition of detection reagents that compete with the cellular cAMP.
-
-
Data Acquisition and Analysis:
-
Read the signal (e.g., absorbance, fluorescence, or luminescence) using a plate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the this compound concentration to determine the dose-response relationship.
-
Concluding Remarks
The provided protocols and data serve as a comprehensive guide for researchers initiating in vitro studies with this compound. It is recommended to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line and experimental setup. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data on the cellular effects of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of DA1 receptors by dopamine or this compound increases cyclic AMP levels in the renal artery but not in the superior cervical ganglion of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Model of Fenoldopam-Induced Natriuresis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenoldopam is a selective dopamine D1 receptor agonist that has been shown to induce natriuresis, the excretion of sodium in the urine. This property makes it a subject of interest in the study of renal physiology and the development of drugs targeting renal function. These application notes provide an overview of the experimental models used to study this compound-induced natriuresis, detailed protocols for conducting such experiments in a research setting, and a summary of expected quantitative outcomes.
Mechanism of Action
This compound exerts its natriuretic effect primarily through the activation of D1 dopamine receptors located on the renal tubules.[1][2] This activation triggers intracellular signaling cascades that ultimately lead to a decrease in sodium reabsorption.
Signaling Pathways:
The binding of this compound to the D1 receptor initiates two main signaling pathways within renal proximal tubule cells:
-
Adenylyl Cyclase Pathway: The D1 receptor is coupled to a Gs protein, which, upon activation, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[3] Increased cAMP levels then activate Protein Kinase A (PKA). PKA is known to phosphorylate various downstream targets, including the Na+/K+-ATPase pump and the Na+/H+ exchanger (NHE3), inhibiting their activity and thus reducing sodium reabsorption.[4][5]
-
Phospholipase C Pathway: Evidence also suggests that D1 receptor activation can stimulate Phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC), which can also contribute to the inhibition of Na+/K+-ATPase activity.
Data Presentation
The following tables summarize the quantitative effects of this compound on key renal parameters as observed in various experimental models.
Table 1: Effect of this compound on Renal Hemodynamics and Natriuresis in Anesthetized Rats
| Parameter | Control | This compound (0.5 µg/kg/min, IV) | Percent Change | Reference |
| Urine Output (µL/min) | 5.2 ± 0.8 | 10.5 ± 1.5 | +101.9% | |
| Urinary Sodium Excretion (µEq/min) | 0.2 ± 0.05 | 0.8 ± 0.1 | +300% | |
| Renal Blood Flow (mL/min) | No significant change | No significant change | - | |
| Mean Arterial Pressure (mmHg) | No significant change | No significant change | - |
Table 2: Dose-Dependent Effect of this compound on Renal Plasma Flow in Healthy Human Subjects
| This compound Infusion Rate (µg/kg/min) | Renal Plasma Flow (mL/min) | Percent Change from Baseline | Reference |
| 0.025 | 650 ± 50 | +15% | |
| 0.10 | 720 ± 60 | +25% | |
| 0.50 | 850 ± 70 | +50% |
Table 3: Effect of this compound on Renal Function in Hypertensive Patients with Impaired Renal Function
| Parameter | Baseline | During this compound Infusion | Percent Change | Reference |
| Creatinine Clearance (mL/min) | 39 ± 7 | 75 ± 16 | +92.3% | |
| Urine Flow (mL/h) | 119 ± 37 | 275 ± 84 | +131.1% | |
| Sodium Excretion (µEq/min) | 75 ± 22 | 227 ± 60 | +202.7% |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Natriuresis in Rodents
This protocol describes the induction and measurement of natriuresis following intravenous administration of this compound in anesthetized rats.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., pentobarbital sodium, 60 mg/kg, intraperitoneal)
-
This compound mesylate
-
Saline (0.9% NaCl)
-
Metabolic cages or bladder catheterization setup
-
Urine collection tubes
-
Flame photometer or ion-selective electrode for sodium and potassium measurement
-
Spectrophotometer for creatinine measurement
Procedure:
-
Animal Preparation:
-
Acclimatize rats to laboratory conditions for at least one week.
-
Fast the animals overnight with free access to water before the experiment.
-
Anesthetize the rat with an appropriate anesthetic.
-
Surgically place catheters in the jugular vein (for infusion) and the carotid artery (for blood pressure monitoring and blood sampling, optional). A bladder catheter can also be inserted for continuous urine collection. Alternatively, place the animal in a metabolic cage for non-invasive urine collection.
-
-
Experimental Setup:
-
Allow the animal to stabilize for at least 60 minutes after surgery and catheter placement.
-
During the stabilization period, infuse saline at a constant rate (e.g., 20 µL/min) to maintain hydration and urine flow.
-
-
Baseline Measurement:
-
Collect urine for a 30-minute baseline period.
-
At the midpoint of this period, collect a blood sample if renal clearance is to be calculated.
-
-
This compound Administration:
-
Prepare a solution of this compound in saline.
-
Administer this compound via intravenous infusion at a constant rate. A commonly used dose is 0.5 µg/kg/min to elicit a direct tubular effect without significantly altering systemic blood pressure or renal blood flow.
-
-
Experimental Measurement:
-
Following the start of the this compound infusion, collect urine in consecutive 30-minute intervals for a total of 90-120 minutes.
-
Collect blood samples at the midpoint of each collection period if required.
-
-
Sample Analysis:
-
Measure the volume of each urine sample.
-
Determine the concentration of sodium and creatinine in both urine and plasma samples.
-
-
Data Analysis:
-
Calculate the urinary sodium excretion rate (UNaV) using the formula: UNaV = (Urine Sodium Concentration x Urine Flow Rate).
-
Calculate the fractional excretion of sodium (FENa) using the formula: FENa (%) = [(Urine Sodium x Plasma Creatinine) / (Plasma Sodium x Urine Creatinine)] x 100.
-
Compare the values obtained during the this compound infusion period to the baseline values.
-
Protocol 2: Urine Collection using Metabolic Cages
For conscious animal studies, metabolic cages are essential for the accurate collection of urine free from fecal contamination.
Procedure:
-
Acclimatization: House the animals individually in the metabolic cages for at least 2-3 days prior to the experiment to allow for adaptation and to minimize stress-induced physiological changes.
-
Experimental Period:
-
Ensure the animal has free access to food and water (unless the experimental design requires restriction).
-
Place a collection tube, often containing a preservative like thymol or mineral oil to prevent evaporation and bacterial growth, under the funnel of the cage.
-
Administer this compound (e.g., via osmotic minipump for continuous delivery or repeated injections).
-
Collect urine over a defined period (e.g., 24 hours).
-
-
Sample Processing: At the end of the collection period, record the total urine volume and centrifuge the sample to remove any particulate matter before analysis.
Mandatory Visualizations
References
- 1. Renal dopamine and sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. MECHANISMS OF DOPAMINE D1 AND ANGIOTENSIN AT2 RECEPTOR INTERACTION IN NATRIURESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine Receptors and the Kidney: An Overview of Health- and Pharmacological-Targeted Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular signaling in the regulation of renal Na-K-ATPase. I. Role of cyclic AMP and phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Fenoldopam Effects on Renal Blood Flow
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the effects of Fenoldopam on renal blood flow. Included are detailed protocols for key experimental methods, a summary of expected quantitative effects, and diagrams illustrating the relevant biological pathways and experimental workflows.
Introduction to this compound and Renal Blood Flow
This compound is a selective dopamine D1 receptor agonist that causes vasodilation, particularly in the renal arteries.[1][2][3] This action leads to an increase in renal blood flow, diuresis, and natriuresis.[1][4] The primary mechanism involves the activation of D1 receptors in the renal vasculature, which stimulates adenylate cyclase to increase cyclic AMP (cAMP) levels, resulting in smooth muscle relaxation and vasodilation. Accurately measuring the impact of this compound on renal blood flow is crucial for understanding its pharmacodynamics and therapeutic potential in conditions such as hypertensive crises and for potential renal protection.
Signaling Pathway of this compound in Renal Arterioles
The mechanism of action of this compound begins with its binding to and activation of dopamine D1 receptors on vascular smooth muscle cells of the renal arteries. This initiates a signaling cascade that results in vasodilation.
Caption: this compound's signaling pathway in renal smooth muscle cells.
Experimental Protocols for Measuring Renal Blood Flow
Several techniques can be employed to measure renal blood flow. The choice of method depends on the experimental setting (preclinical vs. clinical), the required level of detail (total vs. regional blood flow), and invasiveness.
Doppler Ultrasound
Doppler ultrasound is a non-invasive technique that measures the velocity of blood flow in the renal arteries. It is widely used in both clinical and research settings.
Experimental Workflow
Caption: Workflow for measuring renal blood flow using Doppler ultrasound.
Detailed Protocol:
-
Subject Preparation: The subject should be in a supine or lateral decubitus position. Ensure the subject is well-hydrated.
-
Baseline Measurement:
-
Using a curvilinear ultrasound probe (typically 3.5-5 MHz), locate the renal artery.
-
Obtain grayscale and color Doppler images of the main renal artery.
-
Use pulsed-wave Doppler to measure the peak systolic velocity (PSV) and end-diastolic velocity (EDV).
-
Calculate the Resistive Index (RI) using the formula: RI = (PSV - EDV) / PSV.
-
Measurements should be taken at the origin, mid, and distal portions of the renal artery, as well as in intrarenal arteries (segmental or arcuate).
-
-
This compound Administration: Administer this compound via intravenous infusion at the desired dose (e.g., 0.03, 0.1, or 0.3 µg/kg/min).
-
Post-Infusion Measurement: Repeat the Doppler measurements at specified time points during and after the infusion.
-
Data Analysis: Compare the pre- and post-infusion values of PSV, EDV, and RI to quantify the effect of this compound on renal blood flow. A decrease in RI is indicative of reduced vascular resistance and increased blood flow.
Para-Aminohippurate (PAH) Clearance
PAH clearance is a classic method to estimate renal plasma flow (RPF). Since PAH is both filtered and secreted by the kidneys, its clearance provides a good approximation of RPF.
Experimental Workflow
Caption: Workflow for measuring renal plasma flow using PAH clearance.
Detailed Protocol:
-
Subject Preparation: Ensure adequate hydration of the subject.
-
PAH Administration:
-
Administer a priming intravenous dose of PAH to achieve a stable plasma concentration.
-
Follow with a continuous intravenous infusion of PAH to maintain a steady plasma level.
-
-
Baseline Sample Collection:
-
After an equilibration period, collect timed urine samples via a bladder catheter.
-
Collect blood samples at the midpoint of each urine collection period.
-
-
This compound Administration: Begin the intravenous infusion of this compound at the desired dosage.
-
Post-Fenoldopam Sample Collection: Continue to collect timed urine and blood samples.
-
Sample Analysis: Measure the concentration of PAH in the plasma (PPAH) and urine (UPAH) samples. Measure the urine flow rate (V).
-
Calculation of Renal Plasma Flow (RPF):
-
Calculate the effective renal plasma flow (eRPF) using the formula: eRPF = (UPAH x V) / PPAH.
-
To calculate renal blood flow (RBF), the hematocrit (Hct) is needed: RBF = eRPF / (1 - Hct).
-
Arterial Spin Labeling Magnetic Resonance Imaging (ASL-MRI)
ASL-MRI is a non-invasive imaging technique that measures tissue perfusion without the need for an exogenous contrast agent. It is a valuable tool for measuring regional renal blood flow.
Detailed Protocol:
-
Subject Preparation: The subject is placed in the MRI scanner. Respiratory gating and navigator correction methods are used to minimize motion artifacts.
-
Image Acquisition:
-
A series of images are acquired where the arterial blood water is magnetically labeled ("tagged") before it enters the kidney.
-
A second set of control images is acquired without the magnetic tag.
-
-
This compound Administration: this compound is administered intravenously.
-
Post-Infusion Image Acquisition: The ASL-MRI sequence is repeated to acquire post-infusion images.
-
Data Analysis:
-
The tagged and control images are subtracted to create a perfusion-weighted image.
-
The difference in signal intensity between the labeled and unlabeled images is proportional to the amount of blood flow.
-
This allows for the quantification of renal blood flow in specific regions, such as the cortex and medulla.
-
Data Presentation: Expected Effects of this compound on Renal Hemodynamics
The following tables summarize the expected quantitative changes in renal hemodynamic parameters following this compound administration, based on published research.
Table 1: Effects of Intravenous this compound on Renal Plasma Flow in Normotensive Subjects
| This compound Dose (µg/kg/min) | Change in Renal Plasma Flow (mL/min) |
| 0.03 | +94 |
| 0.1 | +198 |
| 0.3 | +192 |
Data adapted from a study in normal male volunteers.
Table 2: Hemodynamic and Renal Effects of this compound vs. Placebo
| Parameter | Placebo | This compound (0.03 µg/kg/min) | This compound (0.1 µg/kg/min) | This compound (0.3 µg/kg/min) |
| Renal Plasma Flow (mL/min) | 576 ± 85 | 670 ± 148 | 777 ± 172 | 784 ± 170 |
| Glomerular Filtration Rate | Maintained | Maintained | Maintained | Maintained |
| Systolic Blood Pressure | No significant change | No significant change | No significant change | No significant change |
| Diastolic Blood Pressure (mmHg) | 63.6 ± 2.6 | No significant change | Slightly lower than placebo | 62.5 ± 6.4 |
Data presented as mean ± SD.
Table 3: Effects of this compound on Doppler Ultrasound Parameters in Hypertensive CKD Patients
| Parameter | Baseline | During this compound Infusion (0.1 µg/kg/min) | p-value |
| Renal Resistive Index (RRI) | 0.73 ± 0.05 | 0.65 ± 0.06 | < 0.0001 |
Data from a study in hypertensive patients with chronic kidney disease.
Conclusion
The measurement of this compound's effects on renal blood flow can be accomplished through various well-established techniques. Doppler ultrasound offers a non-invasive approach suitable for clinical and research settings. PAH clearance provides a robust estimation of renal plasma flow, while ASL-MRI allows for detailed, non-invasive assessment of regional renal perfusion. The choice of methodology should be guided by the specific research question, available resources, and the subject population. The provided protocols and expected quantitative data serve as a valuable resource for designing and interpreting studies investigating the renal hemodynamic effects of this compound.
References
Application Notes and Protocols: Fenoldopam in Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of fenoldopam, a selective dopamine D1 receptor agonist, in the context of ischemia-reperfusion (I/R) injury research. The information collated herein is intended to guide the design and execution of both in vivo and in vitro experimental studies.
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to a previously ischemic area. This complex process is implicated in the pathophysiology of numerous clinical conditions, including myocardial infarction, stroke, and acute kidney injury. This compound, a rapid-acting vasodilator, has been investigated for its potential protective effects against I/R injury. Its primary mechanism of action involves the activation of dopamine D1 receptors, leading to vasodilation and increased blood flow to vital organs.[1][2] Furthermore, preclinical studies have elucidated its role in mitigating apoptosis, a key mechanism of cell death in I/R injury.[3]
Quantitative Data Summary
The following table summarizes the quantitative data from key studies investigating the effects of this compound in various models of ischemia-reperfusion injury.
| Organ System | Animal Model/ Study Population | This compound Dosage | Duration of Treatment | Key Quantitative Outcomes | Reference(s) |
| Kidney | Sprague-Dawley Rat | 0.1 µg/kg/min IV | Continuous infusion during sham or I/R procedure | Significantly reduced I/R-induced apoptosis in both the renal cortex and medulla (p < 0.001). Attenuated all 73 I/R-induced apoptosis-related genes. | [3] |
| Heart | Patients undergoing cardiac surgery | 0.1 µg/kg/min IV | 24 hours preoperatively | Significantly reduced the incidence of acute kidney injury (AKI) compared to placebo (12.6% vs. 27.6%, p = 0.02). | [4] |
| Heart | Patients undergoing cardiac surgery | 0.1 µg/kg/min IV | From onset of cardiopulmonary bypass until 12 hours postoperatively | Improved urine output, lower serum creatinine, and reduced AKI incidence. | |
| Heart | Dog | 0.1 µg/kg/min IV | Not specified | Augmented transmural myocardial blood flow in normal and ischemic border myocardium. | |
| Heart | Patients with coronary artery disease undergoing cardiac surgery | 0.05 µg/kg/min IV | Not specified | Significantly increased peak systolic strain rate (PSSR) and peak diastolic strain rate (PDSR), indicating improved regional myocardial function. | |
| Liver | Patients undergoing coronary artery bypass grafting | 0.2 µg/kg/min IV | 24 hours post-surgery | No significant augmentation of hepatic blood flow. A potential hepato-protective effect was suggested but not quantified with specific markers of liver injury. | |
| Brain | Healthy Human Volunteers | 1.3 ± 0.4 µg/kg/min IV | Not specified | Significantly decreased global cerebral blood flow. |
Signaling Pathways
This compound exerts its primary effects through the activation of the dopamine D1 receptor, a G-protein coupled receptor. This initiates a signaling cascade that has downstream effects on vascular tone and, as research suggests, on cell survival pathways implicated in ischemia-reperfusion injury.
This compound's Mechanism of Action and Anti-Apoptotic Signaling
Experimental Protocols
The following are detailed protocols for in vivo and in vitro models of ischemia-reperfusion injury for the study of this compound.
In Vivo Model: Rat Renal Ischemia-Reperfusion Injury
This protocol is adapted from a study that demonstrated the anti-apoptotic effects of this compound in a rat model of acute ischemic nephropathy.
Materials:
-
Sprague-Dawley rats (male, 250-300g)
-
Urethane (50 mg/kg)
-
This compound mesylate
-
0.9% saline
-
Surgical instruments
-
Microvascular clamps
-
Infusion pump
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize rats with an intraperitoneal injection of urethane.
-
Place the animal on a heating pad to maintain body temperature.
-
Perform a midline laparotomy to expose the kidneys.
-
Isolate the left renal artery and vein.
-
-
Experimental Groups (n=6 per group):
-
Sham: Undergo the surgical procedure without clamping the renal artery. Receive a continuous infusion of 0.9% saline.
-
Sham + this compound: Same as the sham group but receive a continuous infusion of this compound (0.1 µg/kg/min).
-
I/R: The left renal artery is occluded with a microvascular clamp for 60 minutes, followed by 4 hours of reperfusion. Receive a continuous infusion of 0.9% saline.
-
I/R + this compound: Same as the I/R group but receive a continuous infusion of this compound (0.1 µg/kg/min) starting before ischemia and continuing throughout the reperfusion period.
-
-
Tissue Harvesting and Analysis:
-
At the end of the reperfusion period, harvest the left kidney.
-
Fix a portion of the kidney in 10% buffered formalin for histological analysis (e.g., TUNEL staining for apoptosis).
-
Snap-freeze the remaining kidney tissue in liquid nitrogen for molecular analysis (e.g., RNA extraction for microarray or qPCR to assess gene expression of apoptotic markers).
-
Experimental Workflow for In Vivo Studies
In Vitro Model: Hypoxia/Reoxygenation in Cultured Cells
While specific studies utilizing this compound in in vitro I/R models are limited, this general protocol can be adapted for various cell types (e.g., cardiomyocytes, renal tubular epithelial cells) to investigate the direct cellular effects of this compound.
Materials:
-
Appropriate cell line (e.g., primary cardiomyocytes, HK-2 renal tubular epithelial cells)
-
Cell culture medium
-
Hypoxia chamber or a modular incubator chamber
-
Gas mixture for hypoxia (e.g., 95% N2, 5% CO2)
-
This compound mesylate
-
Reagents for viability/apoptosis assays (e.g., MTT, LDH assay kit, Annexin V/PI staining kit)
Procedure:
-
Cell Culture:
-
Culture cells to a desired confluency in standard cell culture plates.
-
-
Induction of Hypoxia:
-
Replace the normal culture medium with a glucose-free, serum-free medium to mimic ischemic conditions.
-
Place the cells in a hypoxia chamber and flush with the hypoxic gas mixture for a predetermined duration (e.g., 6-24 hours, depending on the cell type and desired injury level).
-
-
Reoxygenation and Treatment:
-
After the hypoxic period, replace the medium with normal, glucose-containing culture medium.
-
Add this compound at various concentrations to the medium at the onset of reoxygenation.
-
Return the cells to a normoxic incubator (95% air, 5% CO2) for a specified reoxygenation period (e.g., 12-24 hours).
-
-
Endpoint Analysis:
-
Assess cell viability using assays such as MTT or measure cell death with an LDH assay.
-
Quantify apoptosis using methods like Annexin V/PI staining followed by flow cytometry or fluorescence microscopy.
-
Considerations for Other Organ Systems
Cardiac Ischemia-Reperfusion Injury
-
In Vivo Models: The most common model is the ligation of the left anterior descending (LAD) coronary artery in rodents, followed by the removal of the ligature to allow reperfusion.
-
Endpoints: Infarct size measurement (e.g., using TTC staining), cardiac function assessment (e.g., via echocardiography), and analysis of cardiac biomarkers (e.g., troponins).
-
This compound Administration: Continuous intravenous infusion, similar to the renal model, can be employed.
Hepatic Ischemia-Reperfusion Injury
-
In Vivo Models: The Pringle maneuver, which involves clamping the portal triad (hepatic artery, portal vein, and bile duct), is a common method to induce hepatic ischemia in rodents.
-
Endpoints: Measurement of serum levels of liver enzymes (ALT, AST), histological evaluation of liver damage, and assessment of inflammatory markers.
-
This compound Administration: Intravenous infusion is the standard route.
Cerebral Ischemia-Reperfusion Injury
-
In Vivo Models: The middle cerebral artery occlusion (MCAO) model in rodents is the most widely used model for focal cerebral ischemia.
-
Endpoints: Neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining or MRI), and assessment of cognitive and motor function.
-
Note: There is a notable lack of published research on the effects of this compound in animal models of stroke. Studies in healthy volunteers have indicated that this compound may decrease global cerebral blood flow, which warrants caution and further investigation in the context of cerebral ischemia.
Conclusion
This compound has demonstrated protective effects in preclinical models of ischemia-reperfusion injury, particularly in the kidney, primarily through its anti-apoptotic mechanisms. The provided protocols and data serve as a foundation for researchers to further explore the therapeutic potential of this compound in various organs affected by I/R injury. Future studies should aim to elucidate the full spectrum of its mechanisms of action and to establish optimal dosing and treatment windows for different clinical applications.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on ischemia/reperfusion-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound for Renal Protection in Cardiac Surgery: Pharmacology, Clinical Applications, and Evolving Perspectives [mdpi.com]
Application Notes and Protocols for Administering Fenoldopam to Pithed Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the administration of fenoldopam to pithed rat models, a valuable preparation for studying the peripheral cardiovascular effects of drugs without the influence of the central nervous system.[1][2][3][4][5]
Introduction
This compound is a selective dopamine D1 receptor agonist that causes vasodilation in various vascular beds, including renal, mesenteric, coronary, and cerebral arteries. Its administration leads to a decrease in peripheral vascular resistance and a subsequent reduction in blood pressure. The pithed rat model is an ideal in vivo preparation to investigate the direct vascular effects of this compound by eliminating central and reflex-mediated cardiovascular responses. This allows for the precise characterization of the drug's peripheral mechanism of action.
Mechanism of Action: this compound Signaling Pathway
This compound selectively binds to and activates dopamine D1-like receptors on vascular smooth muscle cells. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin, inhibiting the formation of cross-bridges with actin and resulting in smooth muscle relaxation and vasodilation.
Caption: this compound's signaling cascade leading to vasodilation.
Experimental Protocols
Pithed Rat Preparation
This protocol describes the procedure for preparing a pithed rat, a surgical model where the central nervous system is destroyed, thereby eliminating reflex arcs that control blood pressure and heart rate.
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (SHR) (250-350g)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Tracheal cannula
-
Rodent ventilator
-
Pithing rod (stainless steel stylet)
-
Surgical instruments (scissors, forceps)
-
Catheters for intravenous administration and blood pressure monitoring
-
Pressure transducer and recording system
-
Heparinized saline (100 IU/mL)
-
Body temperature control system
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Cannulate the trachea to facilitate artificial ventilation.
-
Insert the pithing rod through an orbit and the foramen magnum into the vertebral foramen to destroy the brain and spinal cord.
-
Immediately begin artificial ventilation with room air. A typical setting is 56 strokes/min with a stroke volume of 20 ml/kg.
-
Cannulate a femoral or jugular vein for intravenous drug administration.
-
Cannulate a carotid or femoral artery for continuous monitoring of arterial blood pressure.
-
Allow the preparation to stabilize for a period of 20-30 minutes before commencing the experiment.
-
To maintain a stable blood pressure, a continuous intravenous infusion of noradrenaline may be required.
This compound Administration Protocol
This protocol outlines the administration of this compound to the prepared pithed rat to assess its dose-dependent effects on cardiovascular parameters.
Materials:
-
This compound mesylate solution
-
Vehicle (e.g., 0.9% Sodium Chloride Injection or 5% Dextrose in Water)
-
Infusion pump
-
Prepared pithed rat
Procedure:
-
Prepare a stock solution of this compound mesylate and dilute it to the desired concentrations with the appropriate vehicle.
-
After the stabilization period of the pithed rat, record baseline measurements of mean arterial pressure (MAP) and heart rate (HR).
-
Administer this compound intravenously, either as a bolus injection or a continuous infusion.
-
Bolus Injections: Administer increasing doses of this compound (e.g., 1-1000 µg/kg) and record the maximal changes in MAP and HR for each dose.
-
Continuous Infusion: Infuse this compound at increasing rates (e.g., 0.5, 2, and 16 µg/kg/min) and allow the hemodynamic parameters to reach a steady state at each infusion rate before recording the measurements.
-
-
To investigate the involvement of D1 receptors, a selective D1 antagonist like SCH 23390 can be administered prior to this compound to observe any attenuation of the hypotensive response.
Experimental Workflow
Caption: Workflow for studying this compound in pithed rats.
Data Presentation
The following tables summarize the expected quantitative effects of this compound administration in rat models.
Table 1: Hemodynamic Effects of Intravenous this compound Infusion in Anesthetized Rats
| Dose (µg/kg/min) | Change in Mean Arterial Pressure (MAP) | Change in Arterial Resistance (Ra) | Change in Venous Resistance (Rv) | Change in Cardiac Output (CO) | Change in Heart Rate (HR) |
| 0.5 | Decrease | Decrease | Decrease | Increase | No significant change |
| 2.0 | Decrease | Decrease | Decrease | Increase | No significant change |
| 16.0 | Decrease | Decrease | Decrease | Increase | Increase |
Table 2: Effects of Intravenous Bolus Injection of this compound in Conscious Spontaneously Hypertensive Rats (SHR)
| Dose (µg/kg) | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) | Maximal Increase in Mesenteric Blood Flow | Maximal Increase in Renal Blood Flow | Effect on Hindquarters Vascular Resistance |
| 1-30 | Dose-dependent reduction | Increase | 69 +/- 10% | 42 +/- 4% | Increase |
| 100-1000 | Dose-dependent reduction | Increase | 69 +/- 10% | 42 +/- 4% | Decrease |
Table 3: Renal Effects of this compound
| Parameter | Effect | Notes |
| Renal Blood Flow | Increased | Dose-related increases of up to 75% observed. |
| Glomerular Filtration Rate (GFR) | Unchanged or slightly increased | |
| Urine Volume | Increased | |
| Sodium Excretion (Natriuresis) | Increased |
Conclusion
The administration of this compound to pithed rat models provides a robust and reliable method for characterizing its peripheral vasodilatory effects, mediated by dopamine D1 receptor activation. The protocols and data presented herein serve as a detailed guide for researchers aiming to investigate the pharmacology of this compound and similar compounds in a setting devoid of central nervous system influences. This experimental approach is crucial for the preclinical evaluation of cardiovascular drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Peripheral cardiovascular effects, in the pithed rat, of compounds used in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. University of Strathclyde [spider.science.strath.ac.uk]
- 4. Cardiovascular responses to electrical stimulation of sympathetic nerves in the pithed mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Utilizing [3H]-Fenoldopam as a Radioligand for D1 Receptor Binding: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of [3H]-fenoldopam as a selective radioligand for the dopamine D1 receptor. Fenoldopam is a selective D1 receptor partial agonist that can be used to label and characterize D1 receptors in various tissues.[1][2]
Introduction
The dopamine D1 receptor, a Gs/olf-coupled G protein-coupled receptor (GPCR), plays a crucial role in various physiological processes, including motor control, reward, and cognition. Dysregulation of D1 receptor signaling is implicated in several neurological and psychiatric disorders. [3H]-fenoldopam serves as a valuable tool for studying the D1 receptor, enabling researchers to investigate its distribution, density, and pharmacological properties. In saturation binding studies using rat striatal membrane preparations, [3H]-fenoldopam has been shown to label a single high-affinity binding site.[1]
Data Presentation
[3H]-Fenoldopam Binding Profile
The following table summarizes the binding characteristics of [3H]-fenoldopam and the inhibitory constants (Ki) of various dopaminergic ligands determined through competition binding assays.
| Radioligand | Parameter | Value | Tissue Source | Reference |
| [3H]-Fenoldopam | K_d | 2.3 ± 0.1 nM | Rat Striatum | [1] |
| B_max | 590 ± 40 fmol/mg protein | Rat Striatum | [1] |
Competitive Binding Affinities (Ki) against D1 Receptors
The following table presents the Ki values for various compounds in displacing D1 receptor radioligands. While direct competition data against [3H]-fenoldopam is ideal, data from assays using other D1-selective radioligands like [3H]-SCH 23390 are also informative for ranking compound potencies.
| Compound | Compound Type | Ki (nM) | Radioligand | Tissue Source | Reference |
| SCH 23390 | D1 Antagonist | Potent Competitor | [3H]-Fenoldopam | Rat Striatum | |
| 0.2 | [3H]-SCH 23390 | - | |||
| SKF R-83566 | D1 Antagonist | Potent Competitor | [3H]-Fenoldopam | Rat Striatum | |
| ~0.56 | - | - | |||
| cis-(Z)-Flupenthixol | D1/D2 Antagonist | - | [3H]-Fenoldopam | Rat Striatum | |
| 0.38 (for D2) | - | - | |||
| Dopamine | Agonist | 650 | [3H]-SCH 23390 | Bovine Striatum | |
| Apomorphine | D1/D2 Agonist | - | - | - |
*Specific Ki values from direct competition with [3H]-fenoldopam were not explicitly stated in the reviewed literature, but these compounds were identified as the most potent competitors.
Experimental Protocols
Rat Striatal Membrane Preparation
This protocol outlines the preparation of crude membrane fractions from rat striatum, a brain region rich in D1 receptors.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Ice-cold 50 mM Tris-HCl buffer (pH 7.4 at 4°C)
-
Protease inhibitor cocktail
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Humanely euthanize rats and rapidly dissect the striata on ice.
-
Homogenize the tissue in 20 volumes of ice-cold Tris-HCl buffer containing a protease inhibitor cocktail using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge it at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Discard the supernatant and resuspend the pellet in fresh, ice-cold Tris-HCl buffer.
-
Repeat the centrifugation step (step 4) to wash the membranes.
-
Resuspend the final pellet in a small volume of Tris-HCl buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
Saturation Binding Assay with [3H]-Fenoldopam
This assay is performed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) for [3H]-fenoldopam.
Materials:
-
Rat striatal membranes
-
[3H]-Fenoldopam (specific activity ~70-90 Ci/mmol)
-
Unlabeled this compound or a specific D1 antagonist (e.g., SCH 23390) for determining non-specific binding
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl_2, 1 mM MgCl_2 (pH 7.4)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [3H]-fenoldopam in assay buffer, typically ranging from 0.1 to 20 nM.
-
For each concentration of [3H]-fenoldopam, prepare triplicate wells for total binding and triplicate wells for non-specific binding.
-
Total Binding: Add 50 µL of diluted [3H]-fenoldopam and 50 µL of assay buffer to the wells.
-
Non-specific Binding: Add 50 µL of diluted [3H]-fenoldopam and 50 µL of a high concentration of unlabeled this compound or a D1 antagonist (e.g., 10 µM SCH 23390) to the wells.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 50-100 µg of protein) to all wells.
-
Incubate the plate at room temperature (or a specified temperature) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 3 mL) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Count the radioactivity in a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each [3H]-fenoldopam concentration.
-
Plot the specific binding (Y-axis) against the concentration of [3H]-fenoldopam (X-axis).
-
Analyze the data using non-linear regression analysis with a one-site binding model to determine the K_d and B_max values.
Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled compounds for the D1 receptor by measuring their ability to compete with [3H]-fenoldopam for binding.
Materials:
-
Same as for the saturation binding assay.
-
Unlabeled competitor compounds of interest.
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds in assay buffer.
-
Set up triplicate wells for each concentration of the competitor.
-
Add 50 µL of the competitor dilution to the appropriate wells.
-
Add 50 µL of a fixed concentration of [3H]-fenoldopam to all wells. The concentration of [3H]-fenoldopam should ideally be at or below its K_d value (e.g., 1-2 nM).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation (50-100 µg of protein) to all wells.
-
Include wells for total binding (no competitor) and non-specific binding (high concentration of a D1 antagonist).
-
Incubate, filter, wash, and count the radioactivity as described in the saturation binding assay protocol.
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the log concentration of the competitor (X-axis).
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of [3H]-fenoldopam).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/K_d) where:
-
[L] is the concentration of [3H]-fenoldopam used in the assay.
-
K_d is the equilibrium dissociation constant of [3H]-fenoldopam (determined from the saturation binding assay).
-
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Fenoldopam Dosage in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fenoldopam in animal studies. The focus is on optimizing dosage to achieve desired therapeutic effects while avoiding hypotension.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it lower blood pressure?
This compound is a rapid-acting vasodilator that works as a selective dopamine D1-like receptor agonist.[1][2][3] Its hypotensive effects are achieved by decreasing peripheral vascular resistance, particularly in the renal, mesenteric, coronary, and cerebral vascular beds.[1][4] This action leads to increased renal blood flow, diuresis, and natriuresis. This compound has minimal adrenergic effects.
Q2: What are the common adverse effects of this compound in animal studies?
The most common adverse effects are extensions of its pharmacological action and include hypotension, tachycardia (a reflex response to the drop in blood pressure), and flushing. Other potential side effects observed in preclinical and clinical settings include headache, nausea, and dizziness. Hypokalemia (low potassium levels) can also occur within hours of infusion.
Q3: How can I avoid significant hypotension when administering this compound?
To avoid significant hypotension, it is crucial to start with a low infusion dose and titrate upwards gradually. The initial dosage should be selected based on the desired magnitude and rate of blood pressure reduction for the specific clinical situation. Close and continuous monitoring of blood pressure is essential during and after administration to adjust the infusion rate as needed. In pediatric patients, lower initial dosages (<0.1 mcg/kg per minute) titrated slowly have been associated with less reflex tachycardia.
Troubleshooting Guide
Issue: Unexpectedly severe hypotension is observed even at low doses.
Possible Cause 1: Animal Model Sensitivity Different animal species and even strains can exhibit varying sensitivities to this compound. For instance, some studies in normotensive dogs showed hypotension at a dose of 0.2 μg/kg/min in some animals, while others showed no effect on blood pressure at the same dose.
Solution:
-
Pilot Study: Conduct a pilot study with a small number of animals to determine the optimal dose range for your specific model.
-
Dose Titration: Begin with a very low dose (e.g., 0.05-0.1 µg/kg/min) and increase it in small increments every 15-20 minutes until the target blood pressure is reached.
Possible Cause 2: Anesthesia Interaction General anesthetics can impact cardiovascular function and may enhance the hypotensive effects of this compound. Studies in dogs have been conducted under both isoflurane and halothane anesthesia.
Solution:
-
Anesthetic Choice: Be aware of the potential interactions between your chosen anesthetic agent and this compound.
-
Hemodynamic Monitoring: Ensure robust hemodynamic monitoring is in place, including continuous arterial blood pressure measurement.
Possible Cause 3: Concomitant Medications Other drugs administered simultaneously can influence the hemodynamic response to this compound. For example, beta-blockers may inhibit the sympathetic reflex response to this compound, potentially exacerbating hypotension.
Solution:
-
Review Drug Combinations: Carefully review all medications being administered to the animal.
-
Staggered Administration: If possible, stagger the administration of drugs known to affect blood pressure.
Data on this compound Dosage and Hypotensive Effects in Animal Studies
The following tables summarize quantitative data from various animal studies.
Table 1: this compound Dosage and Effects in Dogs
| Anesthesia | Dosage | Observation | Reference |
| Halothane | 3.4 ± 2.0 µg/kg/min | Mean arterial pressure decreased by 30 ± 8% from control. | |
| Isoflurane | Not specified | Mean arterial pressure decreased by 26% ± 3% from control. | |
| Pentobarbital | 0.2 µg/kg/min | Caused hypotension in 3 out of 4 normotensive dogs in one study, but had no effect in another. | |
| Awake | 0.8 µg/kg/min (CRI for 180 min) | Did not cause systolic hypotension or reflex tachycardia in 6 healthy beagles. | |
| Awake (with heatstroke) | 0.1 µg/kg/min (CRI) | Not associated with hypotension in 40 dogs. | |
| Critically ill with AKI | 0.8 µg/kg/min | Hypotension was the most common adverse effect, occurring in 7% of dogs. |
Table 2: this compound Dosage and Effects in Rats
| Animal Model | Dosage | Observation | Reference |
| Pentobarbital-anesthetized SHR | 20, 40, and 80 µg/kg (IV) | Produced short-lasting decreases in blood pressure accompanied by tachycardia. | |
| Pentobarbital-anesthetized | 2.5 - 160.0 µg/kg/min (IV infusion) | Decreased mean carotid artery blood pressure. | |
| Conscious SHR | 1-1000 µg/kg (IV) | Produced a dose-dependent reduction in arterial pressure and increased heart rate. | |
| Urethane-anesthetized | 0.5, 2, and 16 µg/kg/min (IV infusion) | Elicited dose-dependent reductions in mean arterial pressure. |
Experimental Protocols
Protocol 1: Intravenous Infusion in Anesthetized Dogs
-
Animal Model: Mongrel dogs.
-
Anesthesia: Anesthesia induced with a barbiturate and maintained with halothane or isoflurane.
-
Instrumentation: A carotid arterial catheter is placed for continuous measurement of systemic aortic blood pressure. An electromagnetic flow probe can be placed around the renal artery to measure renal blood flow.
-
Drug Administration: this compound is diluted in 5% dextrose to a final concentration of 40 μg/mL. The solution is administered as a continuous intravenous infusion.
-
Dosing Regimen: Start with an initial infusion rate of 0.2 µg/kg/min. The dosage can be increased in increments of 0.2 µg/kg/min every 5 minutes until the desired blood pressure is achieved or a maximum dose of 0.8 µg/kg/min is reached.
-
Monitoring: Continuously monitor mean arterial pressure. Blood pressure measurements should be taken before each dose increment.
Protocol 2: Intravenous Bolus Injection in Anesthetized Rats
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Anesthesia: Pentobarbital anesthesia.
-
Instrumentation: A catheter is placed in the carotid artery for blood pressure measurement.
-
Drug Administration: this compound is administered as an intravenous bolus injection.
-
Dosing Regimen: Doses of 20, 40, and 80 µg/kg have been used to produce short-lasting decreases in blood pressure.
-
Monitoring: Continuously record mean carotid blood pressure and heart rate.
Visualizations
Signaling Pathway of this compound
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. drugs.com [drugs.com]
- 3. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on the blood pressure of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Fenoldopam stability and preparation for in vivo infusion
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and preparation of fenoldopam for in vivo infusion experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a rapid-acting vasodilator that functions as a selective dopamine D1-like receptor agonist.[1][2][3][4] Its activation of D1 receptors leads to the relaxation of smooth muscle in peripheral arteries, resulting in decreased peripheral vascular resistance.[1] This action is particularly notable in renal capillary beds, promoting increased renal blood flow, natriuresis (sodium excretion), and diuresis (urine production). The R-isomer of the racemic mixture is responsible for its biological activity.
Q2: How should I prepare a this compound solution for in vivo infusion?
This compound mesylate is typically supplied as a concentrated solution that must be diluted before intravenous infusion. The process involves diluting the contents of the vial with a compatible infusion fluid, such as 0.9% Sodium Chloride Injection or 5% Dextrose in Water. It is crucial to inspect the solution for particulate matter or discoloration before administration; if observed, the solution should be discarded.
Q3: What are the recommended diluents and final concentrations for this compound infusion?
The recommended diluents for this compound are 0.9% Sodium Chloride Injection or 5% Dextrose in Water. For research purposes, adapting clinical concentrations can be a starting point. For adult human use, a final concentration of 40 mcg/mL is often recommended. For pediatric use, a final concentration of 60 mcg/mL is suggested. The choice of concentration may depend on the specific experimental protocol and animal model.
Q4: What is the stability of a diluted this compound solution?
Diluted solutions of this compound mesylate have demonstrated both physical and chemical stability. Studies show that this compound, at concentrations ranging from 4 to 300 micrograms/mL in 5% dextrose or 0.9% sodium chloride, is stable for up to 72 hours when stored at 4°C in the dark or at 23°C in ambient fluorescent light. Minor losses of 3-5% may occur at the lowest concentrations. The manufacturer's labeling suggests that diluted solutions should be discarded after 4 hours at room temperature or 24 hours if refrigerated.
Q5: How should I store concentrated and diluted this compound solutions?
-
Concentrated Vials: Store vials at 2°C to 30°C (35.6°F to 86°F). Vials are for single use only.
-
Diluted Solutions: Diluted solutions are stable for up to 24 hours under refrigeration or for a shorter period at room temperature. One study indicates stability for up to 72 hours under specific conditions. However, it is best practice to use freshly prepared solutions or adhere to the shorter stability times to ensure potency.
Q6: What is the solubility of this compound mesylate?
This compound mesylate is sparingly soluble in water, ethanol, and methanol. It is more soluble in propylene glycol. For research applications requiring different solvent systems, this compound mesylate is soluble in organic solvents like DMSO (approx. 1 mg/ml) and DMF (approx. 2 mg/ml). To prepare an aqueous buffer solution, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice. Using this method, a solubility of approximately 0.5 mg/ml can be achieved in a 1:1 solution of DMF:PBS (pH 7.2). It is not recommended to store aqueous solutions for more than one day.
Data Summary Tables
Table 1: Stability of Diluted this compound Mesylate
| Concentration Range | Diluent | Storage Condition | Duration | Stability Notes |
|---|---|---|---|---|
| 4 - 300 µg/mL | 5% Dextrose or 0.9% NaCl | 4°C, protected from light | 72 hours | Physically and chemically stable. |
| 4 - 300 µg/mL | 5% Dextrose or 0.9% NaCl | 23°C, ambient light | 72 hours | Physically and chemically stable; minor losses (3-5%) at lowest concentrations. |
| N/A | 5% Dextrose or 0.9% NaCl | Room Temperature | 4 hours | Recommended discard time per manufacturer. |
| N/A | 5% Dextrose or 0.9% NaCl | Refrigerated | 24 hours | Recommended discard time per manufacturer. |
Table 2: Solubility of this compound Mesylate
| Solvent | Solubility |
|---|---|
| Water, Ethanol, Methanol | Sparingly soluble |
| Propylene Glycol | Soluble |
| Dimethylformamide (DMF) | ~2 mg/mL |
| Dimethyl sulfoxide (DMSO) | ~1 mg/mL |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Infusion
-
Gather Materials: Obtain this compound mesylate concentrate, sterile 0.9% Sodium Chloride Injection or 5% Dextrose in Water, sterile syringes, and a sterile infusion bag or container (e.g., PVC bag).
-
Calculate Dilution: Determine the required final concentration (e.g., 40 µg/mL) and total volume needed for the experiment. Calculate the volume of this compound concentrate required.
-
Example for a 40 µg/mL solution in 250 mL:(40 µg/mL * 250 mL) / 10,000 µg/mg = 10 mg. If the concentrate is 10 mg/mL, you would need 1 mL.
-
-
Aseptic Dilution: Using aseptic techniques, withdraw the calculated volume of this compound concentrate from the vial.
-
Admixture: Inject the concentrate into the infusion bag containing the chosen diluent. Gently agitate the bag to ensure thorough mixing.
-
Visual Inspection: Before administration, visually inspect the final diluted solution for any particulate matter or cloudiness. If any is present, the solution must be discarded.
-
Administration: Administer the solution via a calibrated infusion pump to ensure precise delivery.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing
This protocol is based on methodologies used in published stability studies.
-
Sample Preparation: Prepare this compound solutions at various concentrations in the desired infusion fluids (e.g., 0.9% NaCl, 5% Dextrose).
-
Storage: Store the samples under the desired conditions (e.g., 4°C protected from light, 23°C in ambient light).
-
Time Points: At specified intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each sample for analysis.
-
HPLC System: Utilize a stability-indicating HPLC method. This typically includes a C18 column, a mobile phase (e.g., acetonitrile and buffer), and a UV detector.
-
Analysis: Inject the samples into the HPLC system. The concentration of this compound is determined by measuring the peak area at a specific wavelength and comparing it to a standard curve of known concentrations.
-
Stability Assessment: Chemical stability is typically defined as retaining at least 90% of the initial drug concentration. Physical stability is assessed by visual inspection for particulates, haze, or color change.
Visualizations
Caption: Workflow for preparing this compound infusion solution.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fenoldopam Tachyphylaxis in Experimental Settings
Welcome to the technical support center for researchers encountering tachyphylaxis or tolerance to fenoldopam in experimental models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and address the rapid decrease in response to this selective dopamine D1 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound tachyphylaxis?
A1: this compound tachyphylaxis, or tolerance, is the rapid development of a reduced response to the drug following repeated or continuous administration. This phenomenon can be observed as a diminished effect on blood pressure, renal blood flow, or intracellular signaling pathways, such as cyclic AMP (cAMP) production, even with consistent dosing.
Q2: What are the primary mechanisms underlying this compound tachyphylaxis?
A2: The primary mechanisms are believed to be:
-
D1 Receptor Desensitization: Prolonged exposure to this compound leads to the phosphorylation of the D1 receptor by G protein-coupled receptor kinases (GRKs), particularly GRK4 in renal tissues.[1][2] This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its downstream signaling partner, adenylyl cyclase, thereby reducing cAMP production.
-
Activation of the Renin-Angiotensin System (RAS): this compound can stimulate renin release, leading to an increase in angiotensin II.[3][4] Angiotensin II has effects that can counteract the vasodilatory and natriuretic actions of this compound, contributing to the observed tolerance.[5]
Q3: How quickly does this compound tachyphylaxis develop?
A3: The onset of tachyphylaxis can be quite rapid. In in-vitro studies using human renal proximal tubule cells, desensitization to this compound-stimulated cAMP accumulation can be observed within minutes, with complete desensitization occurring at around 30 minutes. In in-vivo animal models, a waning of the hypotensive effect has been noted within the first 3 minutes of infusion, with a greater than 30% reduction in the initial response by the end of a 15-minute infusion period. In clinical settings, some evidence of partial tolerance has been observed after 48 hours of continuous infusion.
Troubleshooting Guides
Issue 1: Diminished or Inconsistent Vasodilatory Response to this compound In Vitro
| Possible Cause | Troubleshooting Step | Expected Outcome |
| D1 Receptor Desensitization | 1. Time-Course Experiment: Pre-incubate cells with this compound for varying durations (e.g., 0, 15, 30, 60 minutes) before measuring the response to a subsequent this compound challenge. | A time-dependent decrease in the response to this compound, confirming desensitization. |
| 2. Washout and Recovery: After inducing tachyphylaxis, thoroughly wash the cells and allow for a recovery period (e.g., 30, 60, 120 minutes) in agonist-free media before re-stimulation. | A gradual recovery of the response, indicating that the desensitization is reversible. | |
| 3. GRK Inhibition: Pre-treat cells with a GRK inhibitor (e.g., heparin) before this compound exposure. | Attenuation of the desensitization, demonstrating the involvement of GRKs. |
Issue 2: Attenuation of Hypotensive Effect of this compound In Vivo
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of the Renin-Angiotensin System (RAS) | 1. ACE Inhibition: Pre-treat the animal model with an angiotensin-converting enzyme (ACE) inhibitor (e.g., captopril) before initiating the this compound infusion. | Potentiation of the hypotensive and natriuretic effects of this compound and attenuation of tolerance development. |
| 2. Angiotensin II Receptor Blockade: Administer an angiotensin II receptor blocker (ARB) prior to this compound infusion. | A more sustained and pronounced hypotensive response to this compound. | |
| Ganglionic Blockade | In experimental models where autonomic reflexes may mask the direct vascular effects of this compound, consider ganglionic blockade (e.g., with mecamylamine). | A more direct assessment of this compound's vasodilator effects, potentially revealing a clearer picture of tachyphylaxis at the receptor level. |
Quantitative Data Summary
Table 1: Time-Course of this compound-Induced D1 Receptor Desensitization in Human Renal Proximal Tubule Cells
| Pre-treatment Time with this compound | cAMP Accumulation (% of initial response) |
| 0 min | 100% |
| ~20 min (t1/2 of desensitization) | ~50% |
| 30 min | Complete Desensitization |
| 60 min (after washout and recovery) | Full Recovery |
Data adapted from a study on human renal D1 dopamine receptors.
Table 2: In Vivo Dose-Response of this compound in Conscious Spontaneously Hypertensive Rats (SHR)
| This compound Dose (µg/kg, i.v.) | Maximal Increase in Mesenteric Blood Flow (%) | Maximal Increase in Renal Blood Flow (%) |
| 1-30 | Dose-dependent increase | Dose-dependent increase |
| 100-1000 | 69 ± 10% | 42 ± 4% |
This table illustrates the dose-dependent vasodilator effects of this compound in a relevant animal model.
Table 3: Clinical Dosing Regimens for this compound Infusion
| Population | Initial Dose (µg/kg/min) | Titration | Maximum Dose (µg/kg/min) |
| Adults | 0.01 to 0.3 | Increase by 0.05 to 0.1 every ≥15 min | 1.6 |
| Pediatrics | 0.2 | Increase by 0.3 to 0.5 every 20-30 min | 0.8 |
These are typical clinical dosing guidelines and may need to be adapted for preclinical experimental models.
Experimental Protocols
Protocol 1: In Vitro Induction and Measurement of this compound Tachyphylaxis in Cell Culture (e.g., HEK293 cells expressing D1 receptors or human renal proximal tubule cells)
Objective: To induce and quantify this compound-induced desensitization of the D1 receptor by measuring cAMP production.
Materials:
-
Cell line expressing D1 receptors (e.g., HEK293-D1R, human renal proximal tubule cells)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
cAMP assay kit
-
GRK inhibitor (optional, e.g., heparin)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Plate cells in appropriate multi-well plates and grow to desired confluency.
-
Pre-treatment (Induction of Tachyphylaxis):
-
Aspirate the culture medium and wash the cells with PBS.
-
Add serum-free medium containing the desired concentration of this compound (e.g., 1 µM) to the treatment wells. For control wells, add serum-free medium alone.
-
Incubate for a specific duration to induce tachyphylaxis (e.g., 30 minutes for complete desensitization).
-
-
Washout:
-
Aspirate the this compound-containing medium.
-
Wash the cells multiple times with warm PBS to remove all traces of the agonist.
-
-
Stimulation:
-
Add stimulation buffer containing a PDE inhibitor (to prevent cAMP degradation) and the challenge concentration of this compound to all wells (including control and pre-treated wells).
-
Incubate for the time specified in your cAMP assay kit protocol (typically 10-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Calculate the percentage of cAMP production in the pre-treated cells relative to the control (non-pre-treated) cells to quantify the degree of tachyphylaxis.
-
Protocol 2: In Vivo Model of this compound Tolerance in Rats
Objective: To induce and measure tolerance to the hypotensive effects of this compound in an anesthetized rat model.
Materials:
-
Male Wistar or Spontaneously Hypertensive Rats (SHR)
-
Anesthetic (e.g., pentobarbital)
-
Catheters for intravenous infusion and blood pressure monitoring
-
Doppler flow probes (for measuring regional blood flow, optional)
-
This compound solution for infusion
-
Saline (vehicle control)
-
ACE inhibitor (optional, e.g., enalapril)
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters for drug infusion and continuous monitoring of arterial blood pressure. If measuring regional blood flow, place Doppler flow probes around the desired arteries (e.g., renal, mesenteric).
-
Stabilization: Allow the animal to stabilize after surgery until baseline hemodynamic parameters are consistent.
-
Induction of Tolerance:
-
Initiate a continuous intravenous infusion of this compound at a dose known to cause hypotension (e.g., 2.5 - 160.0 µg/kg/min).
-
Continuously monitor mean arterial pressure (and regional blood flow if applicable).
-
-
Quantification of Tolerance:
-
Record the maximal hypotensive effect, which typically occurs within the first few minutes of the infusion.
-
Continue the infusion and record the blood pressure at subsequent time points (e.g., 5, 10, 15 minutes).
-
Tolerance is quantified as the percentage decrease from the maximal hypotensive effect at later time points during the continuous infusion. For example, a waning of the hypotensive effect by more than 30% at the end of a 15-minute infusion indicates the development of tolerance.
-
-
Intervention (Optional): To investigate the role of the RAS, a separate group of animals can be pre-treated with an ACE inhibitor before the this compound infusion. Compare the development of tolerance in this group to the group receiving this compound alone.
Visualizations
References
- 1. Desensitization of human renal D1 dopamine receptors by G protein-coupled receptor kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive insights in GRK4 and hypertension: From mechanisms to potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies with this compound, a dopamine receptor DA1 agonist, in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intrarenally produced angiotensin II opposes the natriuretic action of the dopamine-1 receptor agonist this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the mechanisms of the development of tolerance to the hypotensive effects of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of high-concentration Fenoldopam
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using high-concentrations of Fenoldopam in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective dopamine D1 receptor agonist.[1][2][3][4][5] Stimulation of the D1 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent vasodilation. It is a rapid-acting vasodilator with a short half-life of about 5 minutes.
Q2: Is this compound selective for the D1 receptor?
This compound is highly selective for the D1 receptor. However, it also binds with moderate affinity to α2-adrenoceptors, where it acts as an antagonist. It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5HT1 and 5HT2 receptors, or muscarinic receptors at therapeutic concentrations. This compound is a racemic mixture, and the R-isomer is responsible for its biological activity, having an approximately 250-fold higher affinity for D1-like receptors than the S-isomer.
Q3: What are the known off-target effects of this compound at high concentrations?
At supra-therapeutic concentrations, the most well-characterized off-target effect of this compound is the antagonism of α2-adrenoceptors. Additionally, a recent study identified this compound as a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 0.8974 μM, which can lead to anti-proliferative effects and apoptosis in cancer cells. High concentrations may also lead to cellular stress and unexpected pharmacological responses.
Q4: My cells are showing signs of cytotoxicity and apoptosis at high concentrations of this compound. Is this expected?
Yes, this can be an expected off-target effect at high concentrations. Research has shown that this compound can inhibit LSD1, which plays a role in cell proliferation and survival, thereby inducing apoptosis in some cell types, particularly cancer cells. It is also possible that at very high concentrations, non-specific cytotoxic effects can occur. One study, however, showed that this compound can enhance the survival of mesenchymal stem cells under oxidative stress, suggesting the cytotoxic effects may be cell-type specific.
Q5: I am observing antagonist-like activity at the D1 receptor in my assay, which is contrary to this compound's known agonist function. What could be the reason?
This is an interesting observation. One study in rats suggested that this compound might exert both D1 agonist and antagonist effects, with the latter potentially contributing to the development of tolerance to its hypotensive effects. This dual activity could be concentration-dependent or specific to certain experimental conditions. It is also crucial to ensure the purity and correct isomer of this compound is being used, as the S-isomer has a much lower affinity for the D1 receptor.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or no D1 receptor activation (e.g., no increase in cAMP) | 1. Cell line suitability: The cell line may not express sufficient levels of the D1 receptor. 2. Incorrect this compound isomer: The less active S-isomer may be present in a higher ratio. 3. Assay conditions: Suboptimal assay buffer, temperature, or incubation time. 4. Receptor desensitization: Prolonged exposure to high concentrations can lead to receptor downregulation. | 1. Confirm D1 receptor expression: Use a positive control D1 agonist (e.g., dopamine) and confirm receptor expression via Western blot or qPCR. 2. Verify compound source and purity: Ensure you are using the active R-isomer of this compound. 3. Optimize assay parameters: Refer to the detailed experimental protocols below and optimize conditions for your specific cell line. 4. Perform time-course experiments: Measure D1 activation at various time points to identify the optimal window before desensitization occurs. |
| Unexpected α2-adrenergic effects (e.g., increased norepinephrine release) | 1. High concentration of this compound: this compound's α2-adrenoceptor antagonist activity becomes more prominent at higher concentrations. 2. Experimental system: The chosen cell line or animal model may be particularly sensitive to α2-adrenergic modulation. | 1. Perform a dose-response curve: Determine the concentration at which α2-adrenergic effects become significant. 2. Use an α2-adrenergic antagonist as a control: Compare the effects of this compound to a known α2 antagonist (e.g., yohimbine) to confirm the mechanism. 3. Consider a different experimental model: If α2 effects are confounding, a model with lower α2-adrenoceptor expression may be necessary. |
| High variability between experimental replicates | 1. Compound stability: this compound solution may not be stable under your experimental conditions. 2. Pipetting errors: Inaccurate dispensing of high-concentration stock solutions. 3. Cell culture inconsistencies: Variations in cell passage number, density, or health. | 1. Prepare fresh solutions: Make fresh dilutions of this compound for each experiment. 2. Use calibrated pipettes: Ensure accurate and consistent pipetting, especially for serial dilutions. 3. Standardize cell culture practices: Use cells within a consistent passage number range and ensure consistent seeding density and growth conditions. |
| Observed effects do not align with either D1 agonism or α2 antagonism | 1. LSD1 inhibition: At micromolar concentrations, this compound can inhibit LSD1, affecting gene expression and cell proliferation. 2. Sulfite content in formulation: Some commercial formulations of this compound contain sodium metabisulfite, which can cause allergic-type reactions in sensitive systems. | 1. Investigate LSD1-related pathways: If observing changes in cell growth or gene expression, consider assays for LSD1 activity or downstream targets. 2. Check the formulation: If using a commercial preparation, check the excipients for sulfites. If possible, use a sulfite-free formulation for in vitro experiments. |
Data Presentation
Table 1: Receptor Binding Affinities of this compound
| Receptor | Species | Assay Type | Affinity (Ki/KD in nM) | Reference |
| Dopamine D1 | Rat | Radioligand Binding ([3H]-Fenoldopam) | 2.3 ± 0.1 (KD) | |
| α1-Adrenoceptor | Rabbit | Functional Antagonism | ~3890 (-log KB = 5.41) | |
| α2-Adrenoceptor | Dog | Functional Antagonism | ~16.6 (-log KB = 7.78) | |
| α2-Adrenoceptor | Guinea Pig | Functional Antagonism | ~25.1 (-log KB = 7.60) |
Note: KB is the equilibrium dissociation constant for a competitive antagonist. For the purpose of this table, it is considered an approximation of Ki.
Table 2: In Vitro Off-Target Activity of this compound
| Target | Effect | IC50 (µM) | Cell Line | Reference |
| Lysine-Specific Demethylase 1 (LSD1) | Inhibition | 0.8974 | Renal Cell Carcinoma (ACHN) |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for this compound Affinity at D1 Receptors
Objective: To determine the binding affinity (KD) of this compound for the dopamine D1 receptor in a specific cell line or tissue preparation.
Materials:
-
Cells or tissue expressing D1 receptors
-
[3H]-Fenoldopam (Radioligand)
-
Unlabeled this compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
Wash Buffer (ice-cold Binding Buffer)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane preparation (typically 50-100 µg protein)
-
Varying concentrations of [3H]-Fenoldopam (e.g., 0.1 to 20 nM).
-
For non-specific binding wells, add a high concentration of unlabeled this compound (e.g., 10 µM).
-
For total binding wells, add binding buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of [3H]-Fenoldopam concentration.
-
Use non-linear regression analysis to fit the data to a one-site binding model and determine the KD and Bmax values.
-
Protocol 2: In Vitro cAMP Signaling Assay for this compound Potency
Objective: To determine the potency (EC50) of this compound in stimulating cAMP production in a D1 receptor-expressing cell line.
Materials:
-
D1 receptor-expressing cells (e.g., HEK293-D1)
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor, optional but recommended)
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Cell Stimulation:
-
Aspirate the culture medium and replace it with assay buffer (containing IBMX if used).
-
Add the different concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., Forskolin).
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement: Follow the instructions of your chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis:
-
Plot the cAMP concentration as a function of this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
-
Mandatory Visualizations
Caption: this compound's primary signaling pathway via the D1 receptor.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fenoldopam and Hemodynamic Monitoring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of fenoldopam in experimental settings and its potential influence on hemodynamic measurement techniques.
Frequently Asked Questions (FAQs)
Q1: Does this compound directly interfere with the sensors of hemodynamic monitoring equipment?
A: Based on available literature, there is no direct evidence to suggest that this compound chemically or physically interferes with the sensors of common hemodynamic monitoring devices such as arterial line transducers or thermodilution catheters. The challenges in measurement arise from the physiological changes induced by this compound, not from a direct interaction with the monitoring equipment itself.
Q2: How does this compound's mechanism of action affect hemodynamic measurements?
A: this compound is a selective dopamine D1 receptor agonist that causes significant arterial vasodilation, leading to a decrease in systemic vascular resistance (SVR) and a reduction in blood pressure.[1][2] This alteration in vascular tone is a key factor that can influence the accuracy of certain hemodynamic monitoring techniques, particularly those that rely on the analysis of the arterial pressure waveform to calculate cardiac output.[3]
Q3: Can this compound administration lead to discrepancies between invasive and non-invasive blood pressure readings?
A: Discrepancies between invasive blood pressure (IBP) and non-invasive blood pressure (NIBP) measurements can occur in critically ill patients, especially those receiving vasoactive drugs that alter vascular resistance.[4][5] While not specific to this compound, its potent vasodilatory effects can contribute to this discrepancy. For precise blood pressure monitoring during this compound administration, continuous invasive arterial blood pressure monitoring is recommended.
Q4: My cardiac output readings from a pulse contour analysis device (e.g., Vigileo/FloTrac™, LiDCO™) seem unreliable after starting a this compound infusion. Why is this happening?
A: Pulse contour analysis systems estimate cardiac output based on the arterial waveform. The accuracy of these systems can be affected by significant changes in systemic vascular resistance. This compound's primary effect is to decrease SVR, which can alter the relationship between the arterial pressure waveform and stroke volume that these devices assume. This can lead to inaccuracies in the calculated cardiac output. It is advisable to recalibrate the device if possible or use an alternative method like thermodilution for more accurate cardiac output determination in the presence of significant vasodilation induced by this compound.
Q5: Does this compound affect the accuracy of thermodilution cardiac output measurements?
A: this compound is not known to directly interfere with the thermistor of a pulmonary artery catheter. However, thermodilution measurements can be influenced by factors such as the temperature of the injectate and the patient's baseline temperature. While this compound itself does not directly alter these, any significant hemodynamic instability or rapid fluid administration concurrently with this compound could potentially affect the accuracy of thermodilution measurements. It is important to follow standardized protocols for thermodilution to minimize errors.
Troubleshooting Guides
Issue: Discrepancy in Cardiac Output Measurements
-
Symptom: A significant difference is observed between cardiac output measured by pulse contour analysis and a reference method (e.g., thermodilution) after initiating this compound.
-
Possible Cause: this compound-induced vasodilation is altering the arterial pressure waveform and affecting the algorithm of the pulse contour analysis device.
-
Troubleshooting Steps:
-
Verify Arterial Line Integrity: Ensure the arterial line is properly zeroed, leveled, and has an optimal dynamic response (a fast-flush test should show a square wave with 1-2 oscillations).
-
Recalibrate: If your pulse contour analysis system allows for it, perform a recalibration using a reference method like thermodilution after the patient is stable on the new this compound dose.
-
Use a Reference Method: For critical experiments, consider using intermittent thermodilution via a pulmonary artery catheter as the primary method for cardiac output measurement during this compound infusion.
-
Trend vs. Absolute Values: Be cautious with interpreting absolute values from uncalibrated pulse contour analysis during significant hemodynamic changes. The trending capability may still be useful, but should be interpreted with caution.
-
Issue: Inaccurate Blood Pressure Readings
-
Symptom: Non-invasive blood pressure readings are significantly different from invasive arterial line measurements during this compound administration.
-
Possible Cause: Peripheral vasodilation caused by this compound can lead to inaccuracies in oscillometric NIBP measurements.
-
Troubleshooting Steps:
-
Prioritize Invasive Monitoring: For research requiring precise blood pressure data, an arterial line is the gold standard, especially when administering potent vasodilators like this compound.
-
Check NIBP Cuff: Ensure the NIBP cuff is the correct size and is placed correctly on the limb.
-
Cycle Times: Avoid overly frequent NIBP cycling, which can cause patient discomfort and venous congestion, potentially affecting readings.
-
Document Discrepancies: If using both methods, document the discrepancy and consider the invasive measurement as the more reliable value for clinical and research decisions.
-
Data Presentation
Table 1: Hemodynamic Effects of Intravenous this compound in Hypertensive Patients
| Parameter | Baseline (Mean ± SD) | After this compound (Mean ± SD) | Percentage Change | Reference |
| Mean Arterial Pressure (mmHg) | 96 ± 15 | 83 ± 8 | ↓ 13.5% | |
| Systolic Blood Pressure (mmHg) | 209 ± 13 | 151 ± 17 | ↓ 27.8% | |
| Diastolic Blood Pressure (mmHg) | 114 ± 10 | 78 ± 10 | ↓ 31.6% | |
| Cardiac Index (L/min/m²) | 2.2 ± 1.1 | 3.1 ± 1.3 | ↑ 40.9% | |
| Systemic Vascular Resistance (dynes·s·cm⁻⁵) | 1987 ± 887 | 1191 ± 559 | ↓ 40.1% | |
| Heart Rate (beats/min) | 69 | 92 | ↑ 33.3% |
Table 2: Renal Effects of Intravenous this compound
| Parameter | Baseline (Mean ± SD) | After this compound (Mean ± SD) | Percentage Change | Reference |
| Renal Blood Flow (mL/min) | 576 ± 85 | 670 ± 148 | ↑ 16.3% | |
| Renal Vascular Resistance | Not Reported | Not Reported | ↓ >40% |
Experimental Protocols
Protocol: Assessment of Hemodynamic Effects of this compound in Congestive Heart Failure
-
Objective: To evaluate the hemodynamic changes induced by an oral dose of this compound in patients with congestive heart failure.
-
Methodology:
-
Patient Population: 10 patients with congestive heart failure.
-
Intervention: Single oral doses of placebo, 50 mg, 100 mg, and 200 mg of this compound were administered.
-
Hemodynamic Monitoring: A Swan-Ganz catheter was placed for the measurement of pulmonary artery pressure, pulmonary capillary wedge pressure, and right atrial pressure. Cardiac output was determined by thermodilution. Arterial blood pressure was monitored invasively.
-
Data Collection: Hemodynamic parameters were measured at baseline and at regular intervals for up to 4 hours post-administration.
-
Calculations: Systemic vascular resistance was calculated using standard formulas.
-
-
Key Findings: The 200 mg dose of this compound resulted in a significant decrease in mean blood pressure, pulmonary capillary wedge pressure, and systemic vascular resistance, with a subsequent increase in cardiac index.
Visualizations
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Fourth-Generation FloTrac/Vigileo System in Comparison With the Intermittent Bolus Thermodilution Method in Patients Undergoing Cardiac Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of invasive blood pressure monitoring vs. non-invasive blood pressure monitoring in critically ill children receiving vasoactive agents-a prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Fenoldopam-Induced Tachycardia in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering fenoldopam-induced tachycardia in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced tachycardia?
A1: this compound is a selective dopamine D1 receptor agonist that causes peripheral vasodilation, leading to a decrease in systemic vascular resistance and a subsequent drop in blood pressure.[1][2] This hypotensive effect triggers a baroreceptor-mediated reflex, resulting in a compensatory increase in heart rate, known as reflex tachycardia.[3][4]
Q2: Is tachycardia a consistent side effect of this compound administration across all research models?
A2: While tachycardia is a common dose-dependent side effect, its incidence and magnitude can vary between species and experimental conditions.[5] For instance, some studies in normotensive dogs have shown that this compound administration did not result in significant reflex tachycardia, while in other models like spontaneously hypertensive rats, it is a more pronounced effect.
Q3: At what doses of this compound is tachycardia typically observed?
A3: Tachycardia is generally dose-dependent. In adult humans, it is more pronounced at infusion rates above 0.1 mcg/kg/min, and in pediatric patients, at rates greater than 0.8 mcg/kg/min. In conscious spontaneously hypertensive rats, a dose-dependent increase in heart rate is observed with intravenous administration of this compound in the range of 1-1000 micrograms/kg.
Q4: Can this compound-induced tachycardia impact experimental outcomes?
A4: Yes, significant tachycardia can be a confounding factor in cardiovascular studies. It can alter hemodynamic parameters, increase myocardial oxygen demand, and potentially mask or mimic other drug effects, thereby impacting the interpretation of experimental data.
Q5: Are there pharmacological interventions to minimize this compound-induced tachycardia?
A5: Yes, co-administration of a beta-adrenergic receptor antagonist (beta-blocker) has been shown to be effective in mitigating this compound-induced tachycardia. Propranolol, a non-selective beta-blocker, has been demonstrated to markedly reduce tachycardia without altering the desired vasodilatory effects of this compound in rat models.
Troubleshooting Guides
Issue: Significant Tachycardia Observed Following this compound Administration
Initial Assessment:
-
Confirm Dosing: Double-check your this compound dosage calculations and infusion rates. Tachycardia is dose-dependent, and an unintentionally high dose could be the cause.
-
Monitor Vital Signs: Continuously monitor heart rate and blood pressure to quantify the extent of the tachycardia and the corresponding hypotensive effect.
-
Animal Model Considerations: Be aware of the typical cardiovascular response to this compound in your specific research model (species, strain, disease state).
Mitigation Strategy: Co-administration of a Beta-Blocker
If tachycardia is a persistent and confounding issue, consider the co-administration of a beta-blocker. Propranolol has been shown to be effective.
-
Rationale: Beta-blockers antagonize the effects of catecholamines (like norepinephrine and epinephrine) at beta-adrenergic receptors in the heart, thereby reducing heart rate and myocardial contractility. This action directly counteracts the reflex tachycardia induced by this compound's vasodilatory effect.
-
Recommended Agent: Propranolol (non-selective beta-blocker). While other beta-blockers like metoprolol (beta-1 selective) or atenolol (beta-1 selective) may also be effective, propranolol has been specifically documented to reduce this compound-induced tachycardia in spontaneously hypertensive rats.
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Heart Rate in Various Research Models
| Animal Model | This compound Dose/Infusion Rate | Observed Effect on Heart Rate |
| Conscious Spontaneously Hypertensive Rats | 1-1000 µg/kg (i.v.) | Dose-dependent increase in heart rate. |
| Anesthetized Rats | 16 µg/kg/min (i.v. infusion) | Increased heart rate. |
| Healthy Awake Beagle Dogs | 0.8 µg/kg/min (i.v. infusion for 180 mins) | Heart rate was unaffected. |
| Neonatal Foals | 0.4 µg/kg/min | Significant increase in heart rate. |
| Adult Horses | > 0.05 µg/kg/min | Significant increase in heart rate. |
Table 2: Effect of Propranolol on this compound-Induced Tachycardia in Conscious Spontaneously Hypertensive Rats
| Treatment Group | This compound Administration | Propranolol Pretreatment | Outcome on Tachycardia |
| Control | Yes | No | Dose-dependent increase in heart rate. |
| Experimental | Yes | Yes | Tachycardia was markedly reduced. |
Experimental Protocols
Protocol 1: Co-administration of Propranolol with this compound in a Rat Model
This is a sample protocol based on published literature and should be adapted to specific experimental needs.
Materials:
-
This compound mesylate
-
Propranolol hydrochloride
-
Vehicle for this compound (e.g., 0.9% saline)
-
Vehicle for propranolol (e.g., 0.9% saline)
-
Infusion pumps
-
Catheters for intravenous administration
-
Heart rate and blood pressure monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the rat and surgically implant catheters for intravenous drug administration and continuous monitoring of arterial blood pressure and heart rate. Allow for an appropriate recovery period if conducting studies in conscious animals.
-
Propranolol Pretreatment: Administer a dose of propranolol. A study in rats demonstrated that a low dose of 1 mg/kg can be effective in providing cardio-preventative effects. The administration route (e.g., intravenous bolus or infusion) and timing before this compound administration should be optimized for your experimental design.
-
Baseline Measurements: After propranolol administration and a stabilization period, record baseline heart rate and blood pressure for a sufficient duration (e.g., 15-30 minutes).
-
This compound Infusion: Initiate a continuous intravenous infusion of this compound at the desired dose. Doses in rats have ranged from 1 to 1000 µg/kg.
-
Continuous Monitoring: Continuously record heart rate and blood pressure throughout the this compound infusion period.
-
Control Group: In a separate group of animals, follow the same procedure but administer the vehicle for propranolol instead of the active drug to serve as a control.
-
Data Analysis: Compare the changes in heart rate from baseline between the propranolol-pretreated group and the control group to determine the effectiveness of propranolol in mitigating this compound-induced tachycardia.
Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound-induced reflex tachycardia and its mitigation by propranolol.
Experimental Workflow
Caption: Experimental workflow for assessing the effect of propranolol on this compound-induced tachycardia.
References
- 1. Corlopam (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. drugs.com [drugs.com]
- 3. Effect of atenolol, metoprolol, and propranolol on isoproterenol-induced tremor and tachycardia in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bsavalibrary.com [bsavalibrary.com]
- 5. Effects of this compound on regional vascular resistance in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Fenoldopam for Experimental Use
This technical support center is designed for researchers, scientists, and drug development professionals who are working with fenoldopam and encountering challenges related to its poor solubility. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure successful experimental outcomes.
This compound Solubility Data
The solubility of this compound mesylate, a white to off-white powder, varies significantly across different solvents. Understanding these properties is the first step in preparing a stable and effective solution for your experiments.[1][2][3]
| Solvent | Solubility | Notes |
| Water | Sparingly soluble[1][2] | Solubility is pH-dependent; this compound is a weak base. |
| Ethanol | Sparingly soluble; ~0.25 mg/mL | Can be used as a co-solvent. |
| Methanol | Sparingly soluble | |
| Propylene Glycol | Soluble | A component of the commercial intravenous formulation. |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL to ≥15 mg/mL (with heating) | A common solvent for preparing stock solutions for in vitro assays. |
| Dimethylformamide (DMF) | ~2 mg/mL | Can be used to prepare stock solutions. |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Achieved by first dissolving in DMF, then diluting with PBS. |
Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions for experimental use.
Q1: My this compound mesylate powder is not dissolving in my desired aqueous buffer.
A1: Direct dissolution of this compound in aqueous buffers is often challenging due to its poor water solubility.
-
pH Adjustment: this compound is a weak base, and its solubility can be influenced by pH. While specific data on pH-dependent solubility is limited in the provided results, for weakly basic drugs, solubility generally increases in acidic conditions. However, for cell-based assays, ensure the final pH is compatible with your experimental system.
-
Use of an Organic Co-solvent: For many experimental applications, a stock solution in an organic solvent is prepared first and then diluted into the aqueous experimental medium.
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into my cell culture medium or aqueous buffer.
A2: This phenomenon, often called "crashing out," is a common issue with poorly soluble compounds. It occurs when the compound's solubility limit is exceeded in the final aqueous environment.
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though some are more sensitive. A vehicle control with the same final DMSO concentration should always be included in your experiment.
-
Modify the Dilution Protocol:
-
Pre-warm your aqueous medium or buffer to 37°C.
-
While vigorously vortexing or stirring the aqueous medium, add the required volume of the DMSO stock solution drop-wise. This rapid mixing helps to prevent localized high concentrations of the compound that can initiate precipitation.
-
Continue mixing for an additional 30 seconds to ensure homogeneity.
-
-
Gentle Warming and Sonication: After dilution, if you still observe slight precipitation, gentle warming of the solution to 37°C for a short period, combined with vortexing or brief sonication, can help redissolve the compound. Ensure the final solution is clear before use.
Q3: I am observing toxicity in my cell culture that I suspect is due to the solvent.
A3: High concentrations of organic solvents like DMSO can be toxic to cells.
-
Determine the Maximum Tolerated DMSO Concentration: If you are using a new cell line or are unsure of its sensitivity, it is advisable to perform a dose-response experiment with varying concentrations of DMSO alone to determine the maximum concentration that does not affect cell viability or the experimental endpoint.
-
Minimize DMSO in the Final Solution: Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed for dilution, thereby lowering the final DMSO concentration in your assay. For example, to achieve a final DMSO concentration of 0.1%, you would prepare a 1000X stock solution.
-
Consider Alternative Solvents: If DMSO toxicity is a persistent issue, other water-miscible organic solvents such as ethanol or dimethylformamide (DMF) can be tested. Always include a vehicle control for any solvent used.
Q4: I need to prepare a this compound solution for in vivo animal studies and am concerned about solvent toxicity.
A4: The choice of vehicle for in vivo studies is critical to avoid confounding experimental results with solvent-induced effects.
-
Limit DMSO Concentration: For in vivo administration, the concentration of DMSO should be kept as low as possible. High concentrations of DMSO can cause local irritation and systemic toxicity.
-
Co-solvent Systems: Formulations using a mixture of solvents, such as DMSO, polyethylene glycol (PEG), and saline, can sometimes improve solubility while minimizing the toxicity of a single solvent.
-
Aqueous Suspensions: For some routes of administration, a suspension of the compound in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) might be an option if a true solution cannot be achieved at the required concentration.
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and stability. Investigating the use of cyclodextrins to formulate this compound for in vivo studies could be a viable strategy.
Frequently Asked Questions (FAQs)
Q: What is the recommended method for preparing a stock solution of this compound mesylate for in vitro experiments?
A: The most common method is to prepare a concentrated stock solution in an organic solvent like DMSO or DMF.
-
For DMSO: You can dissolve this compound mesylate in fresh, anhydrous DMSO to a concentration of 1 mg/mL or higher, depending on the specific batch and purity. Gentle warming and vortexing can aid dissolution.
-
For DMF: this compound mesylate is soluble in DMF at approximately 2 mg/mL.
Q: How should I store my this compound stock solution?
A: Store stock solutions in tightly sealed vials at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes. Aqueous solutions of this compound are not recommended for storage for more than one day.
Q: What is the mechanism of action of this compound?
A: this compound is a selective agonist of the dopamine D1 receptor. Activation of D1 receptors stimulates the enzyme adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). This leads to the relaxation of smooth muscle in blood vessels, causing vasodilation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Mesylate Stock Solution in DMSO
-
Materials:
-
This compound mesylate (MW: 401.87 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Weigh out 4.02 mg of this compound mesylate powder and place it into a sterile vial.
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Vortex the vial vigorously for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If complete dissolution is not achieved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound DMSO Stock for Cell Culture Experiments
-
Materials:
-
Prepared this compound stock solution in DMSO (e.g., 10 mM)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tube or microcentrifuge tube
-
Vortex mixer
-
Calibrated pipettes
-
-
Procedure:
-
Determine the final concentration of this compound and the final concentration of DMSO you require for your experiment (e.g., 10 µM this compound with 0.1% DMSO).
-
Calculate the volume of the DMSO stock solution needed. For a 1000-fold dilution (to get 0.1% DMSO from a 100% DMSO stock), you would add 1 µL of the 10 mM stock to 999 µL of medium to get a final concentration of 10 µM this compound.
-
Pipette the required volume of pre-warmed cell culture medium into a sterile tube.
-
While vortexing the medium, add the calculated volume of the this compound DMSO stock solution drop-wise to the medium.
-
Continue vortexing for an additional 30 seconds to ensure the solution is homogenous.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
Important: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the same volume of cell culture medium.
-
Visualizations
Caption: Workflow for solubilizing this compound for in vitro experiments.
Caption: this compound's signaling pathway via the Dopamine D1 receptor.
References
Fenoldopam Administration in Prolonged Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with fenoldopam's short half-life in prolonged experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge of using this compound in long-term studies?
A1: The primary challenge is its short elimination half-life, which is approximately 5 to 10 minutes in adults.[1][2][3][4] This necessitates a continuous intravenous infusion to maintain steady-state plasma concentrations for the duration of the experiment.[1]
Q2: How can I maintain stable plasma concentrations of this compound over an extended period?
A2: Continuous intravenous (IV) infusion using an infusion pump is the standard method for administering this compound and maintaining stable plasma concentrations. Steady-state concentrations are typically achieved in about 20 minutes, which is equivalent to four half-lives.
Q3: What are the recommended infusion rates for this compound in research settings?
A3: Infusion rates should be carefully calculated based on the experimental model and study objectives. In clinical settings for severe hypertension, initial adult dosages range from 0.01 to 0.3 mcg/kg/minute, which can be titrated upwards. For pediatric patients, the initial recommended dose is 0.2 mcg/kg/minute. Researchers should consult relevant literature for dose-ranging studies in their specific animal models.
Q4: For how long can a this compound infusion be administered?
A4: this compound infusions have been safely administered for up to 48 hours in clinical settings. For research purposes, the duration of infusion should be guided by the experimental protocol and appropriate stability data for the prepared solution.
Q5: Are there any long-acting formulations of this compound available for research?
A5: Currently, there are no commercially available long-acting formulations of this compound. The primary method to overcome its short half-life is through continuous infusion. General strategies for extending a drug's half-life, which could be explored in a research context, include the development of prodrugs or specialized drug delivery systems.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Variable drug effects despite continuous infusion. | 1. Instability of the this compound solution. 2. Improper infusion pump calibration. 3. Issues with IV line patency. | 1. Ensure the this compound solution is prepared according to stability guidelines. This compound mesylate is stable in 5% dextrose and 0.9% sodium chloride solutions for up to 72 hours at 4°C and 23°C. 2. Regularly calibrate the infusion pump to ensure accurate delivery. 3. Check the IV line for any kinks, blockages, or disconnections. |
| Observed tolerance to this compound's effects over time. | 1. Receptor desensitization. 2. Physiological adaptation. | 1. This can be a pharmacological reality. Studies have shown that tolerance to the blood pressure-lowering effects of this compound can develop slowly over a 48-hour infusion. 2. Consider incorporating washout periods in your experimental design if feasible. Document the time course of the observed tolerance. |
| Unexpected side effects (e.g., tachycardia, hypotension). | 1. Infusion rate is too high. 2. Individual subject variability. | 1. Reduce the infusion rate. Dose-related tachycardia is a known side effect. 2. Monitor physiological parameters closely and adjust the dose on an individual basis. Lower initial doses and slower titration may reduce the risk of tachycardia. |
| Precipitation or discoloration of the infusion solution. | 1. Incompatibility with co-administered drugs. 2. Improper diluent or storage conditions. | 1. Do not mix this compound with other drugs in the same infusion line unless compatibility has been established. 2. Prepare this compound solutions using only 0.9% Sodium Chloride Injection or 5% Dextrose in Water. Store prepared solutions as recommended. |
Quantitative Data Summary
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value (Adults) | Value (Pediatrics) | Source(s) |
| Half-life | ~5-10 minutes | ~3-5 minutes | |
| Onset of Action | ~10 minutes | ~5 minutes | |
| Time to Steady State | ~20 minutes | Not specified | |
| Volume of Distribution | 0.6 L/kg | Not specified | |
| Clearance | 30.3 ± 2.3 ml/kg/min | 3 L/h/kg |
Table 2: Recommended Intravenous Infusion Rates (Clinical)
| Population | Initial Dose | Titration | Maximum Dose | Source(s) |
| Adults | 0.01 - 0.3 mcg/kg/min | Increase by 0.05 - 0.1 mcg/kg/min every ≥15 min | 1.6 mcg/kg/min | |
| Pediatrics | 0.2 mcg/kg/min | Increase by 0.3 - 0.5 mcg/kg/min every 20-30 min | 0.8 mcg/kg/min |
Experimental Protocols
Protocol: Preparation and Administration of this compound for Continuous Infusion
-
Materials:
-
This compound mesylate injection
-
0.9% Sodium Chloride Injection or 5% Dextrose Injection
-
Sterile infusion bags (PVC bags have been shown to be compatible)
-
Infusion pump
-
Appropriate IV tubing
-
-
Procedure:
-
Calculate the required concentration of this compound based on the desired infusion rate and the subject's body weight. For adult human studies, a final concentration of 40 mcg/mL is often used, while 60 mcg/mL is common for pediatrics.
-
Using aseptic technique, withdraw the calculated volume of this compound mesylate from the vial.
-
Inject the this compound into the infusion bag containing the appropriate volume of either 0.9% Sodium Chloride or 5% Dextrose.
-
Gently mix the solution.
-
Label the infusion bag with the drug name, concentration, date, and time of preparation.
-
Prime the IV tubing with the this compound solution.
-
Connect the tubing to the subject's IV access and begin the infusion using a calibrated infusion pump set to the calculated rate.
-
-
Stability:
-
This compound mesylate solutions in 0.9% Sodium Chloride or 5% Dextrose are physically and chemically stable for up to 72 hours when stored at 4°C in the dark or at 23°C under ambient fluorescent light.
-
However, manufacturer guidelines often recommend using diluted solutions within 24 hours if stored at refrigerated temperature and within 4 hours if at room temperature.
-
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action via the D1 receptor signaling pathway.
Experimental Workflow
Caption: Workflow for a prolonged study using continuous this compound infusion.
Logical Relationship
Caption: Logical approach to managing this compound's short half-life in research.
References
Fenoldopam Partial Agonist Activity in Cell Lines: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and accounting for the partial agonist activity of fenoldopam in cell-based assays. The information is presented in a question-and-answer format to directly address common issues and queries encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a partial agonist?
A1: this compound is a selective dopamine D1 receptor agonist.[1][2][3][4][5] It is classified as a partial agonist because, even at saturating concentrations, it does not produce the same maximal physiological response as the endogenous full agonist, dopamine. While it binds to the D1 receptor and activates it, the resulting conformational change is thought to be less pronounced than that induced by a full agonist, leading to a submaximal cellular response.
Q2: Which cell lines are appropriate for studying this compound's activity?
A2: Several cell lines are commonly used to investigate the effects of this compound. These typically include cells that endogenously express the dopamine D1 receptor or have been engineered to do so. Commonly used cell lines include:
-
LLC-PK1 cells: A renal epithelial cell line with proximal tubule-like properties that endogenously expresses the D1 receptor.
-
HEK293 (Human Embryonic Kidney 293) cells: Often used for transient or stable expression of recombinant human D1 receptors.
-
CHO-K1 (Chinese Hamster Ovary) cells: Another common host for the stable expression of recombinant D1 receptors.
Q3: What is the primary signaling pathway activated by this compound?
A3: this compound, acting on the D1 receptor, primarily activates the Gs alpha subunit of the G protein. This initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the D1 receptor signaling pathway and a typical experimental workflow for characterizing this compound's partial agonist activity.
Caption: this compound's signaling pathway via the D1 receptor.
Caption: Workflow for characterizing this compound's partial agonism.
Data Presentation
The following table summarizes key pharmacodynamic parameters for this compound in comparison to the full agonist, dopamine, in LLC-PK1 cells. These values are indicative and may vary depending on the cell line and experimental conditions.
| Ligand | Cell Line | EC50 (nM) | Emax (% of Dopamine) | Reference |
| This compound | LLC-PK1 | 55.5 ± 7.75 | 37% | |
| Dopamine | LLC-PK1 | 1650 ± 640 | 100% |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol outlines a general procedure for a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.
-
Cell Preparation:
-
Culture cells expressing the D1 receptor to 80-90% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution.
-
Centrifuge the cell suspension and resuspend the pellet in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Determine cell density and adjust to the desired concentration.
-
-
Agonist Preparation:
-
Prepare serial dilutions of this compound and a full agonist (e.g., dopamine) in stimulation buffer.
-
-
Assay Procedure:
-
Dispense a small volume of the cell suspension into a low-volume 384-well white plate.
-
Add an equal volume of the agonist dilutions to the respective wells.
-
Incubate the plate at room temperature for the optimized stimulation time (e.g., 30 minutes).
-
-
cAMP Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the signal ratio (e.g., 665 nm / 620 nm) and normalize the data.
-
Plot the normalized response against the logarithm of the agonist concentration to generate dose-response curves and determine EC50 and Emax values.
-
Protocol 2: Schild Analysis for Partial Agonism
This protocol describes how to perform a Schild analysis to characterize the antagonist properties of a partial agonist like this compound.
-
Experimental Setup:
-
Prepare a series of fixed concentrations of this compound (acting as the antagonist).
-
For each fixed concentration of this compound, prepare a full dose-response curve for a full agonist (e.g., dopamine).
-
Include a control dose-response curve for the full agonist with no this compound present.
-
-
Assay Procedure:
-
Follow the cAMP accumulation assay protocol as described above.
-
Pre-incubate the cells with the fixed concentrations of this compound for a set period before adding the full agonist.
-
-
Data Analysis:
-
Generate dose-response curves for the full agonist in the absence and presence of each concentration of this compound.
-
For each concentration of this compound, determine the EC50 of the full agonist.
-
Calculate the Dose Ratio (DR) for each this compound concentration: DR = (EC50 of full agonist in the presence of this compound) / (EC50 of full agonist in the absence of this compound)
-
Calculate log(DR - 1).
-
-
Schild Plot Generation:
-
Plot log(DR - 1) on the y-axis against the log of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the data points.
-
-
Interpretation:
-
The x-intercept of the regression line is the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
-
A slope of approximately 1 is indicative of competitive antagonism.
-
Troubleshooting Guides
Issue 1: Low Maximal Response (Emax) for this compound
-
Possible Cause: This is the expected behavior of a partial agonist. This compound has lower intrinsic efficacy than a full agonist like dopamine.
-
Solution: Ensure you are comparing the Emax of this compound to that of a known full agonist for the D1 receptor to confirm its partial agonist nature. The lower Emax is a key characteristic, not necessarily an experimental problem.
Issue 2: High Variability Between Replicate Wells in cAMP Assays
-
Possible Causes:
-
Inconsistent cell numbers per well.
-
"Edge effects" on the microplate due to evaporation.
-
Inaccurate pipetting of reagents.
-
Cell health issues.
-
-
Solutions:
-
Ensure thorough mixing of the cell suspension before and during plating.
-
Use a humidified incubator and consider leaving the outer wells of the plate empty.
-
Calibrate pipettes regularly and use proper pipetting techniques.
-
Ensure cells are healthy and in the logarithmic growth phase before the experiment.
-
Issue 3: this compound Appears to Act as an Antagonist
-
Possible Cause: In the presence of a full agonist (like endogenous dopamine in some systems or an exogenously added full agonist), a partial agonist will compete for the same receptor binding site. Because the partial agonist has lower intrinsic efficacy, it can reduce the overall response, thereby acting as a competitive antagonist.
-
Solution: To observe the agonistic properties of this compound, conduct experiments in a system with low to no endogenous agonist levels. To characterize its antagonistic properties, perform a Schild analysis as described in Protocol 2.
Issue 4: Difficulty in Determining EC50 due to a Shallow Dose-Response Curve
-
Possible Cause: Partial agonists can sometimes produce shallow dose-response curves, making it difficult to accurately determine the EC50.
-
Solution:
-
Ensure you have a sufficient number of data points across a wide range of concentrations, especially around the expected EC50.
-
Use a non-linear regression model specifically designed for dose-response curves in your data analysis software (e.g., GraphPad Prism).
-
Ensure the assay window (the difference between the minimum and maximum response) is adequate.
-
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|Selective D1 Receptor Agonist|RUO [benchchem.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of the hemodynamic activities of this compound and its enantiomers in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected Fenoldopam effects on creatinine clearance
Welcome to the technical support center for researchers utilizing Fenoldopam in experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, particularly unexpected effects on creatinine clearance.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on creatinine clearance?
A1: this compound is a selective dopamine-1 (D1) receptor agonist.[1][2][3] Its primary mechanism of action in the kidneys involves vasodilation of the afferent and efferent arterioles, which typically leads to an increase in renal blood flow (RBF).[1][4] Consequently, the expected effect is a maintenance or a modest increase in the Glomerular Filtration Rate (GFR) and, therefore, creatinine clearance. Some studies report an increase in GFR by 15-20% at therapeutic doses.
Q2: Is it possible for this compound to cause a decrease in creatinine clearance?
A2: Yes, while counterintuitive, a decrease in creatinine clearance is a possible, though unexpected, outcome. The most likely cause is this compound-induced systemic hypotension. As a potent vasodilator, this compound can lower systemic blood pressure. If the mean arterial pressure drops significantly, it can compromise renal perfusion pressure, thereby reducing GFR and creatinine clearance, despite the local vasodilatory effects on the renal arteries. Significantly more patients receiving this compound developed hypotension compared to placebo in some clinical trials (26% vs. 15%).
Q3: My results show a significant increase in renal blood flow but no change in creatinine clearance. Is this a valid finding?
A3: Yes, this is a plausible and reported finding. Several studies, particularly in healthy subjects, have demonstrated that this compound can cause a significant, dose-dependent increase in RBF without a concurrent significant change in GFR. This suggests a dissociation between its effects on renal hemodynamics (blood flow) and filtration function. The drug's action on both afferent and efferent arterioles can lead to an overall increase in blood flow without substantially altering the pressure gradient across the glomerulus required for filtration.
Q4: Why do clinical trial results for this compound and renal protection seem so contradictory?
A4: The conflicting findings in the literature are a known issue. While some early or smaller studies showed promising results for renal protection, several large, high-quality randomized controlled trials have failed to demonstrate a significant benefit in preventing acute kidney injury (AKI), particularly after cardiac surgery or in contrast-induced nephropathy. Reasons for these discrepancies include differences in patient populations (e.g., high-risk surgical patients vs. hypertensive patients), the clinical context (prophylactic vs. therapeutic use), definitions of AKI, and drug dosing regimens.
Q5: What is the mechanism of action for this compound in the kidney?
A5: this compound selectively binds to and activates D1 receptors located on the smooth muscle cells of the renal vasculature. This activation stimulates the enzyme adenylate cyclase, which increases intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which in turn inactivates myosin light-chain kinase (MLCK). This prevents the phosphorylation of myosin, inhibiting the cross-bridge formation with actin that is necessary for muscle contraction. The result is smooth muscle relaxation, vasodilation, and increased renal blood flow.
Troubleshooting Guide: Unexpected Creatinine Clearance Results
If your experiment yields unexpected creatinine clearance (ClCr) results following this compound administration, use this guide to identify potential causes.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected creatinine clearance results.
Problem 1: Creatinine clearance decreased after this compound administration.
| Potential Cause | Explanation & Action Steps |
| Systemic Hypotension | This compound's systemic vasodilation may lower blood pressure, reducing renal perfusion. This is a primary cause of reduced GFR. Action: Continuously monitor mean arterial pressure (MAP). If MAP drops significantly below baseline, the observed decrease in ClCr is likely due to hypoperfusion. Consider using a lower dose; studies show doses as low as 0.03 µg/kg/min can increase RBF without systemic BP changes. |
| Incorrect Dosing | An excessively high dose can exacerbate hypotension. Action: Double-check all dose calculations, infusion pump settings, and drug concentrations. Ensure the dose is appropriate for the animal model and experimental goals. |
| Subject's Volume Status | In a volume-depleted or dehydrated subject, the vasodilatory effects of this compound can lead to a more profound drop in blood pressure and renal perfusion. Action: Ensure subjects are adequately hydrated before and during the experiment. Assess baseline hydration status. |
| Drug Interaction | The co-administration of other drugs can lead to adverse effects. For example, other antihypertensive agents can compound the hypotensive effect. Action: Review all administered compounds. If possible, run control experiments to isolate the effects of this compound from other agents. |
Problem 2: No significant change in creatinine clearance was observed.
| Potential Cause | Explanation & Action Steps |
| Physiologically Valid Outcome | As noted in the FAQs, this compound can increase RBF without altering GFR. This may not be an error. Action: If possible, measure RBF to confirm a drug effect. If RBF is also unchanged, investigate other causes below. |
| Insufficient Dose | The administered dose may be too low to elicit a significant change in GFR in your specific model or under your experimental conditions. Action: Consult literature for dose-response curves. Consider performing a dose-ranging study to determine the optimal dose for your model. |
| Pre-existing Renal Impairment | The response to this compound can be altered in subjects with chronic kidney disease (CKD). While it can improve ClCr in some patients with impaired function, the response may be blunted or absent in others. Action: Characterize baseline renal function thoroughly. Be aware that subjects with CKD may respond differently than healthy controls. |
| Limitations of Creatinine Clearance | Creatinine clearance can be an unreliable measure of GFR, especially in rodent models, due to issues with tubular secretion of creatinine and difficulties in accurate 24-hour urine collection. Action: Ensure the experimental protocol for ClCr measurement is rigorous (see Experimental Protocols section). Consider using a more accurate GFR marker like inulin or iohexol clearance to validate your findings. |
Data Presentation: Effects of this compound on Renal Parameters
The following tables summarize quantitative data from studies on this compound.
Table 1: this compound Effects in Hypertensive Patients with Impaired Renal Function (Data from Shusterman et al., 1993)
| Parameter | Baseline (Mean ± SEM) | During this compound Infusion (Mean ± SEM) | p-value |
| Creatinine Clearance (mL/min) | 39 ± 7 | 75 ± 16 | < 0.05 |
| Urine Flow (mL/h) | 119 ± 37 | 275 ± 84 | < 0.01 |
| Sodium Excretion (µEq/min) | 75 ± 22 | 227 ± 60 | < 0.01 |
Table 2: Dose-Dependent Effects of this compound on Renal Hemodynamics in Normotensive Subjects (Data from Mathur et al., 1999)
| This compound Dose (µg/kg/min) | Renal Plasma Flow (mL/min) | Glomerular Filtration Rate | Systemic Blood Pressure |
| 0.03 | Significantly Increased | Maintained | No Change |
| 0.1 | Significantly Increased | Maintained | Diastolic BP Slightly Lower |
| 0.3 | Significantly Increased | Maintained | Diastolic BP Slightly Lower |
Experimental Protocols
Protocol 1: Measurement of 24-Hour Creatinine Clearance in Rodent Models
This protocol is a standard method for assessing GFR via creatinine clearance.
Objective: To determine the rate at which creatinine is cleared from the blood by the kidneys over a 24-hour period.
Materials:
-
Metabolic cages for separation of urine and feces.
-
Standard rodent chow and water.
-
Equipment for blood collection (e.g., tail vein, saphenous vein).
-
Microcentrifuge tubes.
-
Pipettes and tips.
-
Creatinine assay kit (colorimetric or enzymatic).
-
Spectrophotometer or plate reader.
Methodology:
-
Acclimatization: Place animals in individual metabolic cages for 2-3 days prior to the experiment to allow them to acclimate to the new environment. This reduces stress-related artifacts in renal function.
-
Baseline (Day 0):
-
Record the animal's body weight.
-
Collect a baseline blood sample (~50-100 µL) to determine serum creatinine concentration.
-
Discard any urine collected up to this point and ensure the collection tube is clean and empty.
-
-
Administration & Collection (Day 1):
-
Administer this compound or vehicle control (e.g., saline) via the desired route (typically continuous intravenous infusion for this compound due to its short half-life).
-
Begin the 24-hour urine collection period immediately after administration. Ensure the animal has free access to food and water.
-
-
Sample Processing (Day 2):
-
At the end of the 24-hour period, collect a final blood sample.
-
Remove the urine collection tube from the metabolic cage. Record the total volume of urine collected.
-
Centrifuge the urine sample to pellet any contaminants; use the supernatant for analysis.
-
Process blood samples to separate serum or plasma.
-
-
Creatinine Measurement:
-
Measure the creatinine concentration in the serum/plasma samples and the urine sample using a validated creatinine assay kit, following the manufacturer's instructions.
-
-
Calculation:
-
Calculate creatinine clearance using the following formula: ClCr (mL/min) = [Urine Creatinine (mg/dL) × Urine Volume (mL)] / [Serum Creatinine (mg/dL) × Time (1440 min)]
-
Normalize the result to body weight if required (e.g., mL/min/100g).
-
Experimental Workflow Diagram
Caption: Workflow for measuring 24-hour creatinine clearance.
Mandatory Visualizations
This compound Signaling Pathway in Renal Arterioles
Caption: this compound's intracellular signaling pathway leading to vasodilation.
References
Validation & Comparative
A Comparative Analysis of Fenoldopam and Dopamine on Renal Hemodynamics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renal hemodynamic effects of fenoldopam and dopamine, two vasoactive drugs with significant implications for renal perfusion and function. The information presented is supported by experimental data to assist in research and drug development.
Executive Summary
This compound, a selective dopamine D1 receptor agonist, and dopamine, a non-selective adrenergic and dopaminergic agonist, both influence renal hemodynamics, but through distinct mechanisms and with different resulting profiles. This compound consistently induces renal vasodilation, leading to increased renal blood flow (RBF) and promoting natriuresis, with a generally stable glomerular filtration rate (GFR).[1][2][3] Dopamine's effects are dose-dependent; at low "renal" doses, it can increase RBF, but at higher doses, its vasoconstrictive α-adrenergic effects can predominate, potentially compromising renal perfusion.[4][5] This guide will delve into the mechanistic differences, present comparative quantitative data, and outline the experimental protocols used to derive these findings.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference in the renal effects of this compound and dopamine lies in their receptor selectivity.
This compound is a selective agonist of the dopamine D1 receptor. Activation of D1 receptors in the renal vasculature, particularly the afferent and efferent arterioles, leads to vasodilation. This is mediated by the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels, resulting in smooth muscle relaxation. This targeted action promotes increased renal blood flow, diuresis, and natriuresis. Notably, this compound has minimal to no activity on D2, α-adrenergic, or β-adrenergic receptors.
Dopamine , in contrast, has a broader receptor profile that is dose-dependent.
-
Low doses (e.g., < 3 µg/kg/min): Primarily stimulates D1 receptors, leading to renal vasodilation and an increase in RBF.
-
Intermediate doses (e.g., 3-10 µg/kg/min): Also stimulates β1-adrenergic receptors, increasing cardiac output, which can indirectly improve renal perfusion.
-
High doses (e.g., > 10 µg/kg/min): Predominantly stimulates α-adrenergic receptors, causing vasoconstriction that can counteract the D1-mediated renal vasodilation and potentially decrease RBF.
Signaling Pathway Diagrams
Figure 1: this compound Signaling Pathway.
Figure 2: Dopamine's Dose-Dependent Receptor Activity.
Quantitative Comparison of Renal Hemodynamic Effects
The following tables summarize quantitative data from various studies comparing the effects of this compound and dopamine on key renal hemodynamic parameters.
Table 1: Effects on Renal Blood Flow (RBF)
| Drug | Dose | Subject Population | Change in RBF | Citation |
| This compound | 0.03 µg/kg/min | Normotensive Volunteers | ↑ from 576 to 670 mL/min | |
| This compound | 0.1 µg/kg/min | Normotensive Volunteers | ↑ from 579 to 777 mL/min | |
| This compound | 0.50 µg/kg/min | Healthy Male Subjects | ↑ up to 75% | |
| This compound | Therapeutic Doses | General | ↑ by 30-40% | |
| Dopamine | 2 µg/kg/min | Heart Failure Patients | ↑ from 558 to 762 mL/min | |
| Dopamine | 5 µg/kg/min | Children post-cardiac surgery | Significant increase | |
| Dopamine | 1 µg/kg/min | Normal Subjects | Increased | |
| Dopamine | 1 µg/kg/min | Hypertensive Subjects | No significant change |
Table 2: Effects on Glomerular Filtration Rate (GFR)
| Drug | Dose | Subject Population | Change in GFR | Citation |
| This compound | 0.03-0.3 µg/kg/min | Normotensive Volunteers | Maintained, no significant change | |
| This compound | Therapeutic Doses | General | ↑ by 15-20% | |
| This compound | 0.8 µg/kg/min | Healthy Dogs | ↑ from 2.71 to 3.33 mL/min/kg | |
| Dopamine | 5 µg/kg/min | Children post-cardiac surgery | Lesser increase compared to RPF | |
| Dopamine | 100 µ g/min | Post-cardiac surgery patients with renal failure | Improved creatinine clearance |
Table 3: Effects on Natriuresis and Diuresis
| Drug | Dose | Subject Population | Effect on Natriuresis/Diuresis | Citation |
| This compound | 0.1 µg/kg/min | Hypertensive Patients | Significant natriuresis (22 to 49 mmol/3h) | |
| This compound | Not specified | General | Promotes natriuresis and diuresis | |
| Dopamine | 1 µg/kg/min | Hypertensive Patients | Significant natriuresis (17 to 36 mmol/3h) | |
| Dopamine | 100 µ g/min | Congestive Heart Failure Patients | Increased natriuresis |
Experimental Protocols
The assessment of renal hemodynamics involves specialized methodologies. Below are outlines of common experimental protocols cited in the literature.
Measurement of Renal Blood Flow and Glomerular Filtration Rate
A common and robust method for determining RBF and GFR is through clearance techniques.
Protocol:
-
Subject Preparation: Subjects are typically hydrated to ensure adequate urine flow.
-
Catheterization: Peripheral intravenous lines are placed for infusion of clearance markers and the study drug. A bladder catheter may be used for timed urine collection.
-
Priming Dose: A loading dose of a GFR marker (e.g., inulin) and an RBF marker (e.g., para-aminohippurate, PAH) is administered.
-
Continuous Infusion: A continuous intravenous infusion of the markers is started to maintain stable plasma concentrations.
-
Baseline Period: After an equilibration period, baseline blood and urine samples are collected over a defined time (e.g., 20-30 minutes).
-
Drug Administration: this compound or dopamine is administered as a continuous intravenous infusion at the desired dose.
-
Experimental Period: Following the initiation of the drug infusion, a new equilibration period is allowed, after which timed blood and urine samples are collected.
-
Analysis: Plasma and urine concentrations of inulin and PAH are measured.
-
Calculations:
-
GFR is calculated using the formula: GFR = (Urine [inulin] x Urine flow rate) / Plasma [inulin].
-
Renal Plasma Flow (RPF) is calculated using the formula: RPF = (Urine [PAH] x Urine flow rate) / (Arterial [PAH] - Renal Venous [PAH]). Since renal venous blood is not easily obtained, RPF is often estimated from the clearance of PAH, assuming complete extraction by the kidneys.
-
Renal Blood Flow is then calculated as: RBF = RPF / (1 - Hematocrit).
-
Experimental Workflow Diagram
Figure 3: Experimental Workflow for Renal Hemodynamic Studies.
Comparative Logic and Clinical Implications
The distinct pharmacological profiles of this compound and dopamine lead to different clinical considerations.
Logical Comparison Diagram
Figure 4: Logical Comparison of this compound and Dopamine.
This compound's selectivity for the D1 receptor provides a more targeted and predictable effect on renal hemodynamics, primarily renal vasodilation and increased RBF. This makes it a potentially more reliable agent when the specific goal is to improve renal perfusion. However, it is important to note that the manufacturing of this compound was discontinued in 2023.
Dopamine's utility is complicated by its dose-dependent effects. While "renal-dose" dopamine is used with the intention of improving kidney function, its efficacy is a subject of debate, and higher doses required for cardiovascular support can lead to renal vasoconstriction, negating the intended benefit. Some studies have failed to show a consistent benefit of low-dose dopamine in preventing acute kidney injury.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. The effects of this compound, a selective dopamine receptor agonist, on systemic and renal hemodynamics in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal-Dose Dopamine: Myth or Ally in the Treatment of Acute [medscape.com]
- 5. This compound Mesylate: A Narrative Review of Its Use in Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
Showdown at the D1 Receptor: SCH-23390 Effectively Antagonizes Fenoldopam's In Vivo Effects
A comprehensive analysis of the in vivo antagonism of the selective dopamine D1 receptor agonist, fenoldopam, by the potent and selective D1 receptor antagonist, SCH-23390. This guide provides researchers, scientists, and drug development professionals with a comparative summary of their interaction, supported by experimental data, detailed protocols, and pathway visualizations.
This compound, a benzazepine derivative, is a potent and selective dopamine D1 receptor agonist.[1][2][3] Its activation of D1 receptors, primarily located in the renal, mesenteric, coronary, and cerebral arteries, leads to vasodilation and a subsequent decrease in blood pressure.[4][5] This makes it a valuable tool in the management of severe hypertension. SCH-23390, conversely, is a highly potent and selective antagonist of the D1-like dopamine receptor family, effectively blocking the actions of agonists like this compound. This antagonistic relationship has been demonstrated in numerous in vivo studies, providing a clear model for D1 receptor pharmacology.
Quantitative Comparison of this compound and SCH-23390 Effects
The following tables summarize the quantitative data from in vivo studies demonstrating the antagonistic effects of SCH-23390 on this compound-induced physiological changes.
Table 1: Effect of this compound on Mean Arterial Pressure (MAP) and its Antagonism by SCH-23390 in Spontaneously Hypertensive Rats (SHR)
| Treatment Group | Dose | Change in Mean Arterial Pressure (mmHg) | Reference |
| This compound | 1 - 1000 µg/kg, i.v. | Dose-dependent reduction | |
| This compound + SCH-23390 | 30 µg/kg (SCH-23390) | Significant attenuation of this compound-induced hypotension | |
| This compound | 20, 40, 80 µg/kg | Short-lasting decreases in blood pressure | |
| This compound + SCH-23390 | Not specified | Almost completely abolished hypotensive action of this compound |
Table 2: Effect of this compound on Regional Blood Flow and its Antagonism by SCH-23390 in Conscious Spontaneously Hypertensive Rats (SHR)
| Vascular Bed | This compound Effect (1-1000 µg/kg, i.v.) | Effect of SCH-23390 Pretreatment (30 µg/kg) | Reference |
| Mesenteric | Significant increase (maximal = 69 +/- 10%) | Significantly attenuated vasodilator response | |
| Renal | Significant increase (maximal = 42 +/- 4%) | Significantly attenuated vasodilator response | |
| Hindquarters | Vasodilation at high doses (100-1000 µg/kg) | Significantly attenuated vasodilator response |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for investigating the in vivo antagonism of this compound by SCH-23390.
In Vivo Model: Anesthetized Spontaneously Hypertensive Rats (SHR)
This protocol is based on studies investigating the cardiovascular effects of dopamine agonists and antagonists.
1. Animal Preparation:
- Adult male Spontaneously Hypertensive Rats (SHR) are used.
- Animals are anesthetized with an appropriate agent (e.g., pentobarbital).
- The trachea is cannulated to ensure a patent airway.
- A carotid artery is cannulated for continuous blood pressure monitoring.
- A jugular vein is cannulated for intravenous drug administration.
2. Drug Administration:
- A baseline period of stable blood pressure and heart rate is established.
- SCH-23390 or its vehicle is administered intravenously as a bolus or infusion.
- After a predetermined pretreatment time, this compound is administered intravenously in a dose-dependent manner.
3. Data Collection and Analysis:
- Mean arterial pressure (MAP) and heart rate (HR) are continuously recorded.
- Changes in MAP and HR from baseline are calculated for each dose of this compound in both vehicle- and SCH-23390-pretreated groups.
- Statistical analysis (e.g., ANOVA) is used to determine the significance of the antagonistic effect of SCH-23390.
In Vivo Model: Conscious, Unrestrained Spontaneously Hypertensive Rats (SHR) with Regional Blood Flow Measurement
This protocol is adapted from studies assessing regional hemodynamic effects.
1. Surgical Instrumentation:
- Rats are chronically instrumented with pulsed Doppler flow probes around the renal, mesenteric, and hindquarters arteries.
- Arterial and venous catheters are implanted for blood pressure measurement and drug administration, respectively.
- Animals are allowed a recovery period after surgery.
2. Experimental Procedure:
- On the day of the experiment, the conscious and unrestrained rat is placed in a cage.
- Catheters and flow probe leads are connected to the recording equipment.
- After a baseline recording period, SCH-23390 or vehicle is administered intravenously.
- This compound is then administered intravenously at various doses.
3. Data Acquisition and Analysis:
- Mean arterial pressure, heart rate, and regional blood flows (renal, mesenteric, hindquarters) are recorded.
- Regional vascular resistance is calculated (MAP / regional blood flow).
- The effects of this compound in the presence and absence of SCH-23390 are compared to quantify the antagonism.
Visualizing the Molecular and Experimental Frameworks
To further elucidate the mechanisms and experimental design, the following diagrams are provided.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The effect of this compound on the blood pressure of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Mesylate? [synapse.patsnap.com]
- 5. In vivo venodilator action of this compound, a dopamine D1-receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fenoldopam and Other Selective D1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fenoldopam with other prominent selective dopamine D1 receptor agonists, including SKF-38393, Dihydrexidine, A-68930, and CY-208243. The information presented is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs by providing objective performance data and detailed methodologies.
Introduction to D1 Receptor Agonism
Dopamine D1 receptors, a subtype of G protein-coupled receptors, play a crucial role in various physiological processes, including vasodilation, renal function, and neurotransmission.[1] Selective D1 receptor agonists are valuable tools for investigating these pathways and hold therapeutic potential for conditions such as hypertension and Parkinson's disease.[2][3] this compound is a notable selective D1 receptor agonist clinically used for the management of severe hypertension.[3][4] This guide compares its pharmacological profile to other commonly used research-grade D1 agonists.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound and its alternatives, focusing on receptor binding affinity and functional potency.
Table 1: D1 Receptor Binding Affinities (Ki) and Selectivity
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | D1/D2 Selectivity Ratio |
| This compound | 17 | >1000 | >58 |
| SKF-38393 | 1 | ~150 | ~150 |
| Dihydrexidine | 10 | 130 | 13 |
| A-68930 | 2.1 | 3910 | 1862 |
| CY-208243 | High Affinity | Selective over D2 | Data not consistently reported |
Note: Ki values can vary between studies depending on the experimental conditions. The data presented here are representative values.
Table 2: Functional Potency (EC50) for Adenylyl Cyclase Activation
| Compound | EC50 (nM) | Intrinsic Activity (Compared to Dopamine) |
| This compound | 55.5 | Partial Agonist |
| SKF-38393 | ~110 | Partial Agonist |
| Dihydrexidine | Full Efficacy | Full Agonist |
| A-68930 | 2.5 | Full Agonist |
| CY-208243 | 125 | Partial Agonist |
Note: EC50 and intrinsic activity can vary depending on the cell line and assay conditions.
Table 3: Comparative Hemodynamic Effects
| Compound | Effect on Mean Arterial Pressure (MAP) | Effect on Renal Blood Flow |
| This compound | Dose-dependent decrease | Increase |
| SKF-38393 | Can decrease MAP | - |
| Dihydrexidine | Can cause hypotension | - |
| A-68930 | - | - |
| CY-208243 | Mild antiparkinsonian action, tremor improvement | - |
Signaling Pathways and Experimental Workflows
Visual representations of the D1 receptor signaling pathway and typical experimental workflows are provided below to aid in understanding the mechanism of action and experimental design.
Caption: D1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Comparing D1 Agonists.
Caption: Logical Relationship of the Comparison.
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and accurate comparison of results.
Radioligand Binding Assay (for determining Ki)
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the D1 receptor.
1. Materials:
- Receptor Source: Cell membranes prepared from a cell line stably expressing the human D1 receptor (e.g., HEK293 or CHO cells).
- Radioligand: A high-affinity D1 receptor antagonist, such as [³H]-SCH23390.
- Test Compounds: this compound and other D1 agonists of interest.
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Wash Buffer: Cold assay buffer.
- Non-specific Binding Control: A high concentration of a non-labeled D1 antagonist (e.g., 10 µM SCH23390).
- Filtration Apparatus: Glass fiber filters and a cell harvester.
- Scintillation Counter and Cocktail.
2. Procedure:
- Prepare serial dilutions of the test compounds.
- In a 96-well plate, add the assay buffer, cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.
- Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
- Terminate the binding reaction by rapid filtration through the glass fiber filters using the cell harvester.
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay (for determining EC50 and Efficacy)
This protocol describes a method to measure the ability of D1 agonists to stimulate the production of cyclic AMP (cAMP), a key second messenger in the D1 receptor signaling pathway.
1. Materials:
- Cell Line: A cell line expressing the D1 receptor and responsive to adenylyl cyclase stimulation (e.g., HEK293-D1 or C6-D1 cells).
- Test Compounds: this compound and other D1 agonists.
- Stimulation Buffer: A buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or LANCE-based kits).
2. Procedure:
- Plate the cells in a 96-well plate and allow them to adhere overnight.
- Wash the cells with a serum-free medium.
- Pre-incubate the cells with the stimulation buffer containing the phosphodiesterase inhibitor.
- Add serial dilutions of the test compounds to the wells.
- Incubate for a specified time (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
- Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.
3. Data Analysis:
- Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
- Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) using non-linear regression.
- Calculate the intrinsic activity of the test compounds relative to a full agonist like dopamine.
In Vivo Hemodynamic Studies in Animal Models
This protocol outlines a general procedure for assessing the hemodynamic effects of D1 agonists in an animal model of hypertension.
1. Animal Model:
- Spontaneously Hypertensive Rats (SHR) are a commonly used model. Other models can also be employed depending on the research question.
2. Materials:
- Test Compounds: this compound and other D1 agonists formulated for intravenous administration.
- Anesthesia: An appropriate anesthetic agent (e.g., isoflurane, urethane).
- Surgical Instruments: For catheter implantation.
- Catheters: For drug administration (e.g., jugular vein) and blood pressure measurement (e.g., carotid artery).
- Blood Pressure Transducer and Data Acquisition System.
3. Procedure:
- Anesthetize the animal and maintain a stable level of anesthesia throughout the experiment.
- Surgically implant catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug infusion).
- Allow the animal to stabilize after surgery, and record baseline mean arterial pressure (MAP) and heart rate (HR).
- Administer the test compounds intravenously as a bolus injection or a continuous infusion at various doses.
- Continuously monitor and record MAP and HR during and after drug administration.
4. Data Analysis:
- Calculate the change in MAP and HR from the baseline for each dose of the test compound.
- Construct dose-response curves to compare the hypotensive potency and efficacy of the different agonists.
- Analyze other relevant parameters such as the duration of action and any effects on heart rate.
Conclusion
This guide provides a comparative overview of this compound and other selective D1 receptor agonists. The choice of agonist will depend on the specific requirements of the study. For instance, A-68930 exhibits the highest D1/D2 selectivity, making it ideal for studies requiring precise D1 receptor isolation. Dihydrexidine is a full agonist and may be suitable for experiments where maximal receptor stimulation is desired. This compound , with its established clinical use and well-characterized renal effects, remains a crucial tool, particularly for translational research in hypertension and renal physiology. The provided data and protocols should serve as a valuable resource for researchers in the field of dopamine receptor pharmacology.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Effects of selective dopamine receptor subtype agonists on cardiac contractility and regional haemodynamics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Animal Models of Hypertension: A Scientific Statement From the American Heart Association - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Fenoldopam's D1 receptor binding with competitive assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Fenoldopam's binding to the Dopamine D1 receptor through competitive assays. It offers a comparative analysis of this compound's binding affinity against other D1 receptor ligands, supported by experimental data. Detailed experimental protocols and visual representations of key biological and experimental processes are included to facilitate a deeper understanding of this compound's pharmacological profile.
This compound: A Selective Dopamine D1 Receptor Agonist
This compound is a benzazepine derivative recognized for its selective agonist activity at the peripheral Dopamine D1 receptor.[1][2] This selectivity is crucial to its therapeutic action, primarily the management of severe hypertension, by inducing vasodilation in arterial beds, particularly in the renal vasculature.[1][2] The R-enantiomer of this compound is principally responsible for its biological activity.[3]
Competitive Binding Assays: Quantifying Receptor Affinity
Competitive binding assays are a cornerstone in pharmacology for determining the affinity of a ligand for a receptor. These assays measure the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor. The concentration at which the test compound displaces 50% of the radiolabeled ligand is known as the IC50, which can then be used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.
Comparative Binding Affinity of this compound at the D1 Receptor
The following table summarizes the binding affinities (Ki) of this compound and other representative dopamine receptor ligands for the D1 receptor. This data, compiled from multiple studies, highlights this compound's high affinity for the D1 receptor. It is important to note that variations in experimental conditions (e.g., tissue preparation, radioligand used, assay buffer composition) across different studies can influence the absolute Ki values.
| Compound | Receptor Subtype | Ligand Type | Ki (nM) | Reference(s) |
| This compound | D1 | Agonist | 17 | |
| Dopamine | D1 | Endogenous Agonist | 1659 | |
| SKF 82958 | D1 | Agonist | Data not available in a directly comparable format | |
| SCH 23390 | D1 | Antagonist | 0.2 | |
| Bromocriptine | D1 | Agonist | 1659 | |
| Pergolide | D1 | Agonist | 447 | |
| Lisuride | D1 | Agonist | 56.7 | |
| Alpha-dihydroergocryptine | D1 | Agonist | 35.4 |
Note: The Ki values are indicative and should be interpreted in the context of the specific studies from which they were derived. A lower Ki value signifies a higher binding affinity.
This compound's Selectivity Profile
This compound exhibits a notable selectivity for the D1 receptor over other dopamine receptor subtypes and has a moderate affinity for α2-adrenoceptors.
| Receptor Subtype | Ki (nM) | Reference(s) |
| D1 | 17 | |
| D5 (D1-like) | 15 | |
| D2 | No significant affinity | |
| α2-adrenoceptors | Moderate affinity |
Experimental Protocols
Competitive Radioligand Binding Assay for the D1 Receptor
This protocol is a representative example for determining the binding affinity of a test compound like this compound at the D1 receptor using a competitive radioligand binding assay with [3H]-SCH 23390 as the radioligand.
1. Membrane Preparation:
-
Homogenize rat striatal tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.
-
Pellet the membranes from the supernatant by centrifugation at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C).
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
2. Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.
-
To each well, add:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).
-
50 µL of the competing test compound (e.g., this compound) at various concentrations. For determining non-specific binding, a high concentration of a known D1 antagonist (e.g., 1 µM SCH 23390) is used. For total binding, buffer is added instead of a competitor.
-
50 µL of the radioligand solution (e.g., [3H]-SCH 23390 at a concentration near its Kd, typically around 0.3 nM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters presoaked in 0.3% polyethyleneimine). This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow for equilibration.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Dopamine D1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Competitive Binding Assay.
Conclusion
Competitive binding assays are invaluable tools for characterizing the interaction of ligands with their receptors. The data presented in this guide, derived from such assays, unequivocally validates this compound as a high-affinity and selective agonist for the Dopamine D1 receptor. This information is critical for researchers and drug development professionals working on dopaminergic signaling pathways and the development of novel therapeutics targeting the D1 receptor. The provided experimental protocol and workflow diagrams offer a practical framework for conducting similar studies.
References
A Preclinical Showdown: Fenoldopam vs. Dobutamine in Animal Models of Cardiac Failure
In the landscape of therapeutic interventions for acute decompensated heart failure, the choice between agents that enhance cardiac contractility and those that reduce afterload is critical. Dobutamine, a traditional β-adrenergic agonist, and fenoldopam, a selective dopamine D1 receptor agonist, represent two distinct pharmacological approaches. While both aim to improve cardiac output, their mechanisms and resulting physiological profiles differ significantly. This guide provides an objective comparison of their performance in preclinical animal models of cardiac failure, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Receptors
The fundamental difference between dobutamine and this compound lies in their target receptors and subsequent signaling cascades. Dobutamine primarily stimulates β1-adrenergic receptors in the myocardium, while this compound activates dopamine D1 receptors in the peripheral vasculature.
Dobutamine acts as a direct inotrope. Its binding to β1-adrenergic receptors on cardiomyocytes activates a Gs-protein-coupled pathway, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates key calcium channels and proteins involved in the contractile machinery, resulting in increased myocardial contractility and heart rate.
This compound , conversely, functions as a potent vasodilator. Its agonism at D1 receptors, located on vascular smooth muscle cells (particularly in renal, mesenteric, and coronary arteries), also stimulates a Gs-protein-coupled increase in cAMP. However, in this context, the rise in cAMP leads to smooth muscle relaxation, causing vasodilation, a reduction in systemic vascular resistance (afterload), and a notable increase in renal blood flow.
Comparative Hemodynamic and Renal Effects
Direct head-to-head comparisons of this compound and dobutamine in a single, non-beta-blocked animal model of cardiac failure are limited in published literature. However, data from separate studies in relevant animal models provide valuable insights into their distinct profiles. The following tables summarize key quantitative data extracted from studies on a canine model of heart failure for dobutamine and a rabbit model for this compound.
It is critical to note that these data are from different studies using different species and heart failure induction methods. Therefore, this represents an indirect comparison and should be interpreted with caution.
Table 1: Effects on Systemic Hemodynamics and Cardiac Function
| Parameter | Dobutamine (Canine Model) | This compound (Rabbit Model) |
| Heart Rate (HR) | No significant change reported | Unchanged |
| Mean Arterial Pressure (MAP) | No significant change reported | ↓ 13% |
| Cardiac Output (CO) / Index (CI) | ↑ from 2.4 to 4.0 L/min | ↑ 22% |
| Systemic Vascular Resistance (SVR) | ↓ from 3620 to 2470 dynes·s·cm⁻⁵ | Significant decrease (primary effect) |
| LV Ejection Fraction (LVEF) | ↑ from 26% to 30% | Not reported |
| Left Ventricular End-Diastolic Pressure (LVEDP) | No significant change reported | Increased at baseline, no change with drug |
Table 2: Effects on Renal and Pulmonary Vasculature (Anesthetized Dog Model with β-Blockade)
This study specifically isolated the non-β-adrenergic effects.
| Parameter | Dobutamine | This compound |
| Renal Vascular Resistance | No effect | Marked reduction |
| Pulmonary Vascular Resistance | Slight increase | No effect |
Experimental Protocols
The methodologies employed in the key cited studies are crucial for understanding the context of the presented data.
Protocol 1: Dobutamine in a Canine Model of Chronic Heart Failure
-
Animal Model: Chronic heart failure was induced in dogs through multiple sequential intracoronary microembolizations. This method creates a model of ischemic cardiomyopathy.
-
Drug Administration: Dobutamine was administered via acute intravenous infusion at a dose of 4 µg/kg/min.
-
Hemodynamic Monitoring: Key parameters including cardiac output, LV ejection fraction, and systemic vascular resistance were measured. The specific techniques for these measurements were not detailed in the abstract.
Protocol 2: this compound in a Rabbit Model of Congestive Heart Failure
-
Animal Model: Chronic congestive heart failure was induced in rabbits by adriamycin treatment, a method known to cause cardiomyopathy.
-
Drug Administration: this compound was administered as an infusion with a total dose of 150 µg/kg.
-
Hemodynamic Monitoring: Cardiovascular variables and regional blood flows (renal, mesenteric, cerebral) were determined before and after the this compound infusion.
Protocol 3: Direct Comparison in Anesthetized Dogs (with β-Blockade)
-
Animal Model: Healthy pentobarbital-anesthetized dogs were used.
-
Pharmacological Intervention: Animals were pretreated with propranolol (1 mg/kg, i.v.) to eliminate β-adrenoceptor-mediated effects.
-
Drug Administration: this compound and dobutamine were administered via intra-arterial infusion.
-
Hemodynamic Monitoring: Pulmonary vascular resistance was assessed under constant flow conditions where changes in perfusion pressure reflect changes in resistance. Renal blood flow was measured using an electromagnetic flow probe on the left renal artery.
Summary and Conclusion
Based on the available preclinical data, this compound and dobutamine exhibit distinct and potentially complementary profiles for the management of cardiac failure.
-
Dobutamine acts as a classic inotrope, directly increasing cardiac contractility and ejection fraction with a primary effect on the heart itself. This makes it suitable for scenarios where the primary deficit is myocardial pump failure.
-
This compound functions as a selective vasodilator, primarily reducing afterload and having a pronounced beneficial effect on renal perfusion.[1][2] Its ability to decrease systemic vascular resistance leads to an increase in cardiac output.[1][2] The marked reduction in renal vascular resistance is a unique feature that is not observed with dobutamine.[1] This renal-sparing vasodilation suggests this compound could be particularly advantageous in patients with cardiorenal syndrome or in those at risk of renal dysfunction.
The choice between these agents in a clinical or research setting will depend on the specific hemodynamic profile of the heart failure state. For low-output failure characterized by high systemic vascular resistance and compromised renal function, this compound's profile is highly favorable. Conversely, when the predominant issue is severely depressed myocardial contractility without profound vasoconstriction, dobutamine's direct inotropic support may be more appropriate. The data from these animal models underscore the importance of a targeted pharmacological approach based on the underlying pathophysiology of cardiac decompensation.
References
- 1. Comparison of the renal and pulmonary hemodynamic effects of this compound, dobutamine, dopamine and norepinephrine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous this compound in heart failure: comparing the hemodynamic effects of dopamine1 receptor agonism with nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenoldopam and Sodium Nitroprusside for the Management of Severe Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fenoldopam and Sodium Nitroprusside, two potent intravenous vasodilators used in the management of hypertensive crises. The following sections detail their mechanisms of action, comparative efficacy, effects on renal function, and safety profiles, supported by data from clinical studies.
Mechanism of Action: Divergent Pathways to Vasodilation
This compound and Sodium Nitroprusside achieve vasodilation through distinct signaling pathways. This compound is a selective dopamine D1 receptor agonist.[1][2][3] Its activation of D1 receptors, primarily located in the renal, mesenteric, coronary, and cerebral arteries, stimulates adenylyl cyclase.[2] This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A and results in the relaxation of vascular smooth muscle, causing vasodilation.[1]
Sodium Nitroprusside, on the other hand, is a prodrug that spontaneously releases nitric oxide (NO) in the bloodstream. NO diffuses into vascular smooth muscle cells and activates guanylate cyclase, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The elevated cGMP levels activate protein kinase G, leading to a reduction in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.
Comparative Efficacy in Blood Pressure Control
Multiple clinical trials have demonstrated that both this compound and Sodium Nitroprusside are highly effective in rapidly lowering blood pressure in patients with severe hypertension or hypertensive emergencies. Studies have shown that both drugs can successfully achieve target blood pressure levels.
One prospective, randomized, open-label, multicenter trial involving 183 patients found this compound and Sodium Nitroprusside to be equivalent in controlling and maintaining diastolic blood pressure. While Sodium Nitroprusside showed a slightly greater reduction in systolic blood pressure in the initial 30-60 minutes, this compound demonstrated a greater reduction in both systolic and diastolic blood pressure in patients receiving infusions for 12-24 hours. Another study reported no significant difference in the time to achieve the goal diastolic blood pressure between the two agents.
Hemodynamic and Renal Effects: A Key Distinction
While both drugs are effective antihypertensives, their effects on renal hemodynamics and function represent a significant point of differentiation.
Hemodynamic Profile
Both this compound and Sodium Nitroprusside effectively reduce systemic vascular resistance. However, their effects on other hemodynamic parameters can differ. In a study on patients with severe hypertension, this compound was associated with a significantly greater increase in ejection fraction and a greater reduction in end-systolic volume compared to Sodium Nitroprusside, suggesting a more favorable effect on left ventricular performance that may be independent of afterload reduction. In contrast, another study in patients with congestive heart failure found that Sodium Nitroprusside, but not this compound, reduced right heart filling pressures.
Renal Function
A key advantage of this compound is its beneficial effect on renal function. By selectively agonizing D1 receptors in the renal vasculature, this compound increases renal blood flow, promoting diuresis and natriuresis. In a comparative study, patients treated with this compound showed significant increases in urine flow, sodium excretion, and creatinine clearance. Conversely, these parameters tended to decrease in the Sodium Nitroprusside-treated group. These salutary renal effects of this compound have been observed in hypertensive patients with both normal and impaired renal function.
Safety and Adverse Effects
The adverse effect profiles of this compound and Sodium Nitroprusside are generally similar, with hypotension being a common, dose-dependent side effect. However, a critical safety concern with Sodium Nitroprusside is the potential for cyanide toxicity, particularly with prolonged infusions, high doses, or in patients with renal impairment. The metabolism of Sodium Nitroprusside releases cyanide ions, which can lead to metabolic acidosis, hypoxemia, and altered mental status. This risk makes this compound a potentially preferable agent in patients with decreased renal function.
Quantitative Data Summary
Table 1: Hemodynamic Effects of this compound vs. Sodium Nitroprusside in Severe Hypertension
| Parameter | This compound | Sodium Nitroprusside | Reference |
| Baseline Blood Pressure (mmHg) | 217/145 ± 6/5 | 210/136 ± 5/2 | |
| Post-treatment Blood Pressure (mmHg) | 187/112 ± 6/3 | 172/103 ± 6/2 | |
| Average Infusion Rate | 0.5 ± 0.1 µg/kg/min | 1.2 ± 0.24 µg/kg/min | |
| Time to Goal DBP (hours) | 1.5 ± 1.4 | 2.0 ± 2.5 | |
| Change in Ejection Fraction | +22% | +8% | |
| Change in End-Systolic Volume | -35% | -20% |
Table 2: Renal Effects of this compound vs. Sodium Nitroprusside in Severe Hypertension
| Parameter | This compound | Sodium Nitroprusside | Reference |
| Change in Urine Flow (ml/hr) | +76 ± 20 | -16 ± 15 | |
| Change in Sodium Excretion (µeq/min) | +109 ± 28 | -39 ± 28 | |
| Change in Creatinine Clearance (ml/min) | +23 ± 6 | -11 ± 7 |
Experimental Protocols
Representative Clinical Trial Methodology for a Comparative Study
This protocol is based on the methodologies described in several comparative clinical trials.
1. Patient Population:
-
Adult patients (21-80 years of age) with severe hypertension, defined as a supine diastolic blood pressure (DBP) ≥ 120 mm Hg.
-
Exclusion criteria would typically include conditions that could confound the results, such as acute myocardial infarction, unstable angina, or known sensitivity to the study drugs.
2. Study Design:
-
A prospective, randomized, open-label, multicenter trial.
-
Patients are randomized to receive either intravenous this compound or Sodium Nitroprusside.
3. Drug Administration and Titration:
-
This compound: Initial infusion rate of 0.1 µg/kg/minute, titrated upwards in increments of 0.05 to 0.1 µg/kg/minute at 15-minute intervals to a maximum of 1.6 µg/kg/minute.
-
Sodium Nitroprusside: Initial infusion rate of 0.5 µg/kg/minute, titrated upwards to a maximum dose of 8-10 µg/kg/min.
-
The goal of titration is to achieve a target DBP of 95-110 mm Hg, or a reduction of at least 40 mm Hg if the baseline DBP is > 150 mm Hg.
-
Once the target blood pressure is achieved, the infusion is maintained for a specified period (e.g., at least six hours) before being gradually tapered.
4. Measurements and Endpoints:
-
Primary Efficacy Endpoint: Successful control and maintenance of DBP within the target range.
-
Secondary Endpoints:
-
Changes in systolic blood pressure and heart rate.
-
Time to achieve target blood pressure.
-
Renal function parameters: urine output, serum creatinine, creatinine clearance, and sodium and potassium excretion, measured at baseline and during treatment.
-
Hemodynamic parameters (in some studies): cardiac index, systemic vascular resistance, and pulmonary capillary wedge pressure.
-
-
Safety Assessment: Monitoring for adverse events, including hypotension, tachycardia, and for Sodium Nitroprusside, signs of cyanide toxicity (e.g., by measuring thiocyanate levels).
Visualizations
References
A Comparative Guide to Differentiating Fenoldopam (D1 Agonist) and Quinpirole (D2 Agonist) Effects in Rats
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the distinct physiological and behavioral effects of Fenoldopam, a selective dopamine D1 receptor agonist, and Quinpirole, a selective dopamine D2 receptor agonist, in rat models. The information presented is supported by experimental data to aid in the design and interpretation of preclinical research.
Core Distinctions at a Glance
| Feature | This compound (D1 Agonist) | Quinpirole (D2 Agonist) |
| Primary Receptor Target | Dopamine D1 Receptor | Dopamine D2 Receptor |
| Cardiovascular Effects | Vasodilation, pronounced hypotension, tachycardia (often reflex-mediated)[1][2][3][4][5] | Variable; can cause hypotension and bradycardia, or a pressor response depending on experimental conditions |
| Renal Effects | Increases renal blood flow and promotes natriuresis | Can increase renal blood flow, but may decrease mesenteric blood flow |
| Locomotor Activity | Generally does not induce significant hyperactivity; may decrease excitability | Biphasic effects: low doses can suppress locomotion, while higher doses induce pronounced hyperactivity and stereotyped behaviors |
| Behavioral Profile | Limited evidence of pronounced, specific behavioral syndromes. | Induces compulsive-like checking behaviors, perseveration of routes, and stereotypy |
| Neurochemical Effects | Increases cAMP levels in target cells | Decreases cAMP levels; can inhibit dopamine release via autoreceptor activation |
Quantitative Data Comparison
Cardiovascular Effects
The following table summarizes the dose-dependent cardiovascular effects of intravenously administered this compound and Quinpirole in anesthetized rats.
| Drug | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Reference |
| This compound | 20 µg/kg | ↓ (Short-lasting decrease) | ↑ (Tachycardia) | |
| 40 µg/kg | ↓ (Short-lasting decrease) | ↑ (Tachycardia) | ||
| 80 µg/kg | ↓ (Short-lasting decrease) | ↑ (Tachycardia) | ||
| 1-1000 µg/kg | Dose-dependent reduction | Dose-dependent increase | ||
| Quinpirole | 20 µg/kg | ↓ (Hypotension) | ↓ (Bradycardia) | |
| 80 µg/kg | ↓ (Hypotension) | ↓ (Bradycardia) | ||
| 2.5-40.0 µg/kg/min (infusion) | Dose-related decrease | Dose-related decrease | ||
| 1 mg/kg (conscious rats) | ↑ (Pressor response) | - |
Note: The effects of Quinpirole on blood pressure can be influenced by the anesthetic state and route of administration.
Behavioral Effects: Locomotor Activity
This table outlines the impact of this compound and Quinpirole on locomotor activity in rats, typically measured in an open-field arena.
| Drug | Dose (mg/kg) | Effect on Locomotion | Key Behavioral Observations | Reference |
| This compound | (various) | Generally does not produce hyperactivity. | May decrease neuronal excitability. | |
| Quinpirole | 0.03 - 0.1 | Initial suppression of activity. | Biphasic response is common. | |
| 0.2 - 2.0 | Biphasic: initial suppression followed by hyperactivity. | Increased sniffing and stereotyped movements. | ||
| 0.5 - 10.0 | Locomotor suppression followed by excitation. | At higher doses, pronounced hyperactivity and perseveration of routes. |
Signaling Pathways
Dopamine D1 Receptor Signaling
Activation of the D1 receptor by this compound primarily initiates a Gs/olf-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates various downstream targets, including DARPP-32, leading to a cascade of events that modulate neuronal excitability and gene expression.
Dopamine D2 Receptor Signaling
Quinpirole's activation of the D2 receptor typically engages a Gi/o-coupled pathway. This inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The reduction in cAMP subsequently decreases PKA activity. D2 receptor activation can also involve other signaling effectors, such as ion channels and the β-arrestin pathway, and presynaptic D2 autoreceptors play a crucial role in inhibiting dopamine synthesis and release.
Experimental Protocols
Cardiovascular Monitoring in Anesthetized Rats
Objective: To measure the effects of this compound or Quinpirole on blood pressure and heart rate.
Materials:
-
Adult male Wistar or Sprague-Dawley rats (250-350g)
-
Anesthetic (e.g., pentobarbital, urethane)
-
Saline solution with heparin
-
Pressure transducer and recording system
-
Catheters (e.g., PE-50 tubing)
-
Surgical instruments
-
Infusion pump
Procedure:
-
Anesthetize the rat according to an approved institutional protocol.
-
Cannulate the carotid artery for blood pressure measurement. Connect the catheter, filled with heparinized saline, to a pressure transducer.
-
Cannulate the jugular vein for intravenous drug administration.
-
Allow the animal to stabilize for at least 20-30 minutes, monitoring baseline mean arterial pressure (MAP) and heart rate (HR).
-
Administer this compound, Quinpirole, or vehicle control via the jugular vein catheter using an infusion pump for continuous administration or as a bolus injection.
-
Record MAP and HR continuously throughout the experiment.
-
Data are typically expressed as the change from the pre-drug baseline.
Open-Field Locomotor Activity Assay
Objective: To assess spontaneous locomotor activity and stereotyped behaviors induced by Quinpirole.
Materials:
-
Adult male rats
-
Open-field arena (e.g., 100 x 100 x 40 cm), often made of a non-reflective material.
-
Video camera mounted above the arena.
-
Automated tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Administer Quinpirole or vehicle control (typically via subcutaneous or intraperitoneal injection).
-
Place the rat in the center of the open-field arena.
-
Record the animal's behavior for a set duration (e.g., 60-120 minutes).
-
Analyze the video recordings using automated software to quantify parameters such as:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Stereotypy counts (repetitive, non-functional movements like sniffing, gnawing, or head weaving)
-
-
Thoroughly clean the arena with 70% ethanol between each animal to eliminate olfactory cues.
In Vivo Microdialysis for Neurotransmitter Monitoring
Objective: To measure extracellular dopamine levels in specific brain regions (e.g., striatum, nucleus accumbens) following administration of this compound or Quinpirole.
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Infusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Surgical instruments
Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeted to the brain region of interest.
-
Allow the rat to recover from surgery for several days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Administer this compound, Quinpirole, or vehicle.
-
Continue collecting dialysate samples to measure changes in extracellular dopamine concentrations.
-
Analyze the collected samples using HPLC-ED to quantify dopamine and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound on the blood pressure of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective antagonism of the hypotensive effects of dopamine agonists in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular characterization of DA-1 and DA-2 dopamine receptor agonists in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Fenoldopam's D1 Selectivity: A Comparative Analysis Using Domperidone
For researchers, scientists, and drug development professionals, establishing the precise mechanism of action and receptor selectivity of a drug candidate is paramount. This guide provides a comparative analysis of fenoldopam, a potent vasodilator, and demonstrates how the selective D2 antagonist, domperidone, is experimentally used to confirm this compound's lack of D2 receptor activity, thereby highlighting its D1 receptor selectivity.
This compound is a benzazepine derivative recognized for its rapid-acting vasodilatory effects, primarily utilized in the management of severe hypertension.[1] Its therapeutic action is attributed to its agonism at peripheral dopamine D1 receptors, which mediates the relaxation of arterial smooth muscle.[2] In contrast, domperidone is a peripherally acting dopamine D2 receptor antagonist, often used to treat gastrointestinal disorders.[3] The distinct receptor specificities of these two compounds provide a valuable experimental paradigm to isolate and confirm the D1-mediated effects of this compound.
Experimental Confirmation of D1 Selectivity
A pivotal study conducted in pentobarbital-anesthetized, spontaneously hypertensive rats provides direct evidence of this compound's D1 selectivity.[4] In this experimental model, various dopamine agonists were administered intravenously to assess their hypotensive effects. The key intervention involved the administration of selective D1 and D2 receptor antagonists, SCH 23390 and domperidone respectively, to dissect the receptor subtypes responsible for the observed vasodilation.
The results unequivocally demonstrated that the hypotensive effects of the selective D2 agonist piribedil and the mixed D1/D2 agonist dipropyl dopamine were abolished by pretreatment with domperidone.[4] However, domperidone did not antagonize the fall in blood pressure induced by this compound. Conversely, the selective D1 antagonist SCH 23390 effectively blocked the hypotensive action of this compound. These findings strongly indicate that this compound's vasodilatory effect is mediated by D1 receptors, with no significant contribution from D2 receptor activation.
Quantitative Analysis of Hemodynamic Effects
The following table summarizes the key quantitative findings from a representative study, illustrating the differential effects of domperidone on the hypotensive actions of various dopamine agonists.
| Agonist | Antagonist | Change in Mean Arterial Pressure (MAP) | Conclusion |
| This compound | None | ↓ | Potent hypotensive effect |
| This compound | Domperidone (D2 Antagonist) | No significant change in hypotensive effect | Lack of D2 receptor activity |
| This compound | SCH 23390 (D1 Antagonist) | Hypotensive effect abolished | D1 receptor-mediated hypotension |
| Piribedil (D2 Agonist) | Domperidone (D2 Antagonist) | Hypotensive effect abolished | D2 receptor-mediated hypotension |
| Dipropyl Dopamine (D1/D2 Agonist) | Domperidone (D2 Antagonist) | Hypotensive effect abolished | D2 receptor component of hypotension blocked |
Experimental Protocols
A detailed methodology is crucial for the replication and validation of these findings. Below is a generalized experimental protocol based on the principles of the cited studies.
Animal Model: Spontaneously hypertensive rats are a suitable model for studying the antihypertensive effects of dopamine agonists.
Anesthesia: Animals are anesthetized, typically with pentobarbital, to ensure a stable physiological state during the experiment.
Surgical Preparation:
-
Catheters are inserted into a femoral artery for continuous blood pressure monitoring.
-
A femoral vein is cannulated for the intravenous administration of drugs.
Drug Administration:
-
A baseline hemodynamic stability period is established.
-
The selective D2 antagonist, domperidone, is administered intravenously at a dose sufficient to block D2 receptors.
-
Following a suitable interval to ensure receptor blockade, the dopamine agonist (e.g., this compound, piribedil, or dipropyl dopamine) is administered intravenously.
-
In a separate group of animals, the selective D1 antagonist, SCH 23390, is administered prior to the dopamine agonist to confirm D1-mediated effects.
-
Control groups receive the vehicle instead of the antagonist.
Hemodynamic Monitoring: Mean arterial pressure (MAP) and heart rate are continuously recorded throughout the experiment.
Data Analysis: Changes in MAP from baseline are calculated and compared between the different treatment groups to determine the effect of the antagonists on the agonist-induced hypotension.
Visualizing the Experimental Logic and Signaling Pathways
To further elucidate the experimental design and the underlying molecular mechanisms, the following diagrams are provided.
Conclusion
The strategic use of the selective D2 antagonist domperidone provides a clear and definitive method for confirming the lack of D2 receptor activity of this compound. The inability of domperidone to block this compound-induced hypotension, in stark contrast to its effect on D2-mediated responses, serves as robust evidence for this compound's D1 selectivity. This experimental approach is a powerful tool for drug development professionals in characterizing the precise pharmacological profile of novel dopaminergic compounds. The data and methodologies presented in this guide offer a framework for designing and interpreting studies aimed at elucidating the receptor-specific actions of new therapeutic agents.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: a review of its pharmacodynamic and pharmacokinetic properties and intravenous clinical potential in the management of hypertensive urgencies and emergencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Selective antagonism of the hypotensive effects of dopamine agonists in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Fenoldopam's Natriuretic Effect: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fenoldopam's natriuretic effects across different species, supported by experimental data. This compound, a selective dopamine D1 receptor agonist, promotes sodium excretion in the urine by activating these receptors in the renal tubules.[1][2][3] This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathway and a general experimental workflow.
Quantitative Analysis of Natriuretic Effects
The natriuretic effect of this compound has been documented in various species, with the magnitude of the response influenced by the dose, duration of administration, and the physiological state of the subject. The following table summarizes quantitative data from studies in humans, dogs, and rats.
| Species | Subject Type | This compound Dosage | Duration | Key Natriuretic Outcome | Reference |
| Human | 10 Normal Male Subjects | Intravenous infusion | Not specified | Fractional Excretion of Sodium (FENa) increased from 1.6 +/- 0.1% to 2.7 +/- 0.6% (P < 0.05).[4] | [4] |
| Human | 17 Patients with Essential Hypertension | 0.025 - 0.5 µg/kg/min (intravenous) | 2 hours | Sodium excretion increased by 202% (p < .05). | |
| Human | 10 Patients with Advanced Chronic Renal Failure | 0.025 - 0.1 µg/kg/min (intravenous) | 12 hours | Significant increase in natriuresis (P < 0.05-0.001). | |
| Human | 10 Hypertensive Patients | 0.1 µg/kg/min (intravenous) | 3 hours | Natriuresis increased from 22 +/- 3 to 49 +/- 9 mmol/3 h (P < 0.05). | |
| Dog | 10 Healthy Dogs | 0.8 µg/kg/min (continuous intravenous infusion) | 5 hours | Significant increase in Fractional Excretion of Sodium (FeNa) with a mean change of 0.106 (P = .0148). | |
| Dog | 40 Dogs with Heatstroke-associated Acute Kidney Injury | 0.1 µg/kg/min (continuous rate infusion) | Not specified | No significant difference in sodium fractional excretion (NaFE) compared to placebo. | |
| Rat | Anesthetized Rats | 0.5 µg/kg/min (intravenous infusion) | 30 minutes | Significant increase in urinary sodium excretion (6 +/- 1 microEq/30 min). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of experimental protocols derived from the cited studies.
Human Studies
-
Study Population: Healthy volunteers or patients with specific conditions such as essential hypertension or chronic renal failure.
-
Drug Administration: this compound is typically administered as a continuous intravenous infusion. The dosage is often titrated or administered at a constant rate, ranging from 0.025 to 1.0 µg/kg/min.
-
Measurements:
-
Urine Collection: Urine is collected at baseline and at regular intervals throughout the infusion period.
-
Sodium Analysis: Urinary sodium concentration is measured to calculate the total sodium excretion and the fractional excretion of sodium (FENa).
-
Hemodynamic Monitoring: Blood pressure and heart rate are monitored throughout the study.
-
Renal Function: Glomerular filtration rate (GFR) and renal plasma flow (RPF) are often assessed.
-
Canine Studies
-
Animal Model: Healthy adult dogs of various breeds are commonly used. Some studies utilize models of kidney injury.
-
Drug Administration: this compound is administered via continuous intravenous infusion, often diluted in 5% dextrose. A common dosage is 0.8 µg/kg/min.
-
Measurements:
-
Glomerular Filtration Rate (GFR): GFR can be measured by exogenous iohexol clearance.
-
Fractional Excretion of Sodium (FeNa): Blood and urine samples are collected before and after the infusion to determine FeNa.
-
Urine Output: Urine production is monitored.
-
Rat Studies
-
Animal Model: Studies often utilize anesthetized rats.
-
Drug Administration: this compound is administered as an intravenous infusion at dosages around 0.5 µg/kg/min.
-
Measurements:
-
Urine and Sodium Excretion: Urine output and urinary sodium excretion are measured over specific time intervals (e.g., 30 minutes).
-
Hemodynamic and Renal Parameters: Glomerular filtration rate, renal blood flow, and mean arterial blood pressure are monitored to assess the direct tubular effects of the drug.
-
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound-induced natriuresis and a generalized experimental workflow.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective dopamine-1 receptor stimulation produces natriuresis by a direct tubular action - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fenoldopam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of fenoldopam, a dopamine D1-like receptor agonist. Adherence to these guidelines will help ensure the safety of laboratory personnel and minimize environmental impact.
Regulatory Classification
This compound is not classified as a hazardous waste under the federal Resource Conservation and Recovery Act (RCRA) in the United States. Furthermore, it is not listed on the National Institute for Occupational Safety and Health (NIOSH) list of hazardous drugs.[1][2][3] Therefore, it should be managed as a non-hazardous pharmaceutical waste. However, it is crucial to consult state and local regulations, as they may have more stringent requirements for pharmaceutical waste disposal.
Core Disposal Principles
The primary principle for the disposal of any laboratory chemical is to prevent its release into the environment. For this compound, this means avoiding disposal down the drain or in regular solid waste streams. Although not federally classified as hazardous, some Safety Data Sheets (SDS) indicate that this compound may be harmful to aquatic life.
Step-by-Step Disposal Procedures for this compound
The following procedures are designed to provide clear, actionable guidance for the disposal of this compound in various forms within a laboratory setting.
Unused or Expired this compound (Pure Compound)
-
Segregation: Do not mix unused or expired this compound with other waste types, particularly hazardous chemical waste.[4]
-
Containerization: Place the original container, with its label intact, into a designated non-hazardous pharmaceutical waste container. These containers are often color-coded blue or clearly marked for this purpose.[4]
-
Labeling: Ensure the outer container is clearly labeled as "Non-Hazardous Pharmaceutical Waste" and includes the date.
-
Storage: Store the waste container in a secure, designated area, inaccessible to unauthorized personnel, while awaiting pickup.
-
Final Disposal: Arrange for collection by a licensed waste management contractor specializing in pharmaceutical or chemical waste. The preferred method of disposal for non-hazardous pharmaceuticals is incineration at a permitted facility to ensure complete destruction.
Diluted this compound Solutions
According to prescribing information for the commercial product Corlopam®, diluted solutions of this compound mesylate should be discarded if not used within 4 hours at room temperature or 24 hours if refrigerated.
-
Segregation: Collect all diluted this compound solutions for disposal. Do not pour them down the sanitary sewer.
-
Containerization: Place the solutions in a clearly labeled, sealed, and leak-proof container designated for non-hazardous aqueous pharmaceutical waste.
-
Final Disposal: Manage the container as part of your laboratory's non-hazardous pharmaceutical waste stream for collection and incineration by a qualified vendor.
Empty this compound Vials and Containers
-
Assessment: A vial or container that has been emptied of its contents through normal use is generally not considered regulated waste.
-
Disposal of "RCRA Empty" Containers: Once emptied, vials can typically be disposed of in regular laboratory glass waste or sharps containers, depending on institutional policy. To be considered "RCRA empty," all contents must be removed by normal means.
-
Label Obscuration: Before disposing of any original packaging, deface or remove all labels containing personal or prescription information to protect privacy.
Contaminated Materials
Personal protective equipment (PPE), such as gloves and lab coats, as well as spill cleanup materials (e.g., absorbent pads) that have come into contact with this compound should be disposed of as follows:
-
Segregation: Place all this compound-contaminated materials in a designated waste bag or container separate from regular trash and hazardous waste.
-
Containerization: Use a clearly labeled container or bag for "this compound-Contaminated Waste" or as per your institution's guidelines for non-hazardous pharmaceutical waste.
-
Final Disposal: This waste should be incinerated along with other non-hazardous pharmaceutical waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters related to the handling and disposal of this compound solutions.
| Parameter | Value | Source |
| Diluted Solution Stability (Room Temp) | Discard after 4 hours | Prescribing Information |
| Diluted Solution Stability (Refrigerated) | Discard after 24 hours | Prescribing Information |
Experimental Protocol: Not Applicable
The proper disposal of this compound is a safety and regulatory procedure and does not involve experimental protocols. The steps provided are based on established waste management guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Fenoldopam
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Fenoldopam, including personal protective equipment (PPE) recommendations, procedural guidance, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound mesylate is classified as a hazardous substance. It is harmful if swallowed, causes serious eye irritation, and may provoke an allergic skin reaction.[1][2] Some forms, such as this compound hydrobromide, can also cause skin and respiratory irritation.[3] Adherence to proper safety protocols is crucial to minimize exposure risk.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Wear two pairs of powder-free nitrile gloves. Change gloves regularly and immediately if contaminated, torn, or punctured.[4][5] |
| Eye and Face Protection | Safety goggles and face shield | Use tightly fitting safety goggles. A full-face shield is required when there is a risk of splashing. |
| Skin and Body Protection | Protective clothing | Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. |
| Respiratory Protection | Respirator (if applicable) | An N-95 or N-100 respirator should be used if dust or aerosols are generated and engineering controls are insufficient. |
Procedural Guidance for Safe Handling
Safe handling practices are critical to prevent contamination and accidental exposure. The following step-by-step procedures should be followed:
Engineering Controls:
-
All work involving the handling of this compound, especially the preparation of solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure the laboratory is well-ventilated.
-
An ANSI-approved eyewash station and safety shower must be readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is correctly donned.
-
Avoid Inhalation: Avoid breathing in any dust, fumes, gases, mists, vapors, or sprays of the substance.
-
Prevent Contact: Avoid contact with eyes, skin, and clothing.
-
Hygiene: Do not eat, drink, or smoke in the designated handling area. Wash hands thoroughly with soap and water after handling is complete.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.
Emergency First-Aid Measures
In the event of exposure, immediate action is necessary:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek prompt medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation or a rash occurs, seek medical advice.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste.
-
Waste Disposal: Dispose of contents and containers in accordance with all local, state, and federal regulations.
-
Environmental Precautions: Prevent the release of this compound into the environment. Do not allow it to enter sewers or surface and ground water. Contaminated work clothing should not be allowed out of the workplace.
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
